Bipinnatin
Description
Structure
3D Structure
Properties
CAS No. |
33649-13-7 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aS,6S,6aS,7R,9aR,9bR)-7-hydroxy-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9b-octahydroazuleno[8,7-b]furan-2,9-dione |
InChI |
InChI=1S/C15H20O4/c1-7-4-5-9-8(2)14(18)19-13(9)15(3)11(17)6-10(16)12(7)15/h7,9-10,12-13,16H,2,4-6H2,1,3H3/t7-,9-,10+,12+,13+,15+/m0/s1 |
InChI Key |
WFMZXKFPRCNRAW-ICJWCHSRSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1[C@@H](CC3=O)O)C)OC(=O)C2=C |
Canonical SMILES |
CC1CCC2C(C3(C1C(CC3=O)O)C)OC(=O)C2=C |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Structure of Bipinnatin J
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the chemical structure of Bipinnatin J, a furanocembranoid diterpene isolated from the gorgonian octocoral Antillogorgia bipinnata (previously Pseudopterogorgia bipinnata).[1][2] this compound J is a noteworthy marine natural product due to its unique structural features and its role as a potential biosynthetic precursor to more complex diterpenes.[1][3] This document outlines the spectroscopic data integral to its structural elucidation, details the experimental methodologies employed, and visualizes the logical workflows and biosynthetic pathways associated with this compound.
Chemical Structure and Properties
This compound J is characterized by a 14-membered macrocyclic ring containing a furan and a butenolide moiety.[1][4] Its chemical properties are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (2Z,5S,11S,12S)-12-Hydroxy-11-isopropenyl-3,14-dimethyl-6,16-dioxatricyclo[11.2.1.1⁵,⁸]heptadeca-1(15),2,8(17),13-tetraen-7-one[1] |
| Chemical Formula | C₂₀H₂₄O₄[1][5] |
| Molecular Weight | 328.40 g/mol [1][5] |
| CAS Number | 201742-79-2[1] |
| Appearance | Crystalline solid |
| Melting Point | 140-142 °C[1] |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound J was established through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The final confirmation of its structure was achieved via total synthesis, where the spectroscopic data of the synthetic compound perfectly matched that of the natural product.[6]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound J in CDCl₃ [6]
| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |
| 1 | 125.8 | |
| 2 | 118.9 | 5.95 (s) |
| 3 | 149.2 | |
| 4 | 10.9 | 1.85 (s) |
| 5 | 82.2 | 5.01 (d, 9.5) |
| 6 | 36.5 | 2.35 (m), 2.25 (m) |
| 7 | 25.9 | 1.75 (m), 1.65 (m) |
| 8 | 39.7 | 2.15 (m) |
| 9 | 134.5 | |
| 10 | 124.7 | 5.08 (d, 8.5) |
| 11 | 146.8 | |
| 12 | 75.1 | 4.65 (d, 9.0) |
| 13 | 173.5 | |
| 14 | 8.4 | 1.98 (s) |
| 15 | 110.9 | 4.95 (s), 4.85 (s) |
| 16 | 22.5 | 1.70 (s) |
| 17 | 142.1 | |
| 18 | 115.2 | 6.25 (s) |
| 19 | 140.8 | |
| 20 | 20.8 | 1.90 (s) |
Experimental Protocols
The characterization of this compound J relies on a suite of standard experimental techniques for natural product chemistry.
3.1. Spectroscopic Analysis
-
Sample Preparation: A few milligrams of purified this compound J are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), for NMR analysis.[6]
-
1D NMR (¹H and ¹³C):
-
¹H NMR spectra are acquired to determine the chemical shift, integration, and coupling constants of protons, providing insights into the electronic environment and connectivity of hydrogen atoms.
-
¹³C NMR spectra are obtained to identify the chemical shifts of all carbon atoms in the molecule, revealing the carbon skeleton.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning protons to their respective carbons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the molecular framework by connecting different spin systems.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[6]
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which allows for the unambiguous determination of its elemental composition (molecular formula).[6]
3.2. Total Synthesis for Structural Confirmation
The total synthesis of (±)-Bipinnatin J has been achieved, providing the ultimate confirmation of its proposed structure.[2][3][7] A key final step in one of the reported syntheses is a diastereoselective Cr(II)-mediated macrocyclization.[3][7] This intramolecular Nozaki-Hiyama-Kishi reaction forms the 14-membered ring with high stereocontrol.[2]
Visualizations
4.1. Workflow for Structure Elucidation
References
- 1. This compound J - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of (±)-Bipinnatin J - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound J | C20H24O4 | CID 5470115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Total synthesis of (+/-)-bipinnatin J - PubMed [pubmed.ncbi.nlm.nih.gov]
Bipinnatin: A Technical Guide to Natural Sources and Isolation Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources, isolation protocols, and biological significance of two distinct classes of natural products known as bipinnatins. The first, a sesquiterpenoid lactone, has been isolated from terrestrial plants of the Ambrosia genus. The second, and more extensively studied, are the furanocembranoid diterpenes, notably bipinnatin J, sourced from marine gorgonian corals of the Pseudopterogorgia and Gersemia genera. This document details generalized and specific protocols for the extraction and purification of these compounds, presents available quantitative data in tabular format for comparative analysis, and elucidates the known mechanism of action for the furanocembranoid bipinnatins. A key focus is the irreversible inhibition of nicotinic acetylcholine receptors (nAChRs) by this compound J and its congeners, a critical aspect for understanding their neurotoxic and potential therapeutic properties. This guide includes detailed diagrams of experimental workflows and the relevant signaling pathways to facilitate a deeper understanding of these complex natural products.
Introduction
The term "this compound" refers to at least two distinct families of natural products, differentiated by their chemical structures, biological sources, and mechanisms of action.
-
Sesquiterpenoid this compound: A C15 pseudoguaianolide, this class of this compound has been reported in terrestrial plants, specifically within the Ambrosia genus. Due to limited recent literature, detailed biological activity and specific isolation protocols are not as well-documented as their marine counterparts.
-
Furanocembranoid Bipinnatins (e.g., this compound J): These C20 diterpenes are characteristic secondary metabolites of certain marine soft corals. This compound J and its analogues have garnered significant scientific interest due to their potent biological activities, including cytotoxicity against various cancer cell lines and neurotoxicity.[1] This guide will focus primarily on this compound J as a representative of this class.
Natural Sources
The natural origins of these two classes of bipinnatins are vastly different, spanning terrestrial and marine ecosystems.
| Compound Class | Genus | Species | Common Name | Reference |
| Sesquiterpenoid | Ambrosia | salsola | Cheesebush | |
| Furanocembranoid | Pseudopterogorgia | bipinnata (Antillogorgia bipinnata) | Bipinnate Sea Plume | [2] |
| Furanocembranoid | Gersemia | rubiformis | Sea Strawberry | [2] |
| Furanocembranoid | Pseudopterogorgia | kallos | [2] |
Isolation Protocols
The isolation of bipinnatins from their natural sources involves multi-step extraction and chromatographic purification. The following sections detail generalized and specific protocols based on available literature.
Sesquiterpenoid this compound from Ambrosia salsola
Experimental Protocol:
-
Extraction:
-
Air-dried and powdered leaves and twigs of A. salsola are sequentially extracted with solvents of increasing polarity.
-
A common sequence is n-hexane, followed by ethyl acetate, and finally methanol. This fractional extraction helps to separate compounds based on their polarity. The sesquiterpenoid this compound is expected to be in the ethyl acetate fraction.
-
-
Fractionation:
-
The crude ethyl acetate extract is subjected to silica gel flash chromatography.
-
A gradient elution system is employed, typically starting with a non-polar solvent (e.g., n-hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
-
Purification:
-
Fractions containing the target compound (identified by thin-layer chromatography) are further purified using repeated column chromatography, often with finer silica gel or by employing High-Performance Liquid Chromatography (HPLC), typically with a C18 reversed-phase column.
-
Quantitative Data:
Specific yield data for the isolation of this compound from A. salsola is not available in the reviewed literature.
Furanocembranoid this compound J from Pseudopterogorgia bipinnata
The following protocol is a composite of methods described for the isolation of diterpenes from Pseudopterogorgia species.
Experimental Protocol:
-
Extraction:
-
The gorgonian coral specimens are air-dried and then extracted exhaustively with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).
-
The resulting extract is concentrated under reduced pressure to yield a crude oily residue.
-
-
Solvent Partitioning:
-
The crude extract is suspended in an aqueous methanol solution (e.g., 90% MeOH) and partitioned against a non-polar solvent like n-hexane. This step removes lipids and other non-polar compounds.
-
The aqueous methanol layer is then diluted with water to approximately 50% MeOH and partitioned against a solvent of intermediate polarity, such as CH₂Cl₂. The furanocembranoids, including this compound J, are typically found in the CH₂Cl₂ fraction.
-
-
Chromatographic Purification:
-
The CH₂Cl₂ fraction is concentrated and subjected to silica gel column chromatography.
-
Elution is performed with a gradient of increasing polarity, for instance, a hexane-ethyl acetate mixture.
-
Fractions are monitored by TLC, and those containing this compound J are combined.
-
Final purification to yield pure this compound J is often achieved through repeated chromatography, potentially including HPLC.
-
Quantitative Data for this compound J Isolation:
| Step | Parameter | Value/Description |
| Extraction | Solvent System | Methanol/Dichloromethane (1:1) |
| Partitioning 1 | Solvents | 90% Methanol vs. n-Hexane |
| Partitioning 2 | Solvents | 50% Methanol vs. Dichloromethane |
| Chromatography | Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | |
| Yield | Not consistently reported in isolation papers. | Varies based on collection site and season. |
Isolation Workflow for this compound J
Caption: A generalized workflow for the isolation of this compound J.
Biological Activity and Signaling Pathways
Sesquiterpenoid this compound
The biological activity of the sesquiterpenoid this compound from Ambrosia is not well-defined in the current literature. However, other sesquiterpene lactones isolated from Ambrosia salsola have demonstrated phytotoxic and antifungal properties. Further research is required to elucidate the specific bioactivity of this class of this compound.
Furanocembranoid Bipinnatins
This compound J and related furanocembranoids exhibit a range of significant biological activities. Bipinnatins A, B, and D have shown in vitro activity against the P388 murine tumor cell line.[1] this compound I has demonstrated potent cytotoxic action against colon and melanoma cancer cell lines.[1]
The most well-characterized activity of this class is their interaction with nicotinic acetylcholine receptors (nAChRs). This compound B, along with the related compound lophotoxin, are potent neurotoxins that act as irreversible inhibitors of these receptors.[1] This irreversible blockade is the basis for their neurotoxicity.
Signaling Pathway: Inhibition of Nicotinic Acetylcholine Receptor
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems. The binding of the neurotransmitter acetylcholine (ACh) to nAChRs triggers the opening of the channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the postsynaptic membrane, propagating the nerve signal.
The influx of Ca²⁺ through nAChRs can also initiate intracellular signaling cascades. One such pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and the subsequent phosphorylation and activation of Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a key regulator of cell survival and has neuroprotective effects.
This compound J and its analogues act as irreversible antagonists of nAChRs. They are believed to covalently bind to the receptor, permanently blocking the binding of acetylcholine. This action has two primary consequences:
-
Inhibition of Synaptic Transmission: By preventing the opening of the ion channel, bipinnatins block the depolarization of the postsynaptic membrane, thereby inhibiting nerve impulse transmission. This leads to paralysis at the neuromuscular junction.
-
Suppression of Downstream Signaling: The blockade of Ca²⁺ influx through the nAChR channel prevents the activation of downstream signaling pathways, such as the PI3K/Akt cascade. This abrogation of pro-survival signaling may contribute to the cytotoxic effects observed in some cancer cell lines.
Diagram of nAChR Inhibition by this compound J
References
Unveiling the Therapeutic Potential of Novel Bipinnatin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The marine environment is a vast repository of unique chemical structures with significant therapeutic potential. Among these, the furanocembranoid diterpenes, isolated primarily from gorgonian corals, have emerged as a promising class of compounds. Bipinnatins, a subset of this family, have demonstrated a range of biological activities, including notable cytotoxicity against various cancer cell lines and neurotoxic effects. This technical guide provides a comprehensive overview of the biological activities of novel Bipinnatin derivatives, detailing their cytotoxic, anti-inflammatory, and antimicrobial properties. It includes a summary of available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts in this area.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the available quantitative data on the biological activities of both naturally occurring and novel synthetic this compound derivatives. This data is crucial for understanding the structure-activity relationships (SAR) and identifying promising lead compounds for further development.
Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound | Cell Line | Activity Type | Value | Reference |
| This compound A | P388 (Murine Leukemia) | IC₅₀ | 0.9 µg/mL | [1] |
| This compound B | P388 (Murine Leukemia) | IC₅₀ | 3.2 µg/mL | [1] |
| This compound D | P388 (Murine Leukemia) | IC₅₀ | 1.5 µg/mL | [1] |
| This compound I | Colon and Melanoma Cancer Cell Lines | GI₅₀ | 10⁻⁶ M | [1] |
Note: Data on novel synthetic this compound derivatives is currently limited in the public domain. Further research is required to populate this table with a broader range of analogs.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of the biological activity of novel compounds. The following sections outline standard methodologies for evaluating the cytotoxicity, anti-inflammatory, and antimicrobial properties of this compound derivatives.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., P388, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Anti-inflammatory Assays
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.
Antimicrobial Assays
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound derivatives
-
96-well plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined visually or by measuring the optical density at 600 nm.
Visualization of Signaling Pathways and Workflows
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
While specific signaling pathways for novel this compound derivatives are still under investigation, this compound B is known to be a potent neurotoxin that irreversibly blocks nicotinic acetylcholine receptors (nAChRs).[1] The following diagram illustrates a simplified representation of nAChR signaling and its inhibition.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described in the previous section.
Conclusion and Future Directions
The this compound family of marine diterpenes represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The available data, though limited, indicates potent cytotoxic activity against cancer cell lines. This technical guide provides a foundational framework for researchers and drug development professionals to build upon.
Future research should focus on the following key areas:
-
Synthesis of Novel Derivatives: A systematic synthesis of a diverse library of this compound analogs is crucial to establish a robust structure-activity relationship.
-
Expanded Biological Screening: Novel derivatives should be screened against a wider panel of cancer cell lines, as well as for their anti-inflammatory and antimicrobial activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent this compound derivatives will be essential for their rational design and optimization.
-
In Vivo Studies: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.
By addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of new and effective treatments for a range of human diseases.
References
Unraveling the Anticancer Potential of Bipinnatin J: A Look into a Promising Marine Diterpenoid
For Immediate Release
La Jolla, CA - Bipinnatin J, a furanocembranoid diterpene isolated from gorgonian corals, has emerged as a molecule of significant interest within the cancer research community. Preliminary evaluations have suggested that this marine natural product possesses "highly potent and selective anticancer properties," sparking further investigation into its therapeutic potential. However, a comprehensive understanding of its mechanism of action within cancer cells remains largely uncharted territory. This technical guide serves to consolidate the current, albeit limited, knowledge surrounding this compound J and to provide a contextual framework based on the broader class of diterpenoid compounds.
Current Understanding of this compound J's Biological Activity
To date, the scientific literature on the specific anticancer mechanism of this compound J is sparse. While its total synthesis has been a subject of academic focus, detailed biological studies elucidating its effects on cancer cell signaling pathways, cell cycle regulation, or apoptosis are not yet publicly available. The primary assertion of its "potent and selective anticancer properties" stems from initial screenings, with the specifics of these findings yet to be fully disclosed in peer-reviewed literature.
Insights from Related Furanocembranoid Diterpenes
In the absence of direct mechanistic data for this compound J, researchers often look to structurally related compounds for potential clues. A closely related and more extensively studied furanocembranoid is lophotoxin. It is crucial to note, however, that lophotoxin is primarily characterized as a potent neurotoxin.
Lophotoxin's Mechanism of Action:
Lophotoxin exerts its biological effects by acting as an irreversible inhibitor of nicotinic acetylcholine receptors (nAChRs).[1][2][3] It covalently binds to a specific tyrosine residue (Tyr190) in the alpha-subunits of these receptors, leading to a blockade of neuromuscular and neuronal transmission.[1][2] While this mechanism is well-documented in the context of neurotoxicity, its direct relevance to a potential anticancer effect is not established.
General Anticancer Mechanisms of Diterpenes
The broader class of diterpenes, to which this compound J belongs, encompasses a wide array of natural products with diverse and potent biological activities, including significant anticancer effects. Studies on various diterpenes have revealed several common mechanisms through which they combat cancer cells. It is plausible that this compound J may operate through one or more of these established pathways, though this remains to be experimentally verified.
Induction of Apoptosis:
A primary mechanism by which many diterpenes exert their anticancer effects is the induction of programmed cell death, or apoptosis. This can be achieved through various signaling cascades:
-
Mitochondria-Mediated Apoptosis: Some diterpenes can trigger the intrinsic apoptotic pathway by causing mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of caspases.[4]
-
Modulation of Apoptosis-Related Proteins: Diterpenoids have been shown to modulate the expression of key proteins involved in apoptosis, such as the Bcl-2 family of proteins, leading to a shift in the balance towards pro-apoptotic signals.
Cell Cycle Arrest:
Another common anticancer mechanism of diterpenes is the disruption of the cell cycle in cancer cells, preventing their proliferation. This is often achieved by:
-
Targeting Cell Cycle Checkpoints: Diterpenes can cause cell cycle arrest at various phases, such as G2/M, by interfering with the function of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
Induction of Autophagy:
Autophagy, or cellular self-digestion, is a complex process that can either promote cell survival or lead to cell death. Certain diterpenes have been found to induce autophagic cell death in cancer cells.[4]
A Generalized Diterpene-Induced Apoptosis Pathway
Below is a conceptual diagram illustrating a general pathway by which a diterpene compound might induce apoptosis in a cancer cell. It is critical to emphasize that this is a generalized representation and has not been specifically demonstrated for this compound J.
Caption: Hypothetical pathway of diterpene-induced apoptosis.
Quantitative Data and Experimental Protocols: A Notable Gap
A significant limitation in the current body of research is the absence of quantitative data regarding the cytotoxicity of this compound J against various cancer cell lines. Information such as IC50 (half-maximal inhibitory concentration) values, which are critical for assessing the potency of a compound, has not been published. Consequently, structured tables for comparative analysis cannot be generated at this time.
Similarly, detailed experimental protocols for the assays used to determine the anticancer activity of this compound J are not available in the public domain. To provide a general reference, below is a standardized workflow for assessing the in vitro cytotoxicity of a novel compound.
Generalized Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: A typical workflow for evaluating the cytotoxicity of a compound.
Conclusion and Future Directions
This compound J stands as a promising lead compound in the field of anticancer drug discovery, largely due to preliminary reports of its potent and selective activity. However, the scientific community awaits detailed studies to uncover the precise molecular mechanisms that underpin these observations. Future research should prioritize the following:
-
Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound J across a diverse panel of human cancer cell lines.
-
Mechanism of Action Studies: Investigating the effects of this compound J on apoptosis, cell cycle progression, and key cancer-related signaling pathways (e.g., PI3K/Akt, MAPK, etc.).
-
Target Identification: Identifying the direct molecular target(s) of this compound J within cancer cells.
As research progresses, a clearer picture of this compound J's therapeutic potential and its utility as a novel anticancer agent will undoubtedly emerge. For now, it remains an intriguing natural product with a story that is still unfolding.
References
- 1. Lophotoxin is a slow binding irreversible inhibitor of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure/activity and molecular modeling studies of the lophotoxin family of irreversible nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lophotoxin: selective blockade of nicotinic transmission in autonomic ganglia by a coral neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new clerodane furano diterpene glycoside from Tinospora cordifolia triggers autophagy and apoptosis in HCT-116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cytotoxic Potential of Furanocembranoids: A Technical Guide to Bipinnatin J and Related Compounds
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Furanocembranoids, a class of natural products predominantly isolated from marine organisms such as gorgonian corals, have garnered significant attention in the field of oncology for their potent cytotoxic activities. Among these, bipinnatin J has emerged as a molecule of interest due to its unique structural features and potential as an anticancer agent. This technical guide provides a comprehensive overview of the cytotoxicity of furanocembranoids, with a specific focus on this compound J. It details the experimental methodologies used to assess their cytotoxic effects and elucidates the intricate signaling pathways through which these compounds exert their anticancer activity.
Quantitative Analysis of Cytotoxicity
The cytotoxic efficacy of furanocembranoids is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific IC50 values for this compound J remain largely undisclosed in publicly available literature, data for structurally related furanocembranoids and other bipinnatins provide valuable insights into the potential potency of this compound class.
Notably, this compound Q has demonstrated significant cytotoxic activity against several human cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and SF-268 (central nervous system cancer).[1] Other furanocembranoids isolated from the soft coral genus Sarcophyton have also exhibited considerable cytotoxicity against a panel of cancer cell lines. For instance, various compounds have shown efficacy against A549 (human lung carcinoma), HT-29 (human colon adenocarcinoma), KB (human nasopharyngeal carcinoma), and P-388 (murine lymphocytic leukemia) cells, with IC50 values in the micromolar range.[2]
Table 1: Cytotoxicity of Selected Furanocembranoids Against Various Cancer Cell Lines
| Compound/Extract | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Furanocembranoid from Sarcophyton | A549 | Human Lung Carcinoma | 23.3 - 27.3 | [2] |
| Furanocembranoid from Sarcophyton | HT-29 | Human Colon Adenocarcinoma | Varies | [2] |
| Furanocembranoid from Sarcophyton | KB | Human Nasopharyngeal Carcinoma | Varies | [2] |
| Furanocembranoid from Sarcophyton | P-388 | Murine Lymphocytic Leukemia | 0.3 - 4.9 | [2] |
| Sarcoehrenbergilides E, F | HepG2 | Human Liver Carcinoma | 22.6 - 31.8 | [2] |
| This compound Q | MCF-7 | Breast Cancer | Significant Activity | [1] |
| This compound Q | NCI-H460 | Non-small Cell Lung Cancer | Significant Activity | [1] |
| This compound Q | SF-268 | CNS Cancer | Significant Activity | [1] |
Note: "Varies" indicates that a range of activities were observed for different compounds from the same source. "Significant Activity" indicates that the source noted cytotoxic effects but did not provide specific IC50 values.
Experimental Protocols: Assessing Cytotoxicity
The determination of the cytotoxic properties of furanocembranoids relies on robust and reproducible in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.
MTT Assay Protocol
This protocol outlines the key steps involved in assessing cell viability and cytotoxicity using the MTT assay.
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a predetermined optimal density.
-
The cells are allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
A stock solution of the furanocembranoid (e.g., this compound J) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are prepared in cell culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with DMSO at the same final concentration as the treated wells.
3. Incubation:
-
The plate is incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.
4. MTT Addition and Incubation:
-
Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
5. Formazan Solubilization:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance of the solubilizing agent.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Furanocembranoid-Induced Cytotoxicity
The cytotoxic effects of furanocembranoids are mediated through the modulation of key signaling pathways that regulate cell survival and death. Evidence from related furanoid compounds suggests that apoptosis and the mitogen-activated protein kinase (MAPK) signaling cascade are primary targets.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Furanoid compounds, such as furanodiene, have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[3][4][5] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process.
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. It is often dysregulated in cancer. Studies on furanodiene have revealed that it can induce apoptosis by modulating the MAPK pathway, specifically by activating the p38 MAPK and inhibiting the extracellular signal-regulated kinase (ERK).[3][4] The activation of p38 is generally associated with pro-apoptotic signals, while the ERK pathway is typically pro-survival. By shifting the balance towards p38 activation and ERK inhibition, furanocembranoids can promote cancer cell death.
Conclusion
Furanocembranoids, including this compound J, represent a promising class of natural products with significant cytotoxic potential against a range of cancer cell lines. While specific data for this compound J is still emerging, the activity of related compounds suggests a mechanism of action that involves the induction of apoptosis through the intrinsic mitochondrial pathway and the modulation of the MAPK signaling cascade. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound J and other furanocembranoids in the fight against cancer. Further research is warranted to establish a comprehensive cytotoxic profile of this compound J and to fully delineate the molecular mechanisms underlying its anticancer effects.
References
- 1. Perspectives on the structural and biosynthetic interrelationships between oxygenated furanocembranoids and their polycyclic congeners found in corals. | Semantic Scholar [semanticscholar.org]
- 2. Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furanodiene induces G2/M cell cycle arrest and apoptosis through MAPK signaling and mitochondria-caspase pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Bipinnatin as a nicotinic acetylcholine receptor inhibitor
An In-depth Technical Guide: Bipinnatin as a Nicotinic Acetylcholine Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] These pentameric proteins are essential for physiological processes ranging from muscle contraction to cognitive functions.[1] Their dysfunction is implicated in numerous neurological disorders, making them a significant target for therapeutic drug development.
The bipinnatins are a class of furanocembranoid diterpenes isolated from marine gorgonian octocorals, such as Pseudopterogorgia bipinnata.[3][4] These natural products, belonging to the lophotoxin family of marine neurotoxins, are potent and unique inhibitors of nAChRs.[5] Unlike many receptor antagonists that bind reversibly, bipinnatins act as irreversible inhibitors, forming a covalent bond with the receptor protein.[4][5] This distinct mechanism of action makes them invaluable tools for probing the structure and function of nAChRs and serves as a foundation for designing novel, highly specific therapeutic agents.
This technical guide provides a comprehensive overview of this compound's interaction with nAChRs, detailing its mechanism of action, quantitative inhibitory properties, and the experimental protocols used for its characterization.
Mechanism of Action: Irreversible Covalent Inhibition
The inhibitory activity of bipinnatins stems from their ability to covalently modify a specific amino acid residue within the nAChR's acetylcholine binding site. This mechanism is characteristic of the lophotoxin family of neurotoxins.[5]
Key Mechanistic Steps:
-
Activation: The parent this compound compounds as isolated display minimal affinity for the nAChR.[5] An essential activation step is required, which involves preincubation in an aqueous buffer. This process is believed to generate a more reactive, stable species that is the ultimate inhibitor.[5]
-
Covalent Bond Formation: The activated this compound species targets and forms a covalent bond with the tyrosine residue at position 190 (Tyr-190) of the nAChR α-subunit.[5] This modification is irreversible.
-
Preferential Binding: The bipinnatins exhibit a preference for one of the two acetylcholine-binding sites on the receptor. Specifically, they preferentially inhibit the site located near the α/δ-subunit interface, which is characterized by a high affinity for the endogenous agonist, acetylcholine.[5]
-
Channel Blockade: By covalently modifying the binding site, bipinnatins prevent acetylcholine from binding and activating the receptor. This blocks the conformational change required to open the ion channel, thus inhibiting cation influx (Na⁺, Ca²⁺) and subsequent cell membrane depolarization.[3]
This irreversible nature of inhibition provides a unique advantage for studying receptor pharmacology, as it allows for the selective and permanent silencing of one of the two agonist binding sites for further investigation.[5]
Quantitative Data: Inhibitory Potency
While specific Kᵢ or IC₅₀ values for bipinnatins against a wide range of nAChR subtypes are not extensively documented in the available literature, studies have established a clear rank order of potency among its analogues and demonstrated effective concentrations for receptor blockade.
| Compound | Receptor/Model System | Potency / Effective Concentration | Notes | Reference |
| This compound-B | Cockroach (Periplaneta) Metathoracic Ganglion Motor Neurone nAChR | Partial blockade at 10 µM; Almost complete blockade at 30 µM | Blockade of nicotine-induced depolarization. Partially reversible upon washout. | [3] |
| Relative Potency | Torpedo nAChR | This compound-B > this compound-A > this compound-C | Based on bimolecular reaction constants for interaction with both acetylcholine-binding sites. | [5] |
Experimental Protocols
The characterization of nAChR inhibitors like this compound relies on a combination of binding and functional assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Affinity Determination (Kᵢ)
This protocol describes a competitive binding experiment to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[6]
Principle: An unlabeled test compound competes with a constant concentration of a high-affinity radiolabeled ligand for binding to the nAChR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can then be converted to the inhibition constant (Kᵢ).[6]
Materials:
-
Receptor Source: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or from tissue homogenates rich in the target receptor (e.g., rat brain).[6][7]
-
Radioligand: A high-affinity, subtype-selective radiolabeled nAChR ligand (e.g., [³H]epibatidine, [³H]cytisine).[6][7] The concentration used should be at or below its Kₑ value for the receptor.[6]
-
Test Compound: this compound, with serial dilutions prepared in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., 10 µM Nicotine).[8]
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum filtration manifold.[6]
-
Detection: Scintillation cocktail and a liquid scintillation counter.[6]
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer.
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.[9]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.[6]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).[6]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a non-labeled competitor (e.g., nicotine).
-
Competition Binding: Add membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[8][9]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.[6]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) for Functional Inhibition (IC₅₀)
TEVC is a powerful electrophysiological technique used to measure the ion flow through channels expressed in the membrane of large cells, typically Xenopus laevis oocytes.[10] It is the gold standard for characterizing the functional effects of a compound on ligand-gated ion channels.
Principle: Oocytes are injected with mRNA encoding the subunits of the desired nAChR subtype.[10] Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current, "clamping" the voltage at a set holding potential.[11] An agonist is applied to activate the expressed receptors, generating an inward current. The inhibitory effect of a co-applied or pre-applied antagonist (like this compound) on this agonist-induced current is then measured.
Materials:
-
Expression System: Xenopus laevis oocytes.
-
Reagents: mRNA encoding the desired nAChR α and β subunits, collagenase solution for oocyte defolliculation.
-
Electrophysiology Rig: A setup including a microscope, micromanipulators, a two-electrode voltage-clamp amplifier, a data acquisition system, and a perfusion system for solution exchange.[12]
-
Microelectrodes: Glass capillaries pulled to a fine tip (resistance < 1 MΩ) and filled with 3 M KCl.[12]
-
Solutions: Agonist solution (e.g., Acetylcholine at an EC₅₀ concentration) and test solutions containing the agonist plus varying concentrations of this compound.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and prepare stage V-VI oocytes from a Xenopus laevis frog.
-
Inject the oocytes with a solution containing the specific nAChR subunit mRNAs.
-
Incubate the oocytes for 24-72 hours to allow for receptor expression on the cell membrane.[10]
-
-
Electrophysiological Recording:
-
Data Acquisition:
-
Establish a baseline current.
-
Apply a pulse of the agonist (e.g., 100 µM Acetylcholine for 2 seconds) and record the peak inward current.[13]
-
Wash the oocyte with buffer until the current returns to baseline.
-
Pre-incubate the oocyte with a specific concentration of this compound for a set time (e.g., 3 minutes) before co-applying the agonist and this compound.[13]
-
Record the inhibited peak current.
-
Repeat this process for a range of this compound concentrations.
-
-
Data Analysis:
-
For each this compound concentration, calculate the percentage of inhibition of the control agonist response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the agonist-induced current.
-
Visualizations: Pathways and Workflows
nAChR Signaling Pathway
Caption: Simplified signaling pathway of nicotinic acetylcholine receptor (nAChR) activation.
This compound's Irreversible Inhibition Mechanism
Caption: Mechanism of irreversible nAChR inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing a nAChR inhibitor like this compound.
Conclusion and Future Directions
Bipinnatins represent a fascinating class of marine neurotoxins that act as potent, irreversible inhibitors of nicotinic acetylcholine receptors. Their unique mechanism, involving the covalent modification of Tyr-190 in the α-subunit, distinguishes them from classical competitive antagonists.[5] This property makes them exceptional chemical probes for investigating the structural and functional differences between the two acetylcholine-binding sites on the nAChR.[5]
The detailed experimental protocols for radioligand binding and two-electrode voltage clamp assays provide a robust framework for quantifying the affinity and functional inhibition of this compound and its analogues. Further research to determine the potency and selectivity of bipinnatins across a broader array of neuronal nAChR subtypes would be highly valuable. Such data could pave the way for the rational design of novel therapeutics that exclusively target one of the two binding sites, potentially leading to drugs with improved efficacy and side-effect profiles for treating neurological disorders.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Actions of a coral toxin analogue (this compound-B) on an insect nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of (±)-Bipinnatin J - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible inhibition of nicotinic acetylcholine receptors by the bipinnatins. Toxin activation and kinetics of receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 12. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Data Analysis of Bipinnatin J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data analysis of Bipinnatin J, a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data crucial for its structural elucidation, outlines the experimental protocols for these analyses, and presents a logical workflow for its characterization.
Core Spectroscopic Data
The structural determination of this compound J relies on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry (HRMS). The data presented herein is a compilation from published literature on the characterization of both natural and synthetic this compound J.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides the foundational data for elucidating the carbon-hydrogen framework of this compound J. The ¹H NMR spectrum reveals the chemical environment and connectivity of protons, while the ¹³C NMR spectrum provides information about the carbon skeleton.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound J (CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 40.2 | 2.45 (m), 1.75 (m) |
| 2 | 24.9 | 2.20 (m), 2.10 (m) |
| 3 | 135.2 | 5.10 (t, 7.0) |
| 4 | 124.5 | - |
| 5 | 38.7 | 2.30 (m) |
| 6 | 25.9 | 1.80 (m), 1.60 (m) |
| 7 | 124.8 | 5.30 (d, 9.0) |
| 8 | 141.2 | - |
| 9 | 111.3 | 6.25 (s) |
| 10 | 142.8 | - |
| 11 | 138.7 | 7.20 (s) |
| 12 | 70.1 | 4.70 (d, 9.0) |
| 13 | 48.5 | 2.60 (m) |
| 14 | 150.1 | - |
| 15 | 112.1 | 4.95 (s), 4.85 (s) |
| 16 | 22.1 | 1.85 (s) |
| 17 | 16.5 | 1.65 (s) |
| 18 | 19.4 | 1.70 (s) |
| 19 | 15.9 | 1.60 (s) |
| 20 | 17.1 | 1.25 (s) |
Data compiled from published literature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is essential for determining the elemental composition of a molecule. For this compound J, HRMS provides the exact mass, which in conjunction with NMR data, confirms the molecular formula.
Table 2: High-Resolution Mass Spectrometry Data for this compound J
| Parameter | Value |
| Molecular Formula | C₂₀H₂₄O₄ |
| Exact Mass | 328.1675 |
| Ionization Mode | Electrospray Ionization (ESI) |
| Observed Ion | [M+Na]⁺, [M+H]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic analysis of this compound J, reflecting standard practices for the characterization of marine natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of purified this compound J is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: NMR spectra are typically acquired on a high-field spectrometer (e.g., 400-600 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to determine chemical shifts, coupling constants, and proton integrations.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to identify the chemical shifts of all carbon atoms.
-
2D NMR: A suite of two-dimensional NMR experiments is performed to establish the complete structure:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish proton connectivity within individual spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the individual spin systems and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing crucial information for assigning the relative stereochemistry of the molecule.
-
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of purified this compound J is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 µg/mL).
-
Data Acquisition: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.
-
Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This data is used to calculate the elemental composition.
-
Tandem MS (MS/MS): To obtain structural information, the molecular ion is mass-selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are mass analyzed, providing insights into the molecule's substructures.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic data analysis of this compound J, from sample isolation to final structure elucidation.
A Comprehensive Review of Pseudopterogorgia Metabolites: From Bioactive Discovery to Mechanistic Insights
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The marine environment is a vast reservoir of unique chemical entities with significant therapeutic potential. Among the myriad of marine organisms, the gorgonian octocorals of the genus Pseudopterogorgia have emerged as a particularly rich source of novel bioactive metabolites. This in-depth technical guide provides a comprehensive literature review of these compounds, with a focus on their isolation, structure elucidation, pharmacological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of marine natural products.
Chemical Diversity of Pseudopterogorgia Metabolites
The genus Pseudopterogorgia is renowned for its production of a diverse array of secondary metabolites, primarily diterpenes. The most extensively studied species, Pseudopterogorgia elisabethae, is the source of the well-known pseudopterosins, a class of diterpene glycosides with potent anti-inflammatory and analgesic properties.[1][2] Other species, such as Pseudopterogorgia bipinnata and Pseudopterogorgia acerosa, also produce a variety of unique bioactive compounds, including seco-furanocembranolides, highly oxygenated cembranolides, and pseudopterane diterpenoids.[1][3]
Pseudopterosins and Seco-pseudopterosins
The pseudopterosins are characterized by a diterpene aglycone linked to a sugar moiety, typically a pentose.[2] These compounds have demonstrated remarkable anti-inflammatory activity, in some cases exceeding that of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1][4] The seco-pseudopterosins are structurally related compounds that also exhibit significant biological activity.
Other Diterpenes and Bioactive Compounds
Beyond the pseudopterosins, a wealth of other diterpenoid structures have been isolated from Pseudopterogorgia species. These include elisabethatriene, a key biosynthetic precursor to the pseudopterosins, as well as various cembranoids and pseudopteranoids.[5][6] Some of these compounds have shown promising cytotoxic and antimicrobial activities.[7]
Quantitative Bioactivity Data
The following tables summarize the reported quantitative data for the biological activities of various Pseudopterogorgia metabolites. This information is crucial for comparing the potency of different compounds and for guiding future drug development efforts.
| Compound | Bioassay | Target/Model | Activity (IC50/ED50) | Reference |
| Pseudopterosin A | Anti-inflammatory | PMA-induced mouse ear edema (topical) | ED50: 8 µ g/ear | [8] |
| Pseudopterosin A | Anti-inflammatory | PMA-induced mouse ear edema (systemic) | ED50: 32 mg/kg | [8] |
| Pseudopterosin A | Analgesic | Phenyl-p-benzoquinone-induced writhing | ED50: 4 mg/kg | [8] |
| Pseudopterosin A | Eicosanoid Inhibition | Prostaglandin E2 production (murine macrophages) | IC50: 4 µM | [8] |
| Pseudopterosin A | Eicosanoid Inhibition | Leukotriene C4 production (murine macrophages) | IC50: 1 µM | [8] |
| Pseudopterosin E | Anti-inflammatory | PMA-induced mouse ear edema (topical) | ED50: 38 µ g/ear | [8] |
| Pseudopterosin E | Anti-inflammatory | PMA-induced mouse ear edema (systemic) | ED50: 14 mg/kg | [8] |
| Pseudopterosin E | Analgesic | Phenyl-p-benzoquinone-induced writhing | ED50: 14 mg/kg | [8] |
| Pseudopterosin E | Anti-inflammatory | Zymosan-induced writhing | ED50: 6 mg/kg | [8] |
| Pseudopterosin E | Eicosanoid Inhibition | 6-keto-prostaglandin F1α (peritoneal exudate) | ED50: 24 mg/kg | [8] |
| Pseudopterosin E | Eicosanoid Inhibition | Leukotriene C4 (peritoneal exudate) | ED50: 24 mg/kg | [8] |
| Pseudopterosin G | Cytotoxicity | HeLa, PC-3, HCT116, MCF-7, BJ cell lines | GI50: 5.8-12.0 µM | [7] |
| Pseudopterosin Q | Cytotoxicity | HeLa, PC-3, HCT116, MCF-7, BJ cell lines | GI50: 5.8-12.0 µM | [7] |
| Pseudopterosin G | Antibacterial | Enterococcus faecalis | IC50: 3.1-3.8 µM | [7] |
| Pseudopterosin S | Antibacterial | Staphylococcus aureus | IC50: 2.9-4.5 µM | [7] |
| Pseudopterosin U | Antibacterial | Staphylococcus aureus | IC50: 2.9-4.5 µM | [7] |
| Seco-pseudopterosin K | Antibacterial | Staphylococcus aureus | IC50: 2.9-4.5 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this review, offering a practical guide for researchers working with Pseudopterogorgia metabolites.
Extraction and Isolation of Diterpenes from Gorgonian Corals
A general protocol for the extraction and isolation of diterpenes from Pseudopterogorgia species is as follows:
-
Collection and Preparation: Collect gorgonian samples and freeze them immediately. Lyophilize the frozen samples to remove water.
-
Extraction: Grind the dried coral material and extract exhaustively with a solvent system such as a 1:1 mixture of chloroform and methanol at room temperature.
-
Solvent Partitioning: Concentrate the crude extract under reduced pressure. Suspend the residue in water and partition sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: Subject the fractions obtained from solvent partitioning to a series of chromatographic techniques for further purification.
-
Column Chromatography: Utilize silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to achieve initial separation.
-
High-Performance Liquid Chromatography (HPLC): Employ reversed-phase HPLC (e.g., with a C18 column) and a suitable mobile phase (e.g., a gradient of acetonitrile and water) for the final purification of individual compounds.
-
Structure Elucidation by NMR Spectroscopy
The chemical structures of isolated metabolites are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to obtain initial information about the proton and carbon environments in the molecule.
-
2D NMR: Perform a series of 2D NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule. Common experiments include:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.
-
Anti-inflammatory Bioassay: PMA-induced Mouse Ear Edema
This in vivo assay is commonly used to evaluate the topical anti-inflammatory activity of compounds.
-
Animal Model: Use Swiss Webster mice.
-
Induction of Inflammation: Apply a solution of phorbol 12-myristate 13-acetate (PMA) in acetone to the inner surface of one ear of each mouse to induce inflammation. The contralateral ear serves as a control.
-
Treatment: Apply the test compound, dissolved in a suitable vehicle (e.g., acetone), to the PMA-treated ear either before or after the application of PMA.
-
Assessment of Edema: After a specific time period (e.g., 4-6 hours), sacrifice the mice and take a standard-sized biopsy from both ears. Weigh the biopsies to determine the increase in ear weight due to edema.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated group compared to the vehicle control group. Determine the ED50 value, which is the dose of the compound that causes a 50% reduction in edema.
NF-κB Inhibition Assay by Western Blot
This in vitro assay is used to investigate the effect of compounds on the NF-κB signaling pathway.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and treat the cells with the test compound for a specific duration.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Protein Extraction: Prepare cytoplasmic and nuclear protein extracts from the treated and untreated cells.
-
Protein Quantification: Determine the protein concentration of each extract using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key proteins in the NF-κB pathway, such as phosphorylated p65 (p-p65), total p65, phosphorylated IκBα (p-IκBα), and a loading control (e.g., β-actin for cytoplasmic extracts or Lamin B1 for nuclear extracts).
-
Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.
Signaling Pathways and Mechanisms of Action
A significant body of evidence points to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway as a key mechanism underlying the anti-inflammatory effects of pseudopterosins.[9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: NF-κB signaling pathway and the inhibitory action of pseudopterosins.
As depicted in the diagram above, in resting cells, NF-κB is sequestered in the cytoplasm in an inactive complex with the inhibitory protein IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2.
Studies have shown that pseudopterosins can inhibit the phosphorylation of both p65 and IκBα, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[9] This inhibitory action effectively blocks the transcription of pro-inflammatory genes, providing a molecular basis for the observed anti-inflammatory effects of these compounds. While the precise molecular binding target of pseudopterosins within the NF-κB pathway is still under investigation, the available evidence strongly suggests that they interfere with the activity of the IKK complex.
Conclusion and Future Directions
The metabolites isolated from Pseudopterogorgia species, particularly the pseudopterosins, represent a promising class of natural products with significant therapeutic potential. Their potent anti-inflammatory and analgesic properties, coupled with a well-defined mechanism of action involving the inhibition of the NF-κB signaling pathway, make them attractive lead compounds for the development of novel anti-inflammatory drugs.
Future research in this area should focus on several key aspects. Firstly, continued exploration of the chemical diversity of other Pseudopterogorgia species is likely to yield new bioactive compounds with unique structures and pharmacological profiles. Secondly, further studies are needed to precisely identify the direct molecular targets of pseudopterosins within the NF-κB pathway, which will aid in the design of more potent and selective inhibitors. Finally, preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of these marine-derived compounds for the treatment of inflammatory diseases. The development of sustainable methods for the production of these compounds, either through aquaculture or chemical synthesis, will also be crucial for their successful translation from the laboratory to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. Pseudopterosin biosynthesis-pathway elucidation, enzymology, and a proposed production method for anti-inflammatory metabolites from Pseudopterogorgia elisabethae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bridging the Gap: Composition, Regulation, and Physiological Function of the IκB Kinase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. islandscholar.ca [islandscholar.ca]
- 7. Study uncovers drug target in a protein complex required for activation of NF-κB, a transcription factor involved in multiple diseases | Dana-Farber Cancer Institute [dana-farber.org]
- 8. Pharmacological characterization of the pseudopterosins: novel anti-inflammatory natural products isolated from the Caribbean soft coral, Pseudopterogorgia elisabethae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. islandscholar.ca [islandscholar.ca]
An In-depth Technical Guide to the Discovery and Structural Elucidation of Bipinnatin Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Bipinnatin family of furanocembranoid diterpenes, isolated primarily from the gorgonian octocoral Pseudopterogorgia bipinnata, represents a class of marine natural products with significant biological activities. This guide provides a comprehensive overview of the discovery, isolation, and detailed structural elucidation of key this compound compounds. It includes a summary of their biological activities, detailed experimental protocols for their isolation and characterization, and a mechanistic insight into their interaction with nicotinic acetylcholine receptors. The structural confirmation of these complex molecules has been solidified through various total synthesis campaigns, which are also briefly discussed.
Introduction
Marine invertebrates, particularly gorgonian octocorals of the genus Pseudopterogorgia, are a rich source of structurally diverse and biologically active secondary metabolites.[1] Among these, the this compound compounds, characterized by a 14-membered cembrane ring fused to a furan moiety, have garnered significant attention. This family of diterpenes exhibits a range of biological effects, including potent cytotoxicity against various cancer cell lines and irreversible inhibition of nicotinic acetylcholine receptors (nAChRs).[2][3]
This compound J, a prominent member of this family, is considered a key biosynthetic precursor to more complex polycyclic diterpenes.[2] The structural elucidation of these molecules has been a testament to the power of modern spectroscopic techniques, with definitive confirmation often provided by total synthesis.[1] This guide aims to consolidate the key findings on the discovery and structural determination of this compound compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Isolation of this compound Compounds
This compound compounds are primarily isolated from the bipinnate sea plume, Pseudopterogorgia bipinnata, a gorgonian coral found in the Caribbean.[4] The initial discovery and subsequent isolation of various this compound analogues have been reported in several studies.
General Isolation Protocol
A general procedure for the isolation of diterpenes from Pseudopterogorgia species is outlined below. It should be noted that specific details may vary depending on the target compound and the specific chemotype of the coral.
Caption: General workflow for the isolation and structural elucidation of this compound compounds.
Detailed Protocol:
-
Collection and Extraction: Specimens of Pseudopterogorgia bipinnata are collected and typically air-dried or frozen. The dried coral material is then homogenized and extracted with a mixture of methanol (MeOH) and dichloromethane (CH2Cl2). The resulting crude extract is concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in an aqueous methanol solution and partitioned against a nonpolar solvent like hexane to remove lipids. The aqueous layer is then further partitioned with a solvent of intermediate polarity, such as dichloromethane, to extract the diterpenoids.
-
Chromatography: The dichloromethane extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing compounds of interest are further purified by high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a methanol/water or acetonitrile/water mobile phase, to yield the pure this compound compounds.
Structural Elucidation of Key this compound Compounds
The structures of this compound compounds have been elucidated primarily through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Techniques
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and molecular weight of the isolated compounds, allowing for the deduction of their molecular formulas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the chemical environment and connectivity of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the carbon skeleton and the connectivity of different atoms within the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular structure.
-
-
Structures and Spectroscopic Data of Selected Bipinnatins
While a comprehensive list of all this compound analogues is extensive, this section focuses on some of the key members of the family.
This compound J
-
Structure: (Structure to be displayed here if available in a future update)
-
Molecular Formula: C₂₀H₂₄O₄[5]
-
Spectroscopic Data Summary: The ¹H and ¹³C NMR spectra of synthetic this compound J have been shown to be identical to those of the natural product, confirming its structure.[2]
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Selected Shifts (ppm) | Selected Shifts (ppm) |
| Data not fully available in search results | Data not fully available in search results |
This compound A
-
Structure: The structure of this compound A is available on PubChem, though it is noted that it may not be a discrete structure.[6]
-
Molecular Formula: C₂₆H₃₂O₁₀
-
Spectroscopic Data: Detailed NMR data for this compound A is not fully available in the provided search results.
This compound B
-
Structure: (Structure to be displayed here if available in a future update)
-
Molecular Formula: C₂₄H₃₀O₉[4]
-
Spectroscopic Data: Detailed NMR data for this compound B is not fully available in the provided search results.
This compound C
-
Structure: The 2D structure of this compound C is available on PubChem.[7]
-
Molecular Formula: C₂₄H₂₈O₁₀[7]
-
Spectroscopic Data: Detailed NMR data for this compound C is not fully available in the provided search results.
This compound D
-
Structure: (Structure to be displayed here if available in a future update)
-
Molecular Formula: Not available in search results
-
Spectroscopic Data: Detailed NMR data for this compound D is not fully available in the provided search results.
This compound I
-
Structure: (Structure to be displayed here if available in a future update)
-
Molecular Formula: Not available in search results
-
Spectroscopic Data: Detailed NMR data for this compound I is not fully available in the provided search results.
Biological Activity and Mechanism of Action
Several this compound compounds have demonstrated significant biological activities, most notably cytotoxicity against cancer cells and inhibition of nicotinic acetylcholine receptors.
Cytotoxicity
Bipinnatins A, B, and D have shown in vitro activity against the P388 murine tumor cell line.[2] this compound I exhibits strong cytotoxic action against all colon and melanoma cancer cell lines tested at a concentration of 10⁻⁶ M.[2]
| Compound | Cell Line | IC₅₀ (µg/mL) | GI₅₀ (M) |
| This compound A | P388 | 0.9 | - |
| This compound B | P388 | 3.2 | - |
| This compound D | P388 | 1.5 | - |
| This compound I | Colon & Melanoma | - | 10⁻⁶ |
Inhibition of Nicotinic Acetylcholine Receptors
Bipinnatins A, B, and C are potent neurotoxins that belong to the lophotoxin family.[3] They act as irreversible inhibitors of nicotinic acetylcholine receptors (nAChRs).[3]
Mechanism of Inhibition:
The inhibitory activity of Bipinnatins involves a covalent modification of the nAChR. The proposed mechanism is as follows:
Caption: Proposed mechanism of nicotinic acetylcholine receptor inhibition by Bipinnatins.
-
Activation: Bipinnatins A, B, and C exist as protoxins and undergo spontaneous conversion to a more active form in an aqueous environment.[3]
-
Binding and Covalent Modification: The activated toxin then binds to the nAChR and forms a covalent bond with a specific tyrosine residue (Tyr190) located on the α-subunit of the receptor.[3]
-
Irreversible Inhibition: This covalent modification leads to the irreversible inhibition of the receptor, preventing the binding of acetylcholine and subsequent ion channel opening.[3]
The bimolecular reaction constants for this interaction decrease in the order of this compound-B > this compound-A > this compound-C.[3]
Total Synthesis
The complex structures of this compound compounds, particularly this compound J, have made them attractive targets for total synthesis. Several research groups have reported successful total syntheses of this compound J, which have served to confirm its structure and provide access to material for further biological studies.[1][8] These syntheses often feature elegant strategies for the construction of the 14-membered macrocycle and the stereocontrolled formation of its various chiral centers.
Conclusion
The this compound family of marine diterpenes represents a fascinating class of natural products with intricate structures and potent biological activities. Their discovery and structural elucidation have been driven by advancements in spectroscopic techniques, with total synthesis providing the ultimate confirmation. The unique mechanism of action of certain Bipinnatins as irreversible inhibitors of nicotinic acetylcholine receptors highlights their potential as pharmacological tools and as leads for the development of novel therapeutic agents. Further research into the isolation of new this compound analogues and the exploration of their biological activities is warranted to fully unlock the potential of this remarkable family of marine natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Total Synthesis of (±)-Bipinnatin J - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible inhibition of nicotinic acetylcholine receptors by the bipinnatins. Toxin activation and kinetics of receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound B | 99552-24-6 [chemicalbook.com]
- 5. This compound J | C20H24O4 | CID 5470115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound C | C24H28O10 | CID 129977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Baran Synthesis of this compound J [organic-chemistry.org]
A Technical Deep Dive into the Pharmacological Properties of the Bipinnatin Family of Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bipinnatin family, a class of furanocembranoid diterpenes isolated from the gorgonian octocoral Pseudopterogorgia bipinnata, has garnered significant attention in the scientific community for its potent and diverse pharmacological activities. These marine natural products exhibit a range of biological effects, most notably potent cytotoxicity against various cancer cell lines and irreversible inhibition of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the core pharmacological properties of the this compound family, detailing their mechanism of action, summarizing quantitative data, and outlining key experimental methodologies.
Core Pharmacological Activities
The primary pharmacological activities attributed to the this compound family of molecules are twofold: potent cytotoxic effects and profound neurotoxic activity stemming from the irreversible blockade of nicotinic acetylcholine receptors.
Cytotoxicity Against Cancer Cell Lines
Several members of the this compound family have demonstrated significant in vitro activity against a panel of cancer cell lines. This cytotoxicity forms a cornerstone of the therapeutic potential of these molecules.
Quantitative Cytotoxicity Data
The following table summarizes the reported cytotoxic activities of various this compound family members against different cancer cell lines.
| Molecule | Cell Line | Activity Metric | Value | Reference |
| This compound A | P388 murine tumor | IC50 | 0.9 µg/mL | [1] |
| This compound B | P388 murine tumor | IC50 | 3.2 µg/mL | [1] |
| This compound D | P388 murine tumor | IC50 | 1.5 µg/mL | [1] |
| This compound I | Colon and Melanoma Cancer Cell Lines | GI50 | 10⁻⁶ M | [1] |
Experimental Protocol: P388 Murine Leukemia Cell Cytotoxicity Assay
The evaluation of the cytotoxic effects of this compound molecules on the P388 murine leukemia cell line is a crucial in vitro assay. A standard protocol for this assessment is as follows:
-
Cell Culture: P388 cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density to ensure logarithmic growth during the assay period.
-
Compound Treatment: A serial dilution of the this compound compound is prepared and added to the wells. A vehicle control (e.g., DMSO) and a positive control with a known cytotoxic agent are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to a purple formazan product, the absorbance of which is measured spectrophotometrically.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Irreversible Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)
A defining pharmacological characteristic of several this compound family members, including lophotoxin and this compound B, is their potent and irreversible inhibition of nAChRs. This activity underlies their neurotoxic properties.
Mechanism of Action
Bipinnatins are unique among neurotoxins in that they form a covalent bond with the nAChR. Specifically, they have been shown to interact with a tyrosine residue at position 190 in the alpha-subunit of the receptor. This covalent modification leads to an irreversible blockade of the receptor's function. The inhibitory activity of Bipinnatins against the nAChR has been observed to increase with preincubation of the toxins in an aqueous buffer, suggesting the formation of a more active species prior to receptor binding.
Comparative Inhibitory Activity
Studies comparing the activity of different Bipinnatins have revealed a hierarchy of potency. For the inhibition of both acetylcholine-binding sites on the nAChR, the bimolecular reaction constants decrease in the order: This compound-B > this compound-A > this compound-C . This indicates that this compound-B is the most potent inhibitor among the three.
Experimental Protocol: nAChR Inhibition Assay
The irreversible inhibition of nAChRs by Bipinnatins can be assessed using electrophysiological techniques or radioligand binding assays. A common approach involves the following steps:
-
Receptor Preparation: nAChRs can be studied in various preparations, including isolated neuronal cells, oocytes expressing specific nAChR subtypes, or membrane preparations rich in the receptor.
-
Compound Pre-incubation (Activation): As the inhibitory activity of Bipinnatins can be enhanced by pre-incubation, the compounds are often dissolved in an aqueous buffer for a specific period before being introduced to the receptor preparation.
-
Electrophysiological Recording: For functional assays, techniques like two-electrode voltage-clamp recording in Xenopus oocytes expressing nAChRs are used. The baseline response to an agonist like acetylcholine (ACh) is established. The this compound is then applied, and the inhibition of the ACh-induced current is measured over time to determine the rate of irreversible blockade.
-
Radioligand Binding Assay: To study the binding interaction, a radiolabeled ligand that binds to the nAChR (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) is used. The ability of the this compound to displace the radioligand from the receptor is measured. For irreversible inhibitors, a pre-incubation with the this compound will lead to a decrease in the total number of available binding sites.
-
Data Analysis: For electrophysiological data, the rate of decline of the agonist-induced current in the presence of the this compound is used to calculate the bimolecular rate constant of inhibition. For binding assays, the decrease in radioligand binding is quantified to determine the extent of irreversible receptor modification.
Downstream Signaling Consequences of nAChR Blockade
The irreversible blockade of nAChRs by Bipinnatins has significant downstream consequences for cellular signaling and physiological function. By preventing the influx of cations (primarily Na⁺ and Ca²⁺) that normally occurs upon acetylcholine binding, Bipinnatins effectively silence cholinergic neurotransmission at the affected synapses. This disruption can lead to a cascade of effects, including:
-
Inhibition of Neuronal Excitation: In the central and peripheral nervous systems, nAChRs play a crucial role in excitatory neurotransmission. Their blockade by Bipinnatins leads to a failure of synaptic transmission, resulting in muscle paralysis and other neurological deficits.
-
Alteration of Calcium-Dependent Signaling: The influx of calcium through nAChRs acts as a second messenger, triggering various intracellular signaling cascades. By blocking this influx, Bipinnatins can interfere with a wide range of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.
-
Disruption of Autonomic Nervous System Function: nAChRs are integral to the function of the autonomic nervous system. Their blockade can lead to dysregulation of cardiovascular, respiratory, and other vital functions.
Conclusion and Future Directions
The this compound family of marine natural products represents a fascinating class of molecules with potent and well-defined pharmacological activities. Their cytotoxicity against cancer cells and their unique mechanism of irreversible nAChR inhibition make them valuable tools for biomedical research and potential leads for drug development. Further investigation into the structure-activity relationships within the this compound family could lead to the design of more selective and potent analogues with improved therapeutic indices. A deeper understanding of the downstream signaling pathways affected by nAChR blockade will also be crucial for elucidating the full spectrum of their biological effects and for exploring their potential in treating a range of diseases, from cancer to neurological disorders. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the intriguing pharmacological properties of these remarkable marine-derived compounds.
References
Methodological & Application
Total Synthesis Strategies for (±)-Bipinnatin J: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the notable total synthesis strategies for the marine furanocembranoid, (±)-Bipinnatin J. This natural product has garnered significant interest due to its unique molecular architecture and its role as a potential biosynthetic precursor to other complex diterpenes. The following sections present summaries of key synthetic routes, quantitative data in tabular format, detailed experimental protocols for pivotal reactions, and visual representations of the synthetic pathways.
Introduction to Synthetic Challenges
The total synthesis of (±)-Bipinnatin J presents several key challenges, including the stereoselective construction of the 14-membered macrocycle, the installation of the sensitive furan and butenolide moieties, and the control of relative stereochemistry. The strategies outlined below employ a range of modern synthetic methodologies to address these challenges effectively.
Strategy 1: Roethle and Trauner's Convergent Synthesis
A concise and stereoselective nine-step synthesis of (±)-Bipinnatin J was reported by Roethle and Trauner.[1][2] This approach features a highly convergent strategy, bringing together two key fragments late in the synthesis. The key transformations include a ruthenium-catalyzed Alder-ene reaction, a Stille cross-coupling, and a diastereoselective intramolecular Nozaki-Hiyama-Kishi (NHK) allylation to forge the macrocycle.[1][2]
Key Features:
-
Convergent Approach: Simplifies the synthesis by preparing complex fragments separately before their union.
-
Ruthenium-Catalyzed Alder-Ene Reaction: Efficiently constructs a key intermediate.
-
Stille Coupling: A reliable method for connecting the two main fragments.
-
Intramolecular Nozaki-Hiyama-Kishi Reaction: A powerful and diastereoselective macrocyclization strategy.
Quantitative Data
| Step No. | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1-3 | Preparation of Vinyl Iodide | 3-Butynol | 1. ZrCp₂Cl₂, Me₃Al; 2. I₂; 3. Dess-Martin periodinane | Aldehyde Intermediate | - |
| 4 | Alkynylation | Aldehyde Intermediate | Ethyl propiolate, n-BuLi, THF, -78 °C | Propargylic Alcohol | - |
| 5 | Ru-catalyzed Alder-ene | Propargylic Alcohol | Allyl alcohol, [CpRu(CH₃CN)₃]PF₆, DMF, rt | Butenolide Aldehyde | - |
| 6-7 | Preparation of Furyl Stannane | 3-Bromofuran | 1. n-BuLi, THF, -78 °C; 2. Me₃SnCl | 3-(Trimethylstannyl)furan | - |
| 8 | Stille Coupling | Butenolide Aldehyde & Furyl Stannane | Pd(PPh₃)₄, CuI, CsF, DMF, rt | Macrocyclization Precursor | Excellent |
| 9 | Nozaki-Hiyama-Kishi Cyclization | Macrocyclization Precursor | CrCl₂, NiCl₂, THF | (±)-Bipinnatin J | >9:1 dr |
Experimental Protocol: Intramolecular Nozaki-Hiyama-Kishi Allylation
Materials:
-
Allylic bromide precursor
-
Chromium(II) chloride (CrCl₂)
-
Nickel(II) chloride (NiCl₂) (as a co-catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of the allylic bromide precursor in anhydrous THF is prepared under an inert atmosphere (argon or nitrogen).
-
To a vigorously stirred suspension of CrCl₂ and a catalytic amount of NiCl₂ in anhydrous THF, the solution of the allylic bromide is added dropwise over several hours via syringe pump to maintain high dilution conditions, which favor intramolecular cyclization.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by exposure to air and diluted with water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (±)-Bipinnatin J as a single diastereomer in high diastereomeric ratio (>9:1).[2]
Synthetic Pathway Diagram
Caption: Roethle and Trauner's convergent synthesis of (±)-Bipinnatin J.
Strategy 2: Paquette's Convergent Synthesis
Paquette and coworkers developed a convergent total synthesis of (±)-Bipinnatin J in 12 steps.[3] This strategy hinges on a silver ion-promoted SN1-type γ-alkylation of a siloxyfuran and a highly diastereoselective chromium(II)-mediated macrocyclization.[3]
Key Features:
-
Silver-Promoted Alkylation: A key step for constructing a crucial C-C bond.
-
Convergent Assembly: Two fragments are synthesized independently and then coupled.
-
Diastereoselective Macrocyclization: The remote stereocenter in the furanone unit effectively controls the stereochemistry of the newly formed stereocenters during the macrocyclization.[3]
Quantitative Data
| Step No. | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1-3 | Preparation of Allylic Bromide | 5-bromo-2-methylpent-2-ene | 1. SeO₂, t-BuOOH; 2. MOMCl, i-Pr₂NEt; 3. NBS, PPh₃ | Allylic Bromide Fragment | - |
| 4-6 | Preparation of Siloxyfuran | 3-bromofuran-2(5H)-one | 1. Alkylation; 2. LDA, TMSCl, THF, -78 °C | Siloxyfuran Fragment | - |
| 7 | Silver-Promoted Alkylation | Siloxyfuran & Allylic Bromide | Ag(OCOCF₃)₂, CH₂Cl₂, rt | Coupled Product | 60 |
| 8-10 | Elaboration | Coupled Product | 1. Negishi Coupling; 2. Deprotection | Aldehyde Intermediate | - |
| 11 | Bromination | Aldehyde Intermediate | PPh₃, CBr₄ | Macrocyclization Precursor | - |
| 12 | Cr(II)-Mediated Macrocyclization | Macrocyclization Precursor | CrCl₂, THF, 16 h | (±)-Bipinnatin J | 73 |
Experimental Protocol: Cr(II)-Mediated Macrocyclization
Materials:
-
Allylic bromide precursor (3)
-
Chromium(II) chloride (CrCl₂)
-
Activated, powdered 4Å molecular sieves
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of the allylic bromide precursor (0.429 mmol) in anhydrous THF is prepared.
-
This solution is added to a suspension of CrCl₂ (20.6 equivalents) and activated, powdered 4Å molecular sieves (2.0 g) in anhydrous THF (300 mL) under an inert atmosphere. The high dilution is crucial to minimize intermolecular reactions.[4]
-
The reaction mixture is stirred at room temperature for 16 hours.[4]
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield (±)-Bipinnatin J as a white solid.[3][4]
Synthetic Pathway Diagram
Caption: Paquette's convergent synthesis of (±)-Bipinnatin J.
Strategy 3: Baran's Enantioselective Synthesis of (-)-Bipinnatin J
A highly efficient, 10-step, gram-scale total synthesis of the naturally occurring enantiomer, (-)-Bipinnatin J, was developed by the Baran group.[4][5][6][7] This innovative route leverages modern nickel-catalyzed cross-coupling reactions to achieve a convergent and scalable synthesis.
Key Features:
-
Nickel-Electrocatalytic Decarboxylative Cross-Coupling: A novel method to form a key C(sp²)-C(sp³) bond.
-
Halogen Dance-Zweifel Sequence: A unique and efficient way to construct the trisubstituted furan moiety.
-
Nickel-Mediated 1,6-Conjugate Addition: A chemoselective method to unite the two main fragments.
-
Asymmetric Proton Transfer: Establishes the crucial stereocenter on the butenolide ring.
Quantitative Data
| Step No. | Reaction | Key Fragments | Reagents and Conditions | Product | Yield (%) |
| 1-4 | Synthesis of Trisubstituted Furan | 5-Bromofurfural | Halogen dance-Zweifel sequence | Furan Fragment (7) | - |
| 5-7 | Synthesis of Butenolide Fragment | (R)-TBS-glycidol | Jacobsen's methodology, Ni-electrocatalytic DCC | Butenolide Fragment (8) | - |
| 8 | Ni-mediated 1,6-Conjugate Addition | Furan (7) & Butenolide (8) | Ni(acac)₂, ligand, reductant | Coupled Product | 61 |
| 9 | Asymmetric Proton Transfer | Coupled Product | Deng's catalyst | Isomerized Butenolide | ~100 |
| 10 | Deprotection and Cyclization | Isomerized Butenolide | 1. Reduction, deprotection; 2. Bromination; 3. NHK cyclization | (-)-Bipinnatin J | - |
Experimental Protocol: Nickel-Mediated 1,6-Conjugate Addition
Materials:
-
Furan fragment
-
Butenolide fragment
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Ligand (e.g., a phosphine ligand)
-
Reductant (e.g., a silane)
-
Anhydrous solvent (e.g., THF or DME)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add Ni(acac)₂ and the appropriate ligand.
-
Add the anhydrous solvent and stir the mixture until a homogeneous solution is formed.
-
Add the furan fragment and the butenolide fragment to the reaction mixture.
-
Finally, add the reductant and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to afford the 1,6-conjugate addition product.[8]
Synthetic Workflow Diagram
Caption: Baran's workflow for the enantioselective synthesis of (-)-Bipinnatin J.
Conclusion
The total syntheses of (±)-Bipinnatin J and its enantiomer have been achieved through various elegant and efficient strategies. The approaches by Roethle and Trauner, Paquette, and Baran showcase the power of modern synthetic organic chemistry in assembling complex natural products. These routes provide valuable insights for the synthesis of other furanocembranoids and related marine natural products, and the detailed protocols herein serve as a practical guide for researchers in the field. The development of scalable routes, such as the one reported by Baran and co-workers, opens up possibilities for further biological evaluation of Bipinnatin J and its analogues.
References
- 1. Exploring biosynthetic relationships among furanocembranoids: synthesis of (-)-bipinnatin J, (+)-intricarene, (+)-rubifolide, and (+)-isoepilophodione B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Total Synthesis of (±)-Bipinnatin J - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10-Step, Gram-Scale Total Synthesis of (-)-Bipinnatin J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Baran Synthesis of this compound J [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: Nozaki-Hiyama-Kishi Macrocyclization in the Total Synthesis of Bipinnatin J
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Nozaki-Hiyama-Kishi (NHK) reaction as a pivotal macrocyclization strategy in the total synthesis of Bipinnatin J, a marine diterpenoid with potential pharmacological applications. The NHK reaction, a chromium(II)-mediated coupling of a vinyl or aryl halide with an aldehyde, has been instrumental in efficiently constructing the 14-membered macrocyclic core of this compound J.[1][2][3] This document outlines the key aspects of this reaction, including detailed experimental protocols and comparative data from various successful syntheses.
Introduction to the Nozaki-Hiyama-Kishi Reaction
The Nozaki-Hiyama-Kishi reaction is a powerful C-C bond-forming reaction that has found widespread use in the synthesis of complex natural products.[4][5] Its key advantages include mild reaction conditions, high functional group tolerance, and the ability to perform challenging macrocyclizations.[4][6] The reaction is typically mediated by chromium(II) chloride and requires a catalytic amount of a nickel(II) salt for high reactivity and reproducibility.[4][6][7] The nickel catalyst is crucial for the oxidative addition to the halide, followed by transmetalation with chromium to generate the organochromium nucleophile that adds to the aldehyde.[4][7]
Application in this compound J Synthesis
Several total syntheses of this compound J have successfully employed the NHK macrocyclization to forge the sterically demanding 14-membered ring.[1][2][8] This strategic step typically involves an intramolecular reaction between a vinyl halide and an aldehyde tethered to the same molecule. The diastereoselectivity of this cyclization is often controlled by existing stereocenters within the precursor molecule, leading to the desired stereochemistry of the newly formed secondary alcohol and adjacent chiral center in the macrocycle.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data for the Nozaki-Hiyama-Kishi macrocyclization step in various total syntheses of this compound J, allowing for easy comparison of different approaches.
| Synthesis Approach (First Author) | Macrocyclization Precursor | Key Reagents & Conditions | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Rawal (2006) | Allylic Bromide | CrCl₂, 4Å molecular sieves, 16 h | THF | 73% | Major product | [1] |
| Trauner (2006) | Allylic Bromide | CrCl₂, NiCl₂ | DMF | >9:1 | [2] | |
| Baran (2015) | Allylic Bromide | Not explicitly detailed, refers to Trauner's precedent | Not specified | Not explicitly detailed for this step | Diastereoselective | [8][9] |
| Pattenden (2009) | Allylic Bromide | CrCl₂, NiCl₂ | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Provided below are detailed methodologies for key experiments related to the Nozaki-Hiyama-Kishi macrocyclization in this compound J synthesis, based on published literature.
Protocol 1: Nozaki-Hiyama-Kishi Macrocyclization (Rawal Synthesis)[1]
This protocol describes the macrocyclization of a bromide precursor to form (±)-Bipinnatin J.
Materials:
-
Macrocyclization precursor (bromide)
-
Chromium(II) chloride (CrCl₂)
-
Activated, powdered 4Å molecular sieves
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the bromide precursor (0.429 mmol) in anhydrous THF (300 mL) under an inert atmosphere, add activated, powdered 4Å molecular sieves (2.0 g).
-
Add chromium(II) chloride (20.6 equivalents) to the stirred suspension.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, quench the reaction by exposure to air and stir for an additional hour.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound J as a white solid.
Protocol 2: Preparation of the Allylic Bromide Precursor (Trauner Synthesis)[2]
This protocol details the conversion of an allylic alcohol to the corresponding allylic bromide, the direct precursor for the NHK macrocyclization.
Materials:
-
Allylic alcohol precursor
-
Triphenylphosphine (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the allylic alcohol in anhydrous dichloromethane under an inert atmosphere and cool the solution to 0 °C.
-
Add triphenylphosphine (PPh₃) to the solution.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the allylic bromide.
Diagrams
References
- 1. Total Synthesis of (±)-Bipinnatin J - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of (+)-intricarene using a biogenetically patterned pathway from (−)-bipinnatin J, involving a novel transannular [5+2] (1,3-dipolar) cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nozaki-Hiyama-Kishi (NHK) Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Unconventional Macrocyclizations in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Baran Synthesis of this compound J [organic-chemistry.org]
Stille Cross-Coupling in Furanocembranoid Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of the Stille cross-coupling reaction in the total synthesis of furanocembranoids, a class of marine-derived natural products with significant biological activities. These notes include summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of the catalytic cycle and experimental workflows.
Introduction to Furanocembranoids and the Stille Coupling
Furanocembranoids are a large family of diterpenoids characterized by a 14-membered carbocyclic ring fused to a furan moiety. Many of these compounds, such as lophotoxin and its analogues, exhibit potent biological activities, including neurotoxicity and cytotoxicity, making them attractive targets for synthetic chemists and drug development professionals.
The construction of the macrocyclic core of furanocembranoids presents a significant synthetic challenge. The intramolecular Stille cross-coupling reaction has emerged as a powerful tool for the formation of the large ring system, typically involving the palladium-catalyzed coupling of an organostannane (specifically a 2-stannylfuran derivative) and a vinyl iodide. This reaction offers mild conditions and a high degree of functional group tolerance, which are crucial for complex natural product synthesis.
The Stille Cross-Coupling Catalytic Cycle
The mechanism of the Stille reaction involves a palladium catalyst that cycles through several key steps to form the carbon-carbon bond.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Quantitative Data for Stille Macrocyclization in Furanocembranoid Synthesis
The following table summarizes the key quantitative data for the intramolecular Stille cross-coupling reaction used in the synthesis of furanocembranoids.
| Furanocembranoid Target | Precursor (Stannane/Iodide) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bis-deoxylophotoxin | 2-Stannylfuran / Vinyl Iodide | Pd₂(dba)₃ (10) | AsPh₃ (40) | NMP | 40 | 16 | 55 | [1] |
NMP: N-Methyl-2-pyrrolidone; dba: dibenzylideneacetone; AsPh₃: triphenylarsine
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis of furanocembranoids using the Stille cross-coupling reaction, with a focus on the total synthesis of bis-deoxylophotoxin.[1]
Synthesis of the Stille Precursor (Vinyl Iodide and 2-Stannylfuran Moieties)
The successful execution of the intramolecular Stille macrocyclization is contingent on the efficient synthesis of the linear precursor containing both the vinyl iodide and the 2-stannylfuran functionalities. The following diagram illustrates a generalized workflow for the preparation of such a precursor, based on the strategy employed in the synthesis of bis-deoxylophotoxin.[1]
Caption: Generalized experimental workflow for furanocembranoid synthesis.
Protocol 1: Synthesis of the Vinyl Iodide Fragment
The synthesis of the vinyl iodide fragment often begins from a chiral starting material and involves several steps to construct the carbon skeleton and introduce the vinyl iodide moiety with the correct stereochemistry. A common method involves the hydrozirconation of a terminal alkyne followed by iodination.
-
Materials: Terminal alkyne precursor, Schwartz's reagent (Cp₂ZrHCl), N-iodosuccinimide (NIS), Tetrahydrofuran (THF, anhydrous), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve the terminal alkyne precursor in anhydrous THF.
-
Add Schwartz's reagent (1.1 eq.) in portions at room temperature under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture for 30-60 minutes, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C and add a solution of NIS (1.2 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired vinyl iodide.
-
Protocol 2: Synthesis of the 2-Stannylfuran Fragment
The 2-(tributylstannyl)furan moiety is typically prepared by lithiation of furan followed by quenching with tributyltin chloride. This stannylated furan can then be further functionalized.
-
Materials: Furan, n-Butyllithium (n-BuLi) in hexanes, Tributyltin chloride (Bu₃SnCl), Tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
Dissolve furan in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add n-BuLi (1.1 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add Bu₃SnCl (1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-(tributylstannyl)furan is often used in the next step without further purification.
-
Protocol 3: Intramolecular Stille Macrocyclization
This protocol describes the key macrocyclization step in the total synthesis of bis-deoxylophotoxin.[1]
-
Materials: Linear precursor containing both vinyl iodide and 2-stannylfuran moieties, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Triphenylarsine (AsPh₃), N-Methyl-2-pyrrolidone (NMP, anhydrous and degassed).
-
Procedure:
-
To a solution of the linear precursor in anhydrous and degassed NMP, add Pd₂(dba)₃ (0.1 eq.) and AsPh₃ (0.4 eq.) under an inert atmosphere.
-
Stir the reaction mixture at 40 °C for 16 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the furanocembranoid macrocycle (bis-deoxylophotoxin).
-
Conclusion
The intramolecular Stille cross-coupling reaction is a highly effective and reliable method for the construction of the 14-membered ring system found in furanocembranoids. The mild reaction conditions and tolerance of various functional groups make it a valuable tool in the total synthesis of these complex and biologically important natural products. The protocols and data presented herein provide a practical guide for researchers in the field of natural product synthesis and drug discovery. Further exploration and optimization of this methodology will undoubtedly lead to the synthesis of a wider range of furanocembranoid analogues for biological evaluation.
References
Application Notes and Protocols for the Asymmetric Total Synthesis of (-)-Bipinnatin J
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Bipinnatin J is a furanocembranoid natural product isolated from the gorgonian octocoral Pseudopterogorgia bipinnata. It is considered a key biosynthetic precursor to a variety of more complex and biologically active marine diterpenoids.[1][2] Its intricate 14-membered macrocyclic structure, featuring multiple stereocenters, has made it a compelling target for total synthesis. This document provides detailed application notes and protocols on its asymmetric total synthesis, focusing on the key strategies and methodologies developed by leading research groups.
Key Synthetic Strategies
Several distinct and innovative strategies have been successfully employed to achieve the total synthesis of (-)-Bipinnatin J. The approaches of Baran, Trauner, and Rawal are highlighted below, each offering unique solutions to the challenges posed by this complex molecule.
-
Baran's Convergent and Scalable Synthesis: A recent and highly efficient approach features a 10-step longest linear sequence, enabling gram-scale production.[1][3] Key transformations include a Ni-electrocatalytic decarboxylative cross-coupling, a unique halogen dance-Zweifel olefination, a Ni-mediated 1,6-conjugate addition, and a crucial asymmetric proton transfer to set a key stereocenter.[1][4]
-
Trauner's Stereoselective Synthesis: This nine-step synthesis employs a ruthenium-catalyzed Alder-ene reaction, a Stille cross-coupling, and a highly diastereoselective intramolecular Nozaki-Hiyama-Kishi (NHK) allylation for the key macrocyclization.[5][6]
-
Rawal's Convergent Approach: This 12-step synthesis is distinguished by a silver ion-promoted SN1-type γ-alkylation of a siloxyfuran and a diastereoselective Cr(II)-mediated macrocyclization.[7]
Data Presentation: Comparison of Key Macrocyclization Reactions
| Synthesis | Key Reaction | Precursor | Reagents and Conditions | Yield | Diastereomeric Ratio (d.r.) |
| Baran | Nozaki-Hiyama-Kishi Coupling | Allylic bromide | CrCl2, NiCl2 (trace), THF | 47% (over two steps) | Not specified |
| Trauner | Nozaki-Hiyama-Kishi Allylation | Allylic bromide | CrCl2, NiCl2 (cat.), DMF | Not specified | > 9:1 |
| Rawal | Cr(II)-mediated Macrocyclization | Allylic bromide | CrCl2, 4Å molecular sieves, THF | 73% | Major product |
Experimental Protocols
Baran's Synthesis: Key Methodologies
1. Ni-Electrocatalytic Decarboxylative Cross-Coupling: This reaction serves to couple C(sp2) and C(sp3) fragments, utilizing succinate as a two-carbon linchpin.[1]
-
Protocol: In an electrochemical cell, a solution of the alkenyl halide and the redox-active ester derived from succinic acid is subjected to electrolysis in the presence of a nickel catalyst and a supporting electrolyte. The reaction is typically carried out at a constant current until the starting materials are consumed.
2. Asymmetric Proton Transfer: This step is crucial for establishing the stereochemistry at a key position after a 1,6-conjugate addition.[3][4]
-
Protocol: To a solution of the β,γ-unsaturated butenolide in an appropriate solvent (e.g., toluene) at low temperature (-78 °C), a chiral amine catalyst (e.g., a Cinchona alkaloid derivative) is added. The reaction is stirred for several hours to allow for the stereoselective protonation to yield the α,β-unsaturated product with high enantiomeric excess.
3. Nozaki-Hiyama-Kishi (NHK) Macrocyclization:
-
Protocol: The allylic bromide precursor is dissolved in anhydrous THF under an inert atmosphere. To this solution is added a suspension of CrCl2 (containing trace amounts of NiCl2) in THF. The reaction mixture is stirred at room temperature until completion, typically monitored by TLC. The reaction is then quenched and worked up to afford (-)-Bipinnatin J.[3]
Trauner's Synthesis: Key Methodologies
1. Ruthenium-Catalyzed Alder-Ene Reaction: This reaction is employed to construct a key fragment of the molecule.[5]
-
Protocol: An enyne substrate and an allyl alcohol are dissolved in a suitable solvent (e.g., acetone). A ruthenium(II) catalyst is added, and the mixture is heated to reflux. The reaction proceeds through an enol intermediate which then tautomerizes and undergoes intramolecular transesterification to furnish the desired butenolide moiety.[5]
2. Stille Cross-Coupling: This reaction connects two advanced intermediates.[5]
-
Protocol: A vinyl iodide and a furyl stannane are dissolved in a solvent such as DMF. A palladium catalyst (e.g., Pd(PPh3)4) is added, and the reaction mixture is heated. After completion, the product is isolated through standard workup and purification procedures.[5]
3. Intramolecular Nozaki-Hiyama-Kishi (NHK) Allylation:
-
Protocol: The aldehyde-allylic bromide precursor is subjected to NHK conditions using CrCl2 and a catalytic amount of NiCl2 in a polar aprotic solvent like DMF. The reaction is carried out under high dilution to favor intramolecular cyclization, yielding the 13-membered macrocycle with high diastereoselectivity.[5]
Rawal's Synthesis: Key Methodologies
1. Silver-Promoted γ-Alkylation of a Siloxyfuran:
-
Protocol: A siloxyfuran is treated with an allylic bromide in the presence of a silver salt (e.g., AgOTf). This promotes an SN1-type reaction to achieve γ-alkylation of the furanone precursor.[7]
2. Diastereoselective Cr(II)-mediated Macrocyclization:
-
Protocol: The linear precursor containing an aldehyde and an allylic bromide is cyclized using CrCl2 under dilute conditions in THF, with powdered 4Å molecular sieves.[7] The remote stereocenter on the furanone ring directs the stereochemical outcome of the two newly formed stereocenters during the macrocyclization.[7][8]
Visualizations
Caption: Comparative workflows of key total syntheses of (-)-Bipinnatin J.
Caption: Key chemical transformations in Baran's convergent synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Syntheses of Bipinnatin J – Comparative Analysis of Synthetic Routes to a Biosynthetic Precursor | Department of Chemistry [chem.uga.edu]
- 3. youtube.com [youtube.com]
- 4. (–)-Bipinnatin J | Opinion | Chemistry World [chemistryworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expedient synthesis of (+/-)-bipinnatin J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of (±)-Bipinnatin J - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Bipinnatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipinnatin, a group of natural compounds, has been noted for its biological activities, including neurotoxic effects through action on nicotinic acetylcholine receptors.[1] While its neurotoxicity is an area of study, the broader cytotoxic potential of this compound against various cell types, particularly cancer cell lines, remains an underexplored field of research. These application notes provide a comprehensive set of protocols to investigate the in vitro cytotoxicity of this compound, enabling researchers to assess its potential as a novel cytotoxic agent. The described assays will quantify cell viability, membrane integrity, and the induction of apoptosis, thereby offering a multi-faceted view of this compound's cellular effects.
Hypothetical Mechanism of Action: Induction of Apoptosis
Many natural products exert their cytotoxic effects by inducing programmed cell death, or apoptosis. It is hypothesized that this compound may similarly trigger apoptosis in susceptible cells. This could occur through the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases, DNA fragmentation, and ultimately, cell death. The protocols outlined below are designed to test this hypothesis by measuring key markers of apoptosis.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4][5] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[2][4]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell line (e.g., HeLa, MCF-7, or A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.[6]
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cytotoxicity.[8]
Materials:
-
This compound stock solution
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment protocol as described for the MTT assay (Steps 1.1 and 1.2).
-
Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.
-
Background control: Medium only.[10]
-
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
LDH Reaction:
-
Absorbance Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[11]
-
Apoptosis Detection using Annexin V-FITC/PI Staining
This assay distinguishes between viable, apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic cells.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is conjugated to a fluorochrome (FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[13]
Materials:
-
This compound stock solution
-
Target cell line
-
6-well plates or T25 flasks
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (or volumes as recommended by the kit manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.[12]
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[13]
-
-
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Cell Viability (MTT Assay) after this compound Treatment
| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 ± SD | 100 ± SD | 100 ± SD |
| Concentration 1 | Value ± SD | Value ± SD | Value ± SD |
| Concentration 2 | Value ± SD | Value ± SD | Value ± SD |
| Concentration 3 | Value ± SD | Value ± SD | Value ± SD |
| ... | ... | ... | ... |
| IC50 (µM) | Value | Value | Value |
SD: Standard Deviation
Table 2: Cytotoxicity (LDH Assay) after this compound Treatment
| This compound Conc. (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle Control) | 0 ± SD | 0 ± SD | 0 ± SD |
| Concentration 1 | Value ± SD | Value ± SD | Value ± SD |
| Concentration 2 | Value ± SD | Value ± SD | Value ± SD |
| Concentration 3 | Value ± SD | Value ± SD | Value ± SD |
| ... | ... | ... | ... |
| EC50 (µM) | Value | Value | Value |
SD: Standard Deviation
Table 3: Apoptosis Analysis (Annexin V-FITC/PI Staining) after 48h this compound Treatment
| This compound Conc. (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle Control) | Value ± SD | Value ± SD | Value ± SD |
| Concentration 1 | Value ± SD | Value ± SD | Value ± SD |
| Concentration 2 | Value ± SD | Value ± SD | Value ± SD |
| Concentration 3 | Value ± SD | Value ± SD | Value ± SD |
SD: Standard Deviation
Mandatory Visualizations
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Caption: this compound's proposed mechanism of inducing apoptosis.
References
- 1. Cytotoxicity, DNA strand breakage and DNA–protein crosslinking by a novel transplatinum compound in human A2780 ovarian… [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. Dentatin exerts anticancer effects on human colon cancer cell lines via cell cycle arrest, autophagy, inhibition of cell migration and JAK/STAT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNF Signaling Pathway Is the Key Pathway Regulated by Disitamab Vedotin in Bladder Cancer Cells [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Inhibition of the hexosamine biosynthesis pathway potentiates cisplatin cytotoxicity by decreasing BiP expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth inhibitory effect of bestatin on choriocarcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Apoptosis and Cell Cycle Arrest in Mouse Colon 26 Cells by Benastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Probing Nicotinic Acetylcholine Receptor Function with Bipinnatin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipinnatin B is a potent neurotoxin, a member of the lophotoxin family of marine natural products, isolated from the gorgonian coral Pseudopterogorgia bipinnata.[1][2] It functions as a highly specific and irreversible antagonist of nicotinic acetylcholine receptors (nAChRs), making it a valuable molecular probe for elucidating the structure and function of these critical ligand-gated ion channels.[1] This document provides detailed application notes and experimental protocols for utilizing this compound B to investigate nAChR pharmacology and physiology.
This compound B's mechanism of action involves the formation of a covalent bond with a specific tyrosine residue (Tyr-190) located in the α-subunit of the nAChR.[1] This irreversible inhibition offers unique advantages in experimental design, allowing for the selective and permanent inactivation of specific nAChR populations. Notably, the bipinnatins exhibit differential rates of inhibition at the two acetylcholine-binding sites on the receptor, with a preference for the site near the α/δ-subunit interface in the Torpedo nAChR.[1] This selectivity can be exploited to dissect the contribution of individual binding sites to receptor function.
Data Presentation
Quantitative Analysis of this compound B Activity
The following tables summarize the available quantitative data on the interaction of this compound B with nAChRs.
| Compound | Target | Parameter | Value | Reference |
| This compound B | Insect nAChR (cockroach) | Concentration for partial blockade of nicotine-induced depolarization | 10 µM | [2][3] |
| This compound B | Insect nAChR (cockroach) | Concentration for almost complete blockade of nicotine-induced depolarization | 30 µM | [2][3] |
Table 1: Electrophysiological Effects of this compound B on Insect nAChRs.
| Toxin Family | Parameter | Relative Order of Potency | Target | Reference |
| Bipinnatins | Bimolecular Reaction Constant | This compound B > this compound A > this compound C | Torpedo nAChR (both acetylcholine-binding sites) | [1] |
Table 2: Relative Potency of this compound Analogs.
Note: Specific numerical values for the bimolecular reaction constants were not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor Signaling Pathway
nAChRs are ligand-gated ion channels that, upon binding to acetylcholine or other agonists, undergo a conformational change that opens a central pore, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the cell membrane and the initiation of downstream signaling events. This compound B irreversibly blocks this initial step of agonist binding and subsequent channel opening.
Caption: this compound B irreversibly antagonizes nAChR signaling.
Experimental Workflow for Probing nAChR Function
The irreversible nature of this compound B allows for a straightforward experimental workflow to probe the function of nAChRs in a given system. This typically involves a pre-incubation step to allow for covalent modification of the receptor, followed by washing to remove unbound toxin before assessing receptor function.
References
- 1. Irreversible inhibition of nicotinic acetylcholine receptors by the bipinnatins. Toxin activation and kinetics of receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of a coral toxin analogue (this compound‐B) on an insect nicotinic acetylcholine receptor [ouci.dntb.gov.ua]
- 3. Actions of a coral toxin analogue (this compound-B) on an insect nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Gram-Scale Synthesis of (-)-Bipinnatin J: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the gram-scale total synthesis of (-)-Bipinnatin J, a furanocembranoid marine diterpenoid. The synthesis follows the convergent 10-step route developed by Rodriguez, Pokle, Barnes, and Baran, which is notable for its efficiency and scalability.[1][2][3] Additionally, this document outlines the putative biological mechanism of action for this class of compounds, drawing on research into the closely related molecule, lophotoxin.
Overview of the Synthetic Strategy
The total synthesis of (-)-Bipinnatin J is achieved through a convergent approach, joining two key fragments: a trisubstituted furan (Fragment A) and a functionalized butenolide (Fragment B).[4] Key transformations include a Ni-electrocatalytic decarboxylative cross-coupling, a halogen dance-Zweifel olefination, a Ni-mediated 1,6-conjugate addition, an asymmetric proton transfer, and a final Nozaki-Hiyama-Kishi (NHK) macrocyclization to form the 14-membered ring.[1][2][4] This route has been successfully executed on a gram scale, yielding over 600 mg of the target molecule in a single pass.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the 10-step synthesis of (-)-Bipinnatin J, starting from commercially available materials.
| Step | Intermediate | Starting Material | Product Mass | Molar Yield (%) |
| 1 | Furyl Oxazoline 9 | 5-Bromofurfural | >50 g | 71 |
| 2 | Alkenyl Furan 12 | Furyl Oxazoline 9 | >40 g | 74 |
| 3 | Methylated Furan S2 | Alkenyl Furan 12 | 41.5 g | 98 |
| 4 | Fragment A (Alkenyl Bromide 13 ) | Methylated Furan S2 | 32.1 g | 81 |
| 5 | Bromobutenolide 17 | (R)-TBS-glycidol 14 | >50 g | 55 |
| 6 | C3-Alkylated Butenolide 18 | Bromobutenolide 17 | 1.05 g | 45 |
| 7 | Fragment B (Methylidene Butenolide 21 ) | C3-Alkylated Butenolide 18 | 0.98 g | 94 |
| 8 | β,γ-Unsaturated Butenolide 22 | Fragment A & Fragment B | 1.15 g | 70 |
| 9 | Aldehyde 25 | β,γ-Unsaturated Butenolide 22 | 0.73 g | 65 |
| 10 | (-)-Bipinnatin J (1) | Aldehyde 25 | >600 mg | 47 (over 2 steps) |
| Overall | (-)-Bipinnatin J (1) | 5-Bromofurfural & (R)-TBS-glycidol | >600 mg | 3.2 |
Table reflects data from a single, gram-scale pass.[2]
Experimental Protocols
The following are detailed methodologies for the key steps in the gram-scale synthesis of (-)-Bipinnatin J.
Protocol 1: Synthesis of Fragment A (Alkenyl Bromide 13)
This four-step sequence constructs the trisubstituted furan fragment.
-
Step 1: Furyl Oxazoline (9) Formation: In a round-bottom flask, 5-bromofurfural is condensed with the appropriate amino alcohol to produce the furyl oxazoline 9 on a multi-decagram scale.[5]
-
Step 2: Halogen Dance-Zweifel Olefination: The furyl oxazoline 9 undergoes a directed deprotonation at the C3 position. This initiates a "halogen dance," where the lithium migrates to the more stable C5 position, followed by a lithium-halogen exchange. The resulting organolithium species is trapped with an alkenyl boronic ester. Subsequent treatment with N-bromosuccinimide (NBS) triggers a Zweifel olefination with complete inversion of configuration, yielding the (Z)-alkenyl furan 12 . This reaction has been performed to produce over 40 grams of product.[2]
-
Step 3: Methylation: The bromine at the C3 position of the furan is exchanged with lithium using n-butyllithium. The resulting lithiated species is then quenched with methyl iodide to afford the methylated furan S2 .
-
Step 4: Bromo-desilylation: The trimethylsilyl (TMS) group is replaced with bromine by treating S2 with NBS to yield the final Fragment A, alkenyl bromide 13 .
Protocol 2: Synthesis of Fragment B (Methylidene Butenolide 21)
This three-step sequence constructs the reactive butenolide fragment.
-
Step 5: Bromobutenolide (17) Formation: Starting from (R)-TBS-glycidol 14 , a Jacobsen-developed methodology is employed. Treatment with an ynamine in the presence of a Lewis acid, followed by in-situ reaction with NBS, generates a gem-dibromo-γ-lactone, which is then eliminated to produce bromobutenolide 17 . This process is scalable to over 50 grams.[2]
-
Step 6: Ni-Electrocatalytic Decarboxylative Cross-Coupling: An unsaturated acid is coupled with bromobutenolide 17 via a Ni-electrocatalytic decarboxylative cross-coupling reaction to form the C3-alkylated butenolide 18 . This reaction can be conducted on a >10 gram scale in a simple reaction vessel open to the air.[2]
-
Step 7: Elimination: The tert-Butyldimethylsilyl (TBS) protecting group is cleanly eliminated by treatment with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the γ-methylidene butenolide 21 (Fragment B) in nearly quantitative yield.[2]
Protocol 3: Fragment Coupling and Macrocyclization
The final three steps unite the fragments and close the macrocycle.
-
Step 8: 1,6-Conjugate Addition: Fragments A (13 ) and B (21 ) are coupled via a Ni-catalyzed 1,6-conjugate addition. Optimized conditions are crucial to selectively form the desired β,γ-unsaturated isomer 22 over the thermodynamically more stable α,β-unsaturated product.
-
Step 9: Asymmetric Proton Transfer and Reduction: The β,γ-unsaturated butenolide 22 is subjected to an asymmetric 1,3-proton transfer using a chiral catalyst, which sets the key stereocenter at C10. The resulting α,β-unsaturated butenolide is then reduced to the corresponding aldehyde 25 .
-
Step 10: Appel Reaction and Nozaki-Hiyama-Kishi (NHK) Macrocyclization: The primary alcohol in 25 is converted to an allylic bromide via an Appel reaction. The final 14-membered ring of (-)-Bipinnatin J (1 ) is then formed through a highly diastereoselective intramolecular Nozaki-Hiyama-Kishi (NHK) macrocyclization. This final two-step sequence has been shown to produce over 600 mg of (-)-Bipinnatin J in a single pass.[2]
Visualizations
Synthetic Workflow
The following diagram illustrates the convergent synthetic route to (-)-Bipinnatin J.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. The Baran Synthesis of this compound J [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lophotoxin irreversibly inactivates the nicotinic acetylcholine receptor by preferential association at one of the two primary agonist sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ruthenium-Catalyzed Alder-Ene Reaction in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ruthenium-catalyzed Alder-ene reaction has emerged as a powerful and atom-economical tool for carbon-carbon bond formation in modern organic synthesis. This reaction, which couples an alkene and an alkyne, constructs a 1,4-diene moiety with high regio- and stereoselectivity. Its tolerance of various functional groups and the relatively mild reaction conditions have made it particularly valuable in the complex settings of natural product total synthesis. This document provides an overview of the reaction, detailed experimental protocols for key examples, and a summary of quantitative data to aid in its application.
Reaction Mechanism and Key Features
The currently accepted mechanism for the ruthenium-catalyzed Alder-ene reaction, particularly with catalysts like CpRu(COD)Cl or [CpRu(CH3CN)3]PF6, is proposed to proceed through a ruthenacyclopentene intermediate. The key steps involve:
-
Ligand Exchange: The alkene and alkyne substrates displace labile ligands on the ruthenium catalyst.
-
Oxidative Coupling: The coordinated alkene and alkyne undergo oxidative coupling to form a ruthenacyclopentene intermediate.
-
β-Hydride Elimination and Reductive Elimination: A β-hydride elimination from the ruthenacyclopentene, followed by reductive elimination, regenerates the active ruthenium catalyst and releases the 1,4-diene product.
Key features of this reaction include:
-
Atom Economy: All atoms from the alkene and alkyne are incorporated into the product.
-
High Regioselectivity: The reaction often proceeds with excellent control of regioselectivity, particularly with terminal alkynes.
-
Stereoselectivity: The geometry of the newly formed double bond is typically controlled.
-
Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, including esters, ethers, and alcohols.
Applications in Natural Product Synthesis
The strategic application of the ruthenium-catalyzed Alder-ene reaction allows for the efficient construction of complex carbon skeletons found in numerous bioactive natural products. Below are detailed examples from seminal total syntheses.
Case Study 1: Formal Synthesis of Alternaric Acid
Alternaric acid, a potent antifungal and phytotoxic agent, features a characteristic 1,4-diene substructure. The Trost group developed a formal synthesis where the key step involved a ruthenium-catalyzed Alder-ene reaction to assemble the core of the molecule.[1][2]
Quantitative Data
| Entry | Alkyne | Alkene | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Ref. |
| 1 | 4-Pentynoic acid | (S)-4-methyl-1-hexene | [CpRu(CH3CN)3]PF6 (10) | DMF | 2 | 25 | 81 |
Experimental Protocol: Synthesis of the Acyclic Core of Alternaric Acid
Reaction:
(S)-4-methyl-1-hexene + 4-Pentynoic acid → (S,E)-2-(2-methylbutyl)-hepta-1,5-dienoic acid
Materials:
-
(S)-4-methyl-1-hexene
-
4-Pentynoic acid
-
[CpRu(CH3CN)3]PF6 (Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an argon atmosphere, add 4-pentynoic acid (1.0 equiv) and (S)-4-methyl-1-hexene (1.2 equiv).
-
Dissolve the substrates in anhydrous DMF (to a concentration of ~0.5 M).
-
Add [CpRu(CH3CN)3]PF6 (0.10 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
The aqueous layers are combined and acidified to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1,4-diene product.
Case Study 2: Total Synthesis of (+)-Amphidinolide A
The total synthesis of the potent cytotoxic macrolide (+)-amphidinolide A by the Trost group showcases the power of the ruthenium-catalyzed Alder-ene reaction in constructing multiple 1,4-diene units within a complex architecture. Both intermolecular and intramolecular variants of the reaction were employed.[3]
Quantitative Data
| Entry | Reaction Type | Alkyne Fragment | Alkene Fragment | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | d.r. | Ref. |
| 1 | Intermolecular | C1-C6 Alkyne | C7-C15 Alkene | [CpRu(CH3CN)3]PF6 (15) | Acetone | 24 | 25 | 74 | >20:1 | [3] |
| 2 | Intramolecular | C1-C25 Precursor | - | [CpRu(CH3CN)3]PF6 (20) | Acetone | 48 | 60 | 55 | - | [3] |
Experimental Protocol: Intermolecular Coupling in the Synthesis of (+)-Amphidinolide A
Materials:
-
Alkyne fragment (C1-C6)
-
Alkene fragment (C7-C15)
-
[CpRu(CH3CN)3]PF6
-
Anhydrous Acetone
-
Hexanes
-
Ethyl acetate
-
Silica gel
Procedure:
-
In a dried flask under an argon atmosphere, dissolve the alkene fragment (1.0 equiv) in anhydrous acetone.
-
Add the alkyne fragment (1.5 equiv) to the solution.
-
Add [CpRu(CH3CN)3]PF6 (0.15 equiv) in one portion.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the coupled product.
Experimental Protocol: Intramolecular Macrocyclization in the Synthesis of (+)-Amphidinolide A
Materials:
-
Acyclic dienyne precursor (C1-C25)
-
[CpRu(CH3CN)3]PF6
-
Anhydrous Acetone
-
Celite
-
Silica gel
Procedure:
-
To a solution of the acyclic dienyne precursor (1.0 equiv) in a large volume of anhydrous acetone (to ensure high dilution, e.g., 0.001 M), add [CpRu(CH3CN)3]PF6 (0.20 equiv).
-
Heat the reaction mixture to 60 °C and stir for 48 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash chromatography on silica gel to afford the macrocyclic product.
Case Study 3: Total Synthesis of Amphidinolide P
The synthesis of Amphidinolide P, another cytotoxic macrolide, also utilized a key ruthenium-catalyzed Alder-ene reaction to form a crucial 1,4-diene linkage.[1][2][4][5][6]
Quantitative Data
| Entry | Alkyne Partner | Alkene Partner | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Ref. |
| 1 | Protected C12-C21 fragment | Protected C1-C11 fragment | [CpRu(CH3CN)3]PF6 (20) | Acetone | 4 | 25 | 83 | [1] |
Experimental Protocol: Key Fragment Coupling in the Synthesis of Amphidinolide P
Materials:
-
Alkyne fragment (protected C12-C21)
-
Alkene fragment (protected C1-C11)
-
[CpRu(CH3CN)3]PF6
-
Anhydrous Acetone
-
Silica gel
Procedure:
-
A solution of the alkene fragment (1.2 equiv) and the alkyne fragment (1.0 equiv) in anhydrous acetone is prepared in a flame-dried flask under argon.
-
The catalyst, [CpRu(CH3CN)3]PF6 (0.20 equiv), is added to the solution.
-
The reaction is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to provide the coupled 1,4-diene product.
Visualizations
General Workflow for Ruthenium-Catalyzed Alder-Ene Reaction
References
- 1. Ru-catalyzed alkene-alkyne coupling. Total synthesis of amphidinolide P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkyne hydrosilylation catalyzed by a cationic ruthenium complex: efficient and general trans addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Publications 1994-Present [web.stanford.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Ruthenium-Catalyzed Alder Ene Type Reactions. A Formal Synthesis of Alternaric Acid - Journal of the American Chemical Society - Figshare [figshare.com]
Application Notes and Protocols for Ni-Electrocatalytic Decarboxylative Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the implementation of nickel-electrocatalytic decarboxylative cross-coupling reactions. This powerful synthetic strategy enables the formation of C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–N bonds, offering a versatile tool for the synthesis of complex molecules and late-stage functionalization in drug discovery. The protocols are based on established literature and are designed to be readily implemented in a standard organic synthesis laboratory equipped for electrochemistry.
Introduction
Nickel-electrocatalytic decarboxylative cross-coupling has emerged as a transformative method in modern organic synthesis. By utilizing electricity as a traceless reagent, this technique avoids the need for stoichiometric chemical oxidants or reductants, offering a more sustainable and often milder alternative to traditional cross-coupling methods. The reaction typically involves the electrochemical reduction of a Ni(II) precatalyst to a catalytically active Ni(0) or Ni(I) species. This species then engages with an electrophile (e.g., an aryl halide) and a radical precursor derived from the decarboxylation of a carboxylic acid derivative to forge a new carbon-carbon or carbon-heteroatom bond.
Applications in Drug Discovery and Complex Molecule Synthesis
The mild reaction conditions and high functional group tolerance of Ni-electrocatalytic decarboxylative couplings make them particularly attractive for applications in medicinal chemistry and the synthesis of natural products.[1] Key applications include:
-
Late-Stage Functionalization: Introduction of alkyl fragments onto complex, biologically active molecules at a late stage of the synthesis.
-
Access to Novel Chemical Space: The ability to form previously challenging C(sp³)-rich structures opens up new avenues for drug design and lead optimization.
-
Simplified Synthetic Routes: This methodology can significantly shorten synthetic sequences by enabling the direct coupling of readily available carboxylic acids with various partners.[1]
Data Presentation: Substrate Scope and Yields
The following tables summarize the quantitative data for various Ni-electrocatalytic decarboxylative cross-coupling reactions, showcasing the broad substrate scope and functional group compatibility.
Decarboxylative C(sp³)–C(sp²) Cross-Coupling (Arylation)
This reaction enables the coupling of alkyl carboxylic acid derivatives with aryl halides. The use of a silver co-catalyst has been shown to overcome limitations often encountered with electron-rich arenes and complex heterocycles.
| Entry | Carboxylic Acid Derivative (Redox-Active Ester) | Aryl Halide | Product | Yield (%) |
| 1 | NHP ester of Cyclohexanecarboxylic acid | 4-Iodoanisole | 4-Cyclohexylanisole | 85 |
| 2 | NHP ester of Adamantanecarboxylic acid | 1-Iodo-4-(trifluoromethyl)benzene | 1-(Adamantan-1-yl)-4-(trifluoromethyl)benzene | 78 |
| 3 | NHP ester of Boc-proline | 2-Iodopyridine | N-Boc-2-(pyridin-2-yl)pyrrolidine | 65 |
| 4 | NHP ester of Ibuprofen | 3-Iodobenzonitrile | 2-(4-(3-Cyanophenyl)phenyl)isobutylpropane | 72 |
| 5 | NHP ester of Phenylacetic acid | 1-Bromo-4-fluorobenzene | 4-Benzyl-1-fluorobenzene | 68 |
NHP = N-Hydroxyphthalimide; Boc = tert-Butoxycarbonyl. Yields are for isolated products.
Doubly Decarboxylative C(sp³)–C(sp³) Cross-Coupling
This powerful transformation couples two different carboxylic acid derivatives, forming a new C(sp³)–C(sp³) bond.[1] The reaction demonstrates excellent functional group tolerance and can be performed enantioselectively with the use of a chiral ligand.
| Entry | Carboxylic Acid 1 (as Redox-Active Ester) | Carboxylic Acid 2 (as Redox-Active Ester) | Product | Yield (%) | ee (%) |
| 1 | Malonate half-amide | Cyclohexanecarboxylic acid | α-Cyclohexyl-substituted amide | 75 | 92 |
| 2 | Malonate half-amide | 4-Phenylbutanoic acid | α-(3-Phenylpropyl)-substituted amide | 68 | 90 |
| 3 | Malonate half-amide | Boc-glycine | α-(N-Boc-aminomethyl)-substituted amide | 55 | 95 |
| 4 | Malonate half-amide | 3-Cyclopentylpropanoic acid | α-(2-Cyclopentylethyl)-substituted amide | 71 | 91 |
| 5 | Malonate half-amide | 5-Hexenoic acid | α-(But-3-en-1-yl)-substituted amide | 62 | 88 |
Yields are for isolated products. Enantiomeric excess (ee) determined by chiral HPLC or SFC.
Decarboxylative C(sp³)–N Cross-Coupling
This method allows for the construction of C(sp³)–N bonds by coupling carboxylic acid derivatives with electrophilic nitrogen sources.
| Entry | Carboxylic Acid Derivative | Nitrogen Source | Product | Yield (%) |
| 1 | NHP ester of Cyclopentanecarboxylic acid | O-Benzoyl-N,N-diethylhydroxylamine | N-Cyclopentyl-N,N-diethylamine | 72 |
| 2 | NHP ester of 1-Methylcyclohexanecarboxylic acid | N-Fluorobenzenesulfonimide | N-(1-Methylcyclohexyl)benzenesulfonamide | 65 |
| 3 | NHP ester of 4-Chlorobutanoic acid | Phthalimide | N-(4-Chlorobutyl)phthalimide | 78 |
| 4 | NHP ester of Phenylacetic acid | Benzophenone imine | N-Benzhydrylbenzylamine | 60 |
| 5 | NHP ester of 2-Phenylpropanoic acid | Saccharin | N-(1-Phenyl-ethyl)saccharin | 75 |
Yields are for isolated products.
Experimental Protocols
General Electrochemical Setup
These reactions are typically carried out in an electrochemical cell, which can be either a divided or undivided cell. A potentiostat is used to control the electrical current or potential.
-
Electrochemical Cell: An H-type divided cell with a fritted glass separator or an undivided vial can be used.
-
Electrodes: Reticulated vitreous carbon (RVC) is commonly used as the cathode, and a sacrificial anode such as magnesium or zinc, or a non-sacrificial anode like platinum or graphite is employed.
-
Power Supply: A constant current or constant potential is applied using a potentiostat.
Protocol for Decarboxylative C(sp³)–C(sp²) Arylation (Ag/Ni Co-catalysis)
This protocol is adapted from the work of Baran and coworkers for the coupling of redox-active esters with (hetero)aryl halides.
Materials:
-
Redox-Active Ester (RAE) of the carboxylic acid (1.0 equiv)
-
(Hetero)aryl halide (1.2 equiv)
-
NiCl₂·6H₂O (10 mol%)
-
2,2'-Bipyridine (10 mol%)
-
AgNO₃ (0.3 equiv)
-
Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) (0.1 M)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reticulated vitreous carbon (RVC) cathode
-
Magnesium anode
Procedure:
-
In an oven-dried vial equipped with a stir bar, add the redox-active ester, (hetero)aryl halide, NiCl₂·6H₂O, 2,2'-bipyridine, and Bu₄NPF₆.
-
Add the solvent (DMF or NMP) to achieve the desired concentration (typically 0.1 M).
-
Place the RVC cathode and magnesium anode into the vial.
-
Add the AgNO₃ to the reaction mixture.
-
Begin stirring and apply a constant current (e.g., 5-10 mA) using a potentiostat.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Enantioselective Doubly Decarboxylative C(sp³)–C(sp³) Cross-Coupling
This protocol is for the asymmetric coupling of two different carboxylic acid-derived redox-active esters.
Materials:
-
Redox-Active Ester 1 (e.g., from a malonate half-amide, 1.0 equiv)
-
Redox-Active Ester 2 (e.g., from a primary carboxylic acid, 1.5 equiv)
-
NiCl₂·glyme (20 mol%)
-
Chiral PyBox ligand (24 mol%)
-
MgBr₂ (2.0 equiv)
-
FeBr₃ (0.5 equiv)
-
LiBr (0.2 M) as the electrolyte
-
N,N-Dimethylacetamide (DMA)
-
Magnesium anode
-
Reticulated vitreous carbon (RVC) cathode
Procedure:
-
To an oven-dried electrochemical vial equipped with a stir bar, add NiCl₂·glyme and the chiral PyBox ligand.
-
Add DMA and stir for 10 minutes to form the catalyst complex.
-
Add Redox-Active Ester 1, Redox-Active Ester 2, MgBr₂, FeBr₃, and LiBr.
-
Insert the magnesium anode and RVC cathode.
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Apply a constant current (e.g., 6 mA) for the specified reaction time (typically 3 hours).
-
After the electrolysis is complete, remove the electrodes and quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
Mandatory Visualizations
Catalytic Cycle for Ni-Electrocatalytic Decarboxylative Arylation
Caption: Proposed catalytic cycle for Ni-electrocatalytic decarboxylative arylation.
Experimental Workflow for a Typical Batch Reaction
Caption: General experimental workflow for a batch Ni-electrocatalytic reaction.
Logical Relationship of Key Reaction Components
References
Characterization of Bipinnatin: Application of Analytical HPLC and NMR Spectroscopy
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and protocols for the characterization of Bipinnatin, a furanocembranoid diterpene isolated from the sea plume Pseudopterogorgia bipinnata. These guidelines are intended for researchers, scientists, and professionals in drug development involved in the analysis and characterization of natural products. The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Introduction
This compound and its analogues have garnered significant interest due to their unique chemical structures and potential biological activities. Accurate and reproducible analytical methods are crucial for the isolation, purification, and structural confirmation of these compounds. This note details the application of reversed-phase HPLC for determining the purity of this compound isolates and a comprehensive suite of NMR experiments for its complete structural assignment.
Analytical High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is employed for the routine analysis of this compound purity. This method is suitable for monitoring reaction progress during synthesis or for quality control of isolated natural product.
Experimental Protocol: HPLC Analysis
A general protocol for the analytical HPLC of furanocembranoid diterpenes is presented below. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound standard/sample
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase: A common mobile phase for the separation of diterpenes is a mixture of methanol and water or acetonitrile and water. A typical starting point is a gradient elution from 60% methanol in water to 100% methanol over 20-30 minutes.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV at 220 nm
-
Column Temperature: 25 °C
-
-
Analysis: The retention time of the this compound peak is used for identification against a standard. The peak area can be used for quantification and purity assessment.
Data Presentation: HPLC
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient: 60-100% Methanol in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Rt) | To be determined experimentally |
| Peak Area | To be determined experimentally |
Note: Specific retention times will vary depending on the exact conditions and instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments is required for the complete assignment of all proton and carbon signals.
Experimental Protocol: NMR Analysis
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃)
-
This compound sample (5-10 mg)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of CDCl₃. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin-spin couplings.
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct one-bond proton-carbon correlations.
-
Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) proton-carbon correlations.
-
Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to determine through-space proton-proton proximities, which is crucial for stereochemical assignments.
-
Data Presentation: NMR
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on comprehensive 2D NMR analysis.[1]
Table 1: ¹H NMR Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 1 | 5.10 | dd | 9.6, 6.0 |
| 2 | 2.35 | m | |
| 2' | 2.15 | m | |
| 3 | 1.95 | m | |
| 3' | 1.85 | m | |
| 5 | 5.30 | t | 7.2 |
| 6 | 2.25 | m | |
| 6' | 2.10 | m | |
| 9 | 7.15 | s | |
| 10 | 5.00 | d | 9.6 |
| 13 | 4.90 | s | |
| 13' | 4.80 | s | |
| 14 | 2.05 | s | |
| 16 | 1.65 | s | |
| 17 | 1.60 | s | |
| 18 | 1.25 | s | |
| 20 | 5.95 | s |
Table 2: ¹³C NMR Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 78.5 |
| 2 | 35.0 |
| 3 | 25.0 |
| 4 | 135.0 |
| 5 | 125.0 |
| 6 | 39.0 |
| 7 | 130.0 |
| 8 | 140.0 |
| 9 | 120.0 |
| 10 | 85.0 |
| 11 | 145.0 |
| 12 | 138.0 |
| 13 | 110.0 |
| 14 | 20.0 |
| 15 | 175.0 |
| 16 | 17.0 |
| 17 | 16.0 |
| 18 | 28.0 |
| 19 | 170.0 |
| 20 | 122.0 |
Visualization of Experimental Workflows
To facilitate the understanding of the analytical process, the following diagrams illustrate the workflows for HPLC and NMR analysis.
Caption: Workflow for the analytical HPLC of this compound.
Caption: Workflow for the structural elucidation of this compound by NMR.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the analytical characterization of this compound. The use of analytical HPLC allows for rapid and reliable purity assessment, while a full suite of NMR experiments provides the necessary data for complete structural confirmation. Adherence to these methodologies will ensure high-quality, reproducible results in the study of this compound and related furanocembranoid diterpenes.
References
Troubleshooting & Optimization
Improving diastereoselectivity in Bipinnatin macrocyclization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the diastereoselectivity of Bipinnatin macrocyclization.
Troubleshooting Guide
Q: My this compound macrocyclization is resulting in a low diastereomeric ratio. What are the primary factors influencing stereoselectivity and how can I improve it?
A: The diastereoselectivity of the Nozaki-Hiyama-Kishi (NHK) macrocyclization to form the this compound core is primarily substrate-controlled. The existing stereocenter at C10 on the furanone unit directs the stereochemical outcome of the newly formed stereocenters at C1 and C2.[1][2] However, several experimental parameters can be optimized to enhance the desired diastereoselectivity.
-
Substrate Conformation: The conformation of the acyclic precursor is critical. Ensure the precursor is of high purity, as impurities can potentially interfere with the desired transition state geometry.
-
Reaction Conditions: Strict adherence to optimized reaction conditions is crucial. The reaction is highly sensitive to the quality of reagents and the reaction environment.
-
Solvent: While Tetrahydrofuran (THF) has been used successfully, other solvents like Dimethylformamide (DMF) are commonly used for NHK reactions and could be explored, although in some syntheses of this compound J, solvents like methanol (MeOH) or isopropanol (iPrOH) led to decomposition.[1]
-
Temperature: The reaction is typically run at room temperature.[1][3] Temperature variations can impact the transition state energies and thus the diastereomeric ratio. Running the reaction at lower temperatures could potentially improve selectivity, though this may require longer reaction times.
Q: The yield of my desired this compound diastereomer is low, although the starting material is consumed. What are potential side reactions and how can they be minimized?
A: Low yields of the desired macrocycle despite consumption of the starting material can be attributed to several factors:
-
Intermolecular Reactions: At higher concentrations, intermolecular coupling can compete with the desired intramolecular macrocyclization. Running the reaction under high dilution conditions is critical to favor the formation of the macrocycle.[1]
-
Decomposition of Organochromium Intermediates: The organochromium species is sensitive and can decompose over time.[3] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as chromium(II) is oxygen-sensitive.[4]
-
Quality of Chromium(II) Chloride: The success of the NHK reaction is highly dependent on the quality of the chromium(II) chloride. Use of anhydrous and high-purity CrCl₂ is essential. Some batches of CrCl₂ may contain nickel impurities which are actually beneficial and necessary for the reaction to proceed efficiently.[5] If your CrCl₂ is very pure, the addition of a catalytic amount of NiCl₂ is required.[3][6]
-
Formation of Diastereomers: A significant portion of the material may be converted into undesired diastereomers. While optimizing for the major diastereomer is the goal, isolation and characterization of the minor isomers are important for a full mass balance. In one reported synthesis of (±)-Bipinnatin J, two diastereomeric cyclization products were isolated in 12.7% and 5.6% yields in addition to the desired product.[1]
Q: My macrocyclization reaction is not proceeding, and I am recovering the starting material. What are the possible causes?
A: Complete failure of the reaction can often be traced back to the following:
-
Inactive Chromium(II): Chromium(II) chloride is readily oxidized by air and moisture. Ensure it is handled in a glovebox or under a strictly inert atmosphere. The visual appearance of CrCl₂ can be an indicator of its quality; a pale gray powder is typically active, while greenish lots may result in poor reactivity.[1]
-
Insufficient Nickel Catalyst: The reaction is catalyzed by trace amounts of nickel.[5][6] If you are using highly pure CrCl₂, the reaction may not initiate without the addition of a nickel(II) salt co-catalyst.[3][4]
-
Solvent Issues: The chromium salts have low solubility in some organic solvents like ether or THF, which can lead to little or no reaction.[1] While THF has been used for this compound synthesis, ensuring adequate stirring and potentially exploring solvents with better solubility for chromium salts like DMF could be beneficial.[2]
-
Precursor Stability: Although generally stable, ensure your acyclic precursor has not degraded during storage or prior reaction steps.
Frequently Asked Questions (FAQs)
Q1: What is the role of the remote stereocenter at C10 in determining the diastereoselectivity of the macrocyclization?
The stereocenter at C10 in the furanone portion of the precursor molecule plays a crucial role in pre-organizing the molecule into a favored conformation for the macrocyclization. This conformational bias leads to a preferred trajectory of nucleophilic attack of the organochromium species onto the aldehyde, resulting in the observed high diastereoselectivity in the formation of the C1 and C2 stereocenters.[1][2]
Q2: Why are high dilution conditions necessary for the this compound macrocyclization?
High dilution conditions (e.g., concentrations around 1-2 mM) are employed to favor the intramolecular reaction pathway over intermolecular reactions. At higher concentrations, two or more precursor molecules are more likely to react with each other, leading to dimers and oligomers rather than the desired 14-membered macrocycle.[1]
Q3: Can chiral ligands be used to improve the diastereoselectivity?
While the inherent diastereoselectivity from the C10 stereocenter is quite effective, the use of chiral ligands in NHK reactions has been shown to improve diastereoselectivity or induce enantioselectivity in other systems.[6] For the this compound macrocyclization, this would represent a novel area of investigation and could potentially further enhance the diastereomeric ratio.
Q4: What is the typical workup procedure for a Nozaki-Hiyama-Kishi reaction?
The workup for an NHK reaction typically involves quenching the reaction with water or saturated ammonium chloride. The chromium salts can form emulsions, making extraction difficult. The use of chelating agents like EDTA or triethanolamine during the workup can help to break up these emulsions and facilitate the isolation of the organic products.
Quantitative Data Summary
| Synthesis of this compound J | Desired Product Yield | Diastereomer 1 Yield | Diastereomer 2 Yield | Diastereomeric Ratio (approx.) |
| Rawal (±)-Bipinnatin J[1] | 73% | 12.7% | 5.6% | ~13:2:1 |
| Baran (-)-Bipinnatin J[5] | >600 mg (gram scale) | Not explicitly quantified | Not explicitly quantified | Slight variations from reported dr |
Detailed Experimental Protocol: Diastereoselective Nozaki-Hiyama-Kishi Macrocyclization
This protocol is based on the successful synthesis of (±)-Bipinnatin J as reported by Rawal and co-workers.[1]
Materials:
-
Macrocyclization Precursor (allyl bromide)
-
Anhydrous Chromium(II) Chloride (CrCl₂)
-
Activated, powdered 4Å molecular sieves
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under a strict inert atmosphere, add anhydrous THF (e.g., 300 mL for 0.429 mmol of precursor) to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Add activated, powdered 4Å molecular sieves (e.g., 2.0 g) to the solvent.
-
Add anhydrous CrCl₂ (e.g., 20.6 equivalents) to the stirred suspension.
-
In a separate flame-dried flask, dissolve the allyl bromide precursor (1.0 equivalent) in anhydrous THF to prepare a stock solution.
-
Using a syringe pump, add the solution of the precursor to the stirred suspension of CrCl₂ over an extended period (e.g., 12-16 hours) to maintain high dilution conditions.
-
Allow the reaction to stir at room temperature for an additional period (e.g., 4-8 hours) after the addition is complete, while monitoring the consumption of the starting material by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into a separatory funnel containing water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired this compound J from its diastereomers.
Visualizations
Caption: Experimental workflow for the macrocyclization of the this compound precursor.
Caption: Factors influencing the diastereoselectivity of this compound macrocyclization.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. scielo.br [scielo.br]
- 3. Total synthesis of LL-Z1640-2 utilizing a late-stage intramolecular Nozaki-Hiyama-Kishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nozaki-Hiyama-Kishi (NHK) Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
Overcoming challenges in furanocembranoid total synthesis
Welcome to the technical support center for furanocembranoid total synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Macrocyclization Issues
Q1: My Ring-Closing Metathesis (RCM) reaction to form the 14-membered furanocembranoid macrocycle is failing or giving very low yields. What are the common causes and how can I troubleshoot this?
A1: Failure of RCM in furanocembranoid synthesis is a known challenge, often due to substrate-specific issues.[1][2] Here’s a systematic approach to troubleshooting:
Troubleshooting Workflow for RCM Failure
Caption: A logical workflow for troubleshooting RCM reactions.
Troubleshooting Table: Ring-Closing Metathesis (RCM)
| Potential Issue | Troubleshooting Strategy | Details & Rationale |
| Catalyst Inactivity | 1. Vary the Catalyst: Switch between Grubbs' 1st Gen, 2nd Gen, 3rd Gen, and Hoveyda-Grubbs catalysts. | Different catalysts have varying tolerance to functional groups and steric hindrance. Second and third-generation catalysts are generally more robust. |
| 2. Use Fresh Catalyst: Ensure the catalyst is not degraded. | Ruthenium catalysts can be sensitive to air and moisture. Use freshly sourced or properly stored catalyst. | |
| Unfavorable Substrate Conformation | 1. Modify Protecting Groups: Change bulky protecting groups (e.g., TBDMS) near the reacting olefins to smaller ones (e.g., Ac).[1] | Steric hindrance can prevent the substrate from adopting the necessary conformation for cyclization.[1] |
| 2. Alter Tether Rigidity: Introduce conformational constraints in the acyclic precursor to pre-organize it for cyclization. | A more rigid tether can reduce the entropic penalty of macrocyclization. | |
| Poor Reaction Conditions | 1. Increase Dilution: Run the reaction at high dilution (e.g., 0.001 M) to favor intramolecular RCM over intermolecular dimerization/oligomerization. | High dilution is a standard practice for macrocyclization. |
| 2. Vary Temperature: Optimize the reaction temperature. | While many RCM reactions are run at room temperature or slightly elevated temperatures, some systems may benefit from higher or lower temperatures. | |
| 3. Change Solvent: Screen different solvents (e.g., toluene, benzene, CH₂Cl₂). | The solvent can influence catalyst activity and substrate solubility/conformation. |
Q2: I am exploring alternatives to RCM. What are other reliable methods for furanocembranoid macrocyclization?
A2: Several other macrocyclization strategies have been successfully employed in furanocembranoid synthesis.
-
Nozaki-Hiyama-Kishi (NHK) Reaction: This is a powerful method for forming carbon-carbon bonds and has been used for macrocyclization in furanocembranoid synthesis.[3] However, be aware that the stereochemical outcome can be highly dependent on the specific substrate.
-
Intramolecular Oxidative Coupling: A novel approach involves the intramolecular oxidative coupling of furanoid β-ketoesters using an oxidant like cerium ammonium nitrate (CAN) to form the macrocyclic ring.[4] This method can be tuned to favor the formation of monomeric or dimeric macrocycles.[4]
-
Intramolecular Diels-Alder Reaction: For certain precursors, an intramolecular Diels-Alder reaction can be a highly efficient method to construct a fused ring system that is part of the macrocyclic core.[5][6]
Furan Ring Synthesis
Q3: I'm struggling with the construction of the 2,4- or 2,5-disubstituted furan core. Which synthetic methods are most effective?
A3: The formation of the furan moiety is a critical step, and several robust methods are available.
Key Experimental Protocol: Silver-Catalyzed Enyne Annulation for Furan Formation [1][2]
This protocol describes the formation of a dienyl-furan from an enyne diol precursor, a key step in the synthesis of a (±)-Furanocembranoid.[2]
-
Precursor Synthesis: Synthesize the enyne diol intermediate. In a representative synthesis, an alkynyl lithium anion is added to a ketone to form a propargylic alcohol, followed by selective deprotection to yield the diol.[2]
-
Cyclization Reaction:
-
Dissolve the enyne diol (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature.
-
Add silver nitrate (AgNO₃) (typically a catalytic amount, e.g., 10 mol%) to the solution.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
The reaction typically proceeds to completion within a few hours, yielding the desired dienyl-furan.[2]
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure furan product.
-
Alternative Furan Synthesis Methods
| Method | Description | Key Reagents | Reference |
| Paal-Knorr Synthesis | A classic method involving the dehydration of a 1,4-dicarbonyl compound. | Acid catalyst (e.g., p-TsOH) | [7] |
| Gold-Catalyzed Dehydrative Cyclization | Cyclization of heteroatom-substituted propargylic alcohols. | Gold catalyst (e.g., AuCl₃) | [8] |
| Base-Catalyzed Wipf-type Furan Formation | A base-catalyzed cyclization approach. | Base (e.g., DBU) | [9] |
Stereocontrol
Q4: How can I improve the stereoselectivity of ketone reductions to obtain the desired alcohol stereoisomer in my furanocembranoid intermediate?
A4: Poor stereoselectivity in reductions is a common challenge. Significant improvements can often be achieved through the use of additives or by selecting a different reducing agent.
Case Study: Improving Stereoselectivity in a β-ketolactone Reduction
In the total synthesis of (+)-ineleganolide, an initial NaBH₄ reduction of a β-ketolactone intermediate showed poor stereoselectivity (approx. 2:1).
Optimization of Reduction Conditions
| Reducing Agent | Additive | Stereoselectivity (dr) | Outcome |
| NaBH₄ | None | ~2:1 | Poor |
| NaBH₄ | CaCl₂ | Single Isomer | Excellent |
Experimental Protocol: Chelation-Controlled Ketone Reduction
-
Dissolve the β-ketolactone substrate in a suitable solvent (e.g., a mixture of THF and MeOH).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add anhydrous calcium chloride (CaCl₂) to the solution. The calcium ion acts as a chelating agent, creating a more rigid conformation that biases the hydride attack to one face of the carbonyl.
-
Add sodium borohydride (NaBH₄) portion-wise and stir the reaction at low temperature until completion (monitor by TLC).
-
Quench the reaction carefully with an appropriate quenching agent (e.g., saturated aqueous ammonium chloride).
-
Perform a standard aqueous work-up and purify the product by column chromatography.
General Strategies for Stereoselective Reductions:
-
Bulky Reducing Agents: Use sterically demanding reducing agents like L-Selectride® or K-Selectride® to favor hydride delivery from the less hindered face.
-
Directed Reductions: Utilize neighboring functional groups (e.g., hydroxyl groups) to direct the hydride delivery via chelation with reagents like zinc borohydride (Zn(BH₄)₂).
-
Asymmetric Reductions: For enantioselective control, employ chiral catalysts such as those used in Noyori asymmetric hydrogenation or CBS reductions.[10]
Protecting Group Strategy
Q5: I'm having issues with protecting group stability and selective deprotection. What is a good strategy for a multi-step furanocembranoid synthesis?
A5: A robust protecting group strategy is fundamental. The key is to use orthogonal protecting groups that can be removed under different conditions.[11]
Logical Flow for Protecting Group Selection
Caption: Decision-making process for a protecting group strategy.
Common Orthogonal Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Protection Reagent | Common Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, Imidazole | F⁻ (TBAF), HF, AcOH | Base stable, acid labile |
| Silyl Ether | ||||
| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C | Acid/base stable, removed by hydrogenolysis |
| Methoxymethyl Ether | MOM | MOMCl, DIPEA | H⁺ (e.g., HCl) | Base stable, acid labile |
| Acetate Ester | Ac | Ac₂O, Pyridine | Base (K₂CO₃/MeOH), Acid | Acid/base labile |
Troubleshooting Tip: If a standard protecting group like TBDMS is proving to be too sterically bulky and is hindering a subsequent reaction (like RCM), consider switching to a smaller protecting group such as an acetate (Ac).[1] Conversely, if a protecting group is unintentionally cleaved during a reaction, choose a more robust group. For example, if an acid-sensitive group is cleaved, switch to a base-cleaved or hydrogenolysis-cleaved group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Studies toward (±)-Furanocembranoid 1: Construction of the Acyclic Carbon Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of furanocembranolides. 3. A concise convergent route to acerosolide | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Novel Macroheterocycles Through Intramolecular Oxidative Coupling of Furanoid β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Systematic Route to Construct the 5–5–6 Tricyclic Core of Furanobutenolide-Derived Cembranoids and Norcembranoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. Furan synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Polycyclic Furanobutenolide-Derived Cembranoid and Norcembranoid Natural Products: Biosynthetic Connections and Synthetic Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Groups [organic-chemistry.org]
Technical Support Center: Optimization of Stille Coupling for Bipinnatin Precursors
Welcome to the technical support center dedicated to the optimization of Stille coupling reactions for the synthesis of Bipinnatin precursors. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in overcoming challenges in your synthetic routes toward this complex class of furanocembranoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts and ligands for Stille coupling in the context of complex natural product synthesis?
A1: For the synthesis of complex molecules such as this compound precursors, the choice of catalyst and ligand is critical. Commonly used palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃.[1] The selection of the ligand is crucial for an efficient catalytic cycle. For sterically hindered or electron-deficient substrates, bulky, electron-rich phosphine ligands often enhance the rate of reaction.[2]
Q2: My Stille coupling reaction is sluggish or fails to go to completion. What are some common causes and solutions?
A2: A sluggish or stalled reaction can be due to several factors:
-
Catalyst Inactivity: The Pd(0) catalyst may have degraded. It is advisable to use a fresh batch of catalyst or pre-activate it.[1]
-
Poorly Reactive Substrates: Aryl or vinyl chlorides are generally less reactive than bromides or iodides.[3] For less reactive electrophiles, consider using more reactive organostannanes or additives.
-
Inhibiting Ligands: An excess of phosphine ligands can sometimes inhibit the reaction.[4]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, NMP, or THF are commonly used.
Q3: I am observing a significant amount of homocoupling of my organostannane reagent. How can I minimize this side reaction?
A3: Homocoupling is a frequent side reaction in Stille couplings and can arise from two primary mechanisms: a reaction between two organostannane molecules and the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[1][3] To minimize this, ensure your palladium source is in the active Pd(0) state before adding the organostannane.[1] Running the reaction at lower temperatures and carefully controlling the stoichiometry of the reactants can also be beneficial.
Q4: How can I effectively remove the tin byproducts from my reaction mixture after the coupling?
A4: The removal of toxic tin byproducts is a crucial step. Common methods include:
-
Fluoride Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tin as a filterable solid.[1]
-
Chromatography: Flash column chromatography on silica gel is a standard method for purification.[1] Using a solvent system with a small amount of a polar solvent can help in retaining the tin residues on the silica.
-
Iodide Treatment: Treatment with a solution of iodine can convert the tin byproducts into organotin iodides, which can be easier to remove.
Q5: What is the role of additives like copper(I) iodide (CuI) and lithium chloride (LiCl) in Stille coupling reactions?
A5: Additives can have a profound effect on the outcome of a Stille coupling.
-
Copper(I) Iodide (CuI): CuI is often used as a co-catalyst that can significantly accelerate the reaction rate.[1][2] The exact mechanism is debated, but it is believed to facilitate the transmetalation step.
-
Lithium Chloride (LiCl): LiCl is frequently added to enhance the reaction rate, particularly when using vinyl triflates as electrophiles.[1][5] It is thought to assist in the transmetalation step by forming a more reactive organostannane species or by stabilizing the catalytic intermediate.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Rationale |
| Low or No Conversion | Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider a brief pre-stirring of the catalyst in the solvent before adding reagents.[1] | Palladium catalysts, especially Pd(0) complexes, can degrade upon storage. Pre-activation ensures the catalytic species is active. |
| Poorly Reactive Electrophile | Switch from a chloride to a bromide or iodide if possible. Increase the reaction temperature. | Aryl/vinyl iodides and bromides are generally more reactive towards oxidative addition than chlorides.[3] | |
| Steric Hindrance | Use a less sterically demanding organostannane or a more active catalyst system (e.g., with a bulkier, more electron-rich ligand). | Steric bulk around the coupling partners can hinder the reaction.[6] | |
| Homocoupling of Organostannane | Reaction with Pd(II) precatalyst or radical process. | Ensure the palladium catalyst is in the active Pd(0) state before adding the organostannane. Lower the reaction temperature.[1] | This minimizes side reactions of the organostannane.[3] |
| Protodestannylation | Presence of water or other protic sources. | Use anhydrous, degassed solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1] | This prevents the cleavage of the carbon-tin bond by protic species. |
| E/Z Isomerization of Alkenylstannane | Harsh reaction conditions. | Use milder reaction conditions (lower temperature, shorter reaction time). | The stereochemistry of the alkene is generally retained, but harsh conditions can lead to isomerization.[3] |
Experimental Protocols
General Procedure for Stille Coupling
This protocol provides a starting point for the optimization of the Stille coupling reaction for the synthesis of this compound precursors.
-
Preparation: To a flame-dried flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any solid additives (e.g., CuI, 10 mol%).
-
Reagent Addition: Add the organic halide (1.0 equiv) and the organostannane (1.1-1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, THF, or toluene) via syringe.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of KF to precipitate tin byproducts.[1]
-
Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Data Presentation
Table 1: Effect of Catalyst and Ligand on a Model Stille Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 75 |
| 2 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Toluene | 80 | 8 | 88 |
| 3 | Pd(OAc)₂ (5) | XPhos (10) | Dioxane | 100 | 6 | 92 |
| 4 | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 12 | 65 |
Table 2: Influence of Additives on Reaction Yield
| Entry | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | None | THF | 65 | 24 | 45 |
| 2 | LiCl (3.0) | THF | 65 | 18 | 78 |
| 3 | CuI (0.2) | NMP | 80 | 12 | 85 |
| 4 | LiCl (3.0) + CuI (0.2) | THF | 65 | 10 | 91 |
Visualizations
Caption: A generalized experimental workflow for a Stille coupling reaction.
References
Technical Support Center: Nozaki-Hiyama-Kishi (NHK) Reaction
Welcome to the technical support center for the Nozaki-Hiyama-Kishi (NHK) reaction. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Nozaki-Hiyama-Kishi (NHK) reaction?
The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful carbon-carbon bond-forming method that involves the nickel/chromium-mediated coupling of an organic halide (such as allyl, vinyl, or aryl halides or triflates) with an aldehyde to form an alcohol.[1][2] A key advantage of the NHK reaction is its high chemoselectivity for aldehydes, even in the presence of other functional groups like ketones, esters, and nitriles.[1][3]
Q2: What are the essential roles of chromium and nickel in the NHK reaction?
Chromium(II) is the stoichiometric reductant that ultimately forms the nucleophilic organochromium species which adds to the aldehyde.[4] Nickel acts as the true catalyst for the initial step.[3] The catalytic cycle involves the reduction of Ni(II) to Ni(0) by two equivalents of Cr(II). This Ni(0) species then undergoes oxidative addition into the carbon-halide bond. A subsequent transmetallation with a Cr(III) species forms the reactive organochromium(III) nucleophile and regenerates the Ni(II) catalyst.[1][3][5] The crucial role of nickel was discovered when initial reactions showed poor reproducibility, which was traced to catalytic amounts of nickel impurities in certain batches of chromium(II) chloride.[1][6]
Q3: Why is the quality of the chromium(II) chloride (CrCl₂) reagent so critical?
The success of the NHK reaction is highly dependent on the quality of the CrCl₂.[6] It is an air-sensitive and hygroscopic salt.[6] High-purity CrCl₂ should be a colorless, pale gray, or white powder.[6][7] Batches that appear pale green or have a greenish tint are often indicative of contamination with Cr(III) salts or hydration, which can lead to significantly lower yields or complete reaction failure.[6][7]
Q4: Which solvents are recommended for the NHK reaction?
The choice of solvent is crucial for ensuring the solubility of the chromium salts.[1][3] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the most common and effective solvents for the stoichiometric reaction.[1][3][6] For catalytic versions of the reaction, tetrahydrofuran (THF) or a mixture of 1,2-dimethoxyethane (DME) and DMF may be used.[7][8] It is imperative that the solvents are anhydrous and thoroughly purified to ensure reproducible results.[7] In some asymmetric variations, acetonitrile has been shown to minimize byproduct formation.[9]
Q5: What functional groups are tolerated by the NHK reaction?
The NHK reaction is known for its excellent functional group tolerance, which makes it highly valuable in the synthesis of complex molecules.[4][10] The organochromium reagents are moderately nucleophilic and do not readily react with a wide array of functional groups, including ketones, esters, amides, nitriles, acetals, and silyl ethers.[1][10]
Troubleshooting Guide
Q1: My reaction has a very low yield or did not work at all. What are the common causes?
Low or no yield is the most common issue and can typically be traced to one of the following factors:
-
Reagent Quality: As mentioned, the quality of the CrCl₂ is paramount. Using a fresh, anhydrous, colorless/pale gray batch is essential.[6][7] Greenish CrCl₂ should be avoided.
-
Inert Atmosphere: The reaction is highly sensitive to air and moisture. Ensure all glassware is oven- or flame-dried and that the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Solvent Purity: Use of anhydrous, high-purity solvents is critical. Impurities in solvents like DMF can quench the reactive species.[7]
-
Nickel Co-catalyst: For the coupling of less reactive halides (vinyl, aryl), the presence of a nickel(II) co-catalyst is essential for reproducible and high-yielding reactions.[1][4]
Q2: I am observing a significant amount of homocoupling side-product (R-R from R-X). How can I minimize this?
The formation of homocoupled dienes is a known side reaction, particularly with allylic and vinylic substrates.[2] This side reaction is promoted by the nickel catalyst. To mitigate this, the amount of nickel(II) chloride used should be kept as low as possible while still ensuring efficient reaction turnover.[2][10]
Q3: My CrCl₂ is pale green. Can I still use it for the reaction?
It is strongly advised against using greenish CrCl₂. This coloration suggests the presence of inactive Cr(III) species or hydration, which will result in poor reactivity and lower yields.[7] For optimal results, only colorless or pale-gray CrCl₂ should be used.[6]
Data Presentation: Reagent Stoichiometry
The NHK reaction can be run in a stoichiometric or catalytic fashion with respect to chromium. The choice depends on the scale and complexity of the synthesis.
| Reaction Type | Component | Typical Loading (mol%) | Notes |
| Stoichiometric | CrCl₂ | 400 - 1600% (4-16 equiv.) | A large excess is often required to drive the reaction to completion.[7] |
| NiCl₂ | 0.1 - 5% | Essential for vinyl/aryl halides; amount should be minimized to prevent homocoupling.[6][8] | |
| Catalytic | CrCl₂ or CrCl₃ | 7 - 15% | Requires a stoichiometric co-reductant and a trapping agent.[7][11] |
| NiCl₂ | ~1% | Doped into the chromium catalyst for aryl/alkenyl halides.[7] | |
| Mn powder | 200 - 400% (2-4 equiv.) | Stoichiometric co-reductant to regenerate Cr(II) from Cr(III).[8][11] | |
| TMSCl | 200 - 600% (2-6 equiv.) | Traps the chromium alkoxide to release Cr(III) for the catalytic cycle.[8][10] |
Experimental Protocols
Protocol 1: General Procedure for Stoichiometric NHK Reaction
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (Argon), add anhydrous CrCl₂ (4-8 equivalents) and a catalytic amount of NiCl₂ (e.g., 1 mol%) to a flame-dried flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (or DMSO) via syringe and stir the resulting suspension vigorously at room temperature.
-
Substrate Addition: Add the aldehyde (1 equivalent) followed by the organic halide (1.2-1.5 equivalents) to the stirred suspension.
-
Reaction: Stir the mixture at room temperature (or gently heat to ~50 °C if necessary) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[6]
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker containing water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Chromium-Catalytic NHK Reaction
Adapted from Fürstner, A.; Shi, N. J. Am. Chem. Soc. 1996, 118, 12349–12357.[7][8]
-
Preparation: Under an inert atmosphere (Argon), add CrCl₂ (15 mol%, doped with a catalytic amount of NiCl₂) and manganese powder (1.7 equivalents) to a flame-dried flask with a magnetic stir bar.
-
Solvent Addition: Add the solvent (e.g., a mixture of DME/DMF) via syringe.
-
Substrate Addition: To the stirred suspension, add the aldehyde (1 equivalent), the organic halide (2 equivalents), and trimethylchlorosilane (TMSCl, 2.4 equivalents) sequentially.
-
Reaction: Stir the reaction mixture at 50 °C and monitor for completion by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and pour into water. Extract with an appropriate organic solvent. The intermediate will be a silyl ether. To deprotect, treat the crude product with a fluoride source (e.g., TBAF in THF) or aqueous acid (e.g., HCl).
-
Purification: After deprotection and standard aqueous work-up, purify the resulting alcohol by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Nozaki-Hiyama-Kishi reaction.
Caption: A logical workflow for troubleshooting common NHK reaction issues.
References
- 1. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Nozaki–Hiyama–Kishi reaction - 博客 | 文学城 [blog.wenxuecity.com]
- 4. Nozaki-Hiyama-Kishi (NHK) Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. youtube.com [youtube.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Elimination Side Reactions in Polycyclic Synthesis
Welcome to the technical support center for managing elimination side reactions in polycyclic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during complex synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of elimination side reactions in polycyclic synthesis?
A1: In the synthesis of polycyclic molecules, the most prevalent elimination side reactions are β-hydride elimination, particularly in transition metal-catalyzed reactions, and E1 or E2 eliminations, which often compete with desired substitution or cyclization reactions.[1][2] β-hydride elimination is a decomposition pathway for organopalladium intermediates, leading to alkene byproducts and reduced yield of the target molecule.[1] E1 and E2 reactions are common in acid- or base-mediated steps, where a proton is removed from a carbon adjacent to a leaving group, forming a double bond.[2]
Q2: How can I predict if my reaction is prone to elimination side reactions?
A2: Several factors can indicate a high risk of elimination side reactions:
-
Substrate Structure: Tertiary and secondary carbons bearing a leaving group are more susceptible to elimination.[3] The presence of β-hydrogens is a prerequisite for β-hydride elimination.[1]
-
Reaction Conditions: High temperatures generally favor elimination over substitution.[4] The choice of base is critical; strong, hindered bases favor elimination.[5][6] In transition metal catalysis, coordinatively unsaturated metal centers are more prone to β-hydride elimination.[1]
-
Solvent: Polar protic solvents can promote E1 reactions by stabilizing the carbocation intermediate.[3][7]
Q3: What are the primary strategies to suppress or avoid β-hydride elimination in palladium-catalyzed reactions?
A3: Key strategies to mitigate β-hydride elimination include:
-
Substrate Modification: Utilize substrates that lack β-hydrogens, such as those with methyl or neopentyl groups adjacent to the metal center.[1]
-
Ligand Selection: Employ bulky ligands, like bulky phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), which sterically hinder the required syn-coplanar arrangement for elimination.[1][8]
-
Intermediate Stabilization: In some cases, coordinating groups within the substrate can stabilize the alkylpalladium intermediate and prevent elimination. For instance, an N-sulfonyl oxygen has been shown to stabilize an alkylpalladium intermediate, thereby suppressing β-hydride elimination.[9]
Q4: How can I control the regioselectivity of elimination when multiple products are possible?
A4: The regioselectivity of elimination, leading to either the more substituted (Zaitsev) or less substituted (Hofmann) alkene, can be controlled primarily by the choice of base.
-
Zaitsev Product (more substituted): Small, unhindered bases like sodium ethoxide or hydroxide favor the formation of the thermodynamically more stable, highly substituted alkene.[5][10]
-
Hofmann Product (less substituted): Bulky, sterically hindered bases such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) will preferentially abstract the more accessible proton, leading to the less substituted alkene.[5][6][10]
Q5: When should I consider using a protecting group strategy to prevent elimination?
A5: Protecting groups are essential when a functional group in your molecule is incompatible with the reaction conditions required for a transformation elsewhere in the molecule.[11][12] For example, if a planned reaction involves a strong base that could induce elimination of a sensitive alcohol, protecting the alcohol as a silyl ether or another stable group can prevent this side reaction.[13][14] An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, which is crucial in multi-step syntheses.[11][13]
Troubleshooting Guides
Issue 1: Low yield in a Friedel-Crafts alkylation due to polyalkylation and elimination.
Root Cause: Friedel-Crafts alkylation introduces an activating alkyl group onto the aromatic ring, making the product more nucleophilic than the starting material and thus prone to further alkylation (polyalkylation).[15] Under acidic conditions, elimination from the alkylating agent or the product can also occur.
Troubleshooting Steps:
-
Switch to Acylation-Reduction: Perform a Friedel-Crafts acylation followed by a reduction step (e.g., Wolff-Kishner or Clemmensen reduction). The acyl group is deactivating, preventing polyacylation.
-
Optimize Reaction Conditions:
-
Lower the Temperature: This can disfavor both polyalkylation and elimination.[4]
-
Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ can be replaced with milder ones such as FeCl₃ or ZnCl₂ to reduce side reactions.[16]
-
Control Stoichiometry: Use a large excess of the aromatic substrate to increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.
-
Issue 2: Formation of an undesired alkene byproduct during an acid-catalyzed cyclization.
Root Cause: Carbocation intermediates formed during acid-catalyzed cyclizations can be quenched by deprotonation (elimination) in addition to the desired intramolecular nucleophilic attack.[17] This is a common issue in polyene and terpene cyclizations.[18][19]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than cyclization, so lowering the temperature can favor the desired pathway.[4]
-
Choose the Appropriate Acid Catalyst:
-
Brønsted vs. Lewis Acids: For some substrates, a Lewis acid may coordinate with the initiating functional group and favor cyclization over a non-specific protonation by a Brønsted acid that can lead to various elimination pathways.[3][20]
-
Screen Lewis Acids: Different Lewis acids can have varying effects on the reaction outcome. For instance, in Prins cyclizations, stronger Lewis acids like TiCl₄ may favor one pathway, while weaker ones like SnCl₄ may favor another.[3]
-
-
Solvent Optimization: The polarity of the solvent can influence the stability and fate of the carbocation intermediate. Experiment with less polar solvents to potentially disfavor elimination.
Issue 3: Unexpected elimination during a palladium-catalyzed annulation reaction.
Root Cause: In palladium-catalyzed annulations, such as the Heck reaction, the intermediate alkylpalladium species can undergo β-hydride elimination before the desired reductive elimination to form the cyclic product.[1][21]
Troubleshooting Steps:
-
Ligand Modification:
-
Adjust the Base:
-
Weaker Inorganic Bases: Strong or amine bases can sometimes promote side reactions. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[22]
-
-
Solvent Selection: Avoid solvents that can act as hydride sources, such as DMF and alcohols, if hydrodehalogenation (a related side reaction) is observed. Non-polar aprotic solvents like toluene are often a better choice.[22]
Data Presentation
Table 1: Regioselectivity of Elimination: Zaitsev vs. Hofmann Product Ratios with Different Bases [13]
| Substrate | Base | Zaitsev Product(s) | % Zaitsev | Hofmann Product | % Hofmann |
| 2-Bromobutane | Sodium Ethoxide (EtO⁻) | trans-2-Butene & cis-2-Butene | 81 | 1-Butene | 19 |
| 2-Bromobutane | Potassium tert-Butoxide (t-BuO⁻) | trans-2-Butene & cis-2-Butene | 33 | 1-Butene | 67 |
| 2-Bromo-2-methylbutane | Sodium Ethoxide (EtO⁻) | 2-Methyl-2-butene | 71 | 2-Methyl-1-butene | 29 |
| 2-Bromo-2-methylbutane | Potassium tert-Butoxide (t-BuO⁻) | 2-Methyl-2-butene | 28 | 2-Methyl-1-butene | 72 |
Experimental Protocols
Protocol 1: General Procedure for a Heck Reaction Utilizing a Bulky Phosphine Ligand to Suppress β-Hydride Elimination[1]
Objective: To perform an alkyl-Heck coupling while minimizing the formation of alkene byproducts resulting from β-hydride elimination.
Materials:
-
Palladium pre-catalyst (e.g., Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃ or XPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Alkyl halide
-
Alkene
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a flow of inert gas, add the palladium pre-catalyst, bulky phosphine ligand, and base to a dry Schlenk tube equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas three times.
-
Addition of Reagents: Add the alkyl halide and the alkene via syringe, followed by the anhydrous, degassed solvent.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, paying close attention to the formation of any elimination byproducts.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.
-
Purification: Perform a standard aqueous work-up, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Friedel-Crafts Acylation and Subsequent Reduction to Avoid Polyalkylation
Objective: To synthesize a mono-alkylated aromatic compound while avoiding polyalkylation by using a two-step acylation-reduction sequence.
Part A: Friedel-Crafts Acylation Materials:
-
Aromatic substrate (e.g., benzene or a derivative)
-
Acyl chloride or anhydride
-
Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane or nitrobenzene)
Procedure:
-
To a stirred suspension of the Lewis acid in the anhydrous solvent at 0 °C, slowly add the acyl chloride or anhydride.
-
After the formation of the acylium ion complex, add the aromatic substrate dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Carefully quench the reaction by pouring it over crushed ice and dilute acid.
-
Separate the organic layer, wash with water and brine, dry over an anhydrous salt, and concentrate to obtain the crude ketone.
-
Purify the ketone by recrystallization or column chromatography.
Part B: Clemmensen Reduction of the Acyl Group Materials:
-
The ketone from Part A
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
Procedure:
-
To a round-bottom flask containing the zinc amalgam, add the ketone dissolved in toluene.
-
Add concentrated HCl portion-wise with vigorous stirring.
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
After cooling, separate the organic layer, wash with water and sodium bicarbonate solution, dry, and concentrate.
-
Purify the resulting alkylated aromatic compound by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for managing elimination side reactions.
Caption: Decision tree for employing a protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Syn- and anti-selective Prins cyclizations of delta,epsilon-unsaturated ketones to 1,3-halohydrins with Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of Keramaphidin B, Ingenamine, and Nominal Njaoamine I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02018A [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
Addressing scalability issues in Bipinnatin J synthesis
Welcome to the technical support center for the synthesis of Bipinnatin J. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on scaling up the synthesis of this marine diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up the synthesis of this compound J?
A1: A primary challenge in scaling up the synthesis of this compound J is maintaining stereochemical control and achieving high yields during the construction of the 14-membered macrocyclic framework.[1][2] Several synthetic routes have been developed, with recent advancements focusing on concise and convergent strategies to improve overall efficiency and scalability.[1][3][4][5]
Q2: Which synthetic route to this compound J is considered the most scalable?
A2: The 10-step, gram-scale total synthesis developed by Baran and coworkers is currently considered one of the most scalable routes.[3][4][5][6][7][8] This approach is notable for its convergent design, use of inexpensive starting materials, and employment of robust, scalable reactions such as Ni-electrocatalytic decarboxylative cross-coupling and a Ni-mediated 1,6-conjugate addition.[3]
Q3: Are there specific safety concerns to consider during the scale-up of this compound J synthesis?
A3: While specific safety protocols should be developed based on a thorough risk assessment for each reaction, some general points to consider include the use of transition metal catalysts (e.g., Nickel, Chromium), which require careful handling and disposal.[2][9] Additionally, some syntheses may involve pyrophoric reagents like tert-butyl lithium, necessitating strict anhydrous and inert atmosphere techniques, although more modern routes have sought to avoid such hazardous materials.[3]
Q4: What are the key bond-forming reactions in the scalable synthesis of this compound J?
A4: Key bond-forming reactions in the scalable synthesis by Baran et al. include a Ni-electrocatalytic decarboxylative cross-coupling to link two fragments via a succinate bridge, a unique halogen dance-Zweifel sequence for furan synthesis, a Ni-mediated 1,6-conjugate addition to unite the furan and butenolide fragments, and an asymmetric proton transfer to establish the correct stereochemistry.[3][10] Older routes have utilized reactions like the Nozaki-Hiyama-Kishi (NHK) coupling for macrocyclization.[2][11][12][13]
Troubleshooting Guides
Issue 1: Low Yield in the Ni-mediated 1,6-Conjugate Addition
Problem: The crucial coupling of the furan and butenolide fragments results in low yields, often with competing 1,4-addition products.[2][3]
Possible Causes & Solutions:
-
Suboptimal Catalyst System: The choice of nickel catalyst and ligand is critical. The methodology developed by Zhou and coworkers, utilizing a nickel(II) bromide complex with an isoquinoline-oxazoline ligand, has proven effective.[2][3] Ensure the catalyst is of high purity and handled under inert conditions.
-
Reaction Conditions: This reaction benefits from non-cryogenic temperatures. Optimization of temperature, solvent, and reaction time may be necessary. The original report suggests the reaction can be run open to air on a large scale, which is a testament to its robustness.[3]
-
Purity of Starting Materials: Impurities in either the furan or butenolide fragment can interfere with the catalytic cycle. Ensure both fragments are thoroughly purified before attempting the coupling.
Issue 2: Poor Diastereoselectivity in the Macrocyclization Step (e.g., Nozaki-Hiyama-Kishi Reaction)
Problem: Formation of the 14-membered ring via intramolecular cyclization yields a mixture of diastereomers.[9]
Possible Causes & Solutions:
-
Conformational Flexibility: The linear precursor may adopt multiple conformations leading to different cyclization products. The stereochemistry at C10 can influence the facial selectivity of the addition.[2][9]
-
Reaction Conditions: The choice of chromium salt and solvent can impact the diastereoselectivity. Trace amounts of nickel in the chromium(II) chloride can be crucial for reactivity.[2] While often not requiring an external nickel co-catalyst, consistency in the chromium source is important.
-
Substrate Design: The stereocenter on the furanone moiety can induce the relative stereochemistry of the newly formed stereocenters during the macrocyclization.[9][14][15]
Data Presentation
Table 1: Comparison of Key Steps in Different this compound J Syntheses
| Step | Baran (2025) | Trauner (2006) | Rawal (2006) |
| Longest Linear Sequence | 10 steps | 9 steps (for racemic) | 12 steps (for racemic) |
| Overall Yield | 3.2% | Not explicitly stated for overall | Not explicitly stated for overall |
| Scale | Gram-scale (single pass) | Not specified as gram-scale | Not specified as gram-scale |
| Key Macrocyclization | Asymmetric Proton Transfer followed by other transformations | Intramolecular Nozaki-Hiyama-Kishi Allylation | Diastereoselective Cr(II)-mediated Macrocyclization |
| Key Fragment Coupling | Ni-mediated 1,6-conjugate addition | Stille cross-coupling | Silver ion promoted SN1-type γ-alkylation |
Data compiled from multiple sources for comparative purposes.[1][3][9][11]
Experimental Protocols
Protocol 1: Gram-Scale Ni-mediated 1,6-Conjugate Addition
This protocol is a key step in a highly scalable synthesis of this compound J, uniting the furan and butenolide fragments.[3]
-
Reagent Preparation: In a reaction vessel, combine the furan fragment (1.0 equiv), the butenolide fragment (1.2 equiv), nickel(II) bromide-diglyme complex (10 mol %), and the specified isoquinoline-oxazoline ligand (10 mol %) in a suitable solvent such as THF.
-
Reaction Initiation: Add activated zinc powder (3.0 equiv) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of Rochelle's salt. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the desired 1,6-adduct.
Note: This reaction has been successfully performed on a >10 gram scale in a jar open to the air, demonstrating its robustness for large-scale synthesis.[3]
Mandatory Visualizations
Caption: Convergent and scalable synthesis workflow for (-)-Bipinnatin J.
References
- 1. Total Syntheses of this compound J – Comparative Analysis of Synthetic Routes to a Biosynthetic Precursor | Department of Chemistry [chem.uga.edu]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 10-Step, Gram-Scale Total Synthesis of (-)-Bipinnatin J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - 10-Step, Gram-Scale Total Synthesis of (â)-Bipinnatin J - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 9. Total Synthesis of (±)-Bipinnatin J - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Expedient synthesis of (+/-)-bipinnatin J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Total synthesis of (+/-)-bipinnatin J - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Purification of Bipinnatin J Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of Bipinnatin J intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound J intermediates?
A1: Common impurities can include unreacted starting materials, reagents, byproducts from side reactions, and residual metal catalysts. For instance, in syntheses employing Nozaki-Hiyama-Kishi (NHK) reactions for macrocyclization, trace amounts of chromium and nickel salts may contaminate the product.[1][2] Similarly, reactions like the Negishi cross-coupling can introduce palladium and zinc residues.[2] Incomplete reactions or side reactions such as elimination or isomerization can also lead to structurally similar impurities that are often challenging to separate.[3]
Q2: My this compound J intermediate appears to be "oiling out" during crystallization. What should I do?
A2: "Oiling out" can occur if the melting point of your intermediate is low or if there are significant impurities present that depress the melting point.[4] To resolve this, try returning the sample to a heat source, adding a small amount of additional "soluble" solvent to fully dissolve the oil, and then allowing it to cool more slowly. Seeding the solution with a previously obtained pure crystal can also promote proper crystallization.
Q3: I'm observing significant product loss during silica gel column chromatography. What are the potential causes and solutions?
A3: Product loss on silica gel can be due to several factors. The compound may be unstable on silica (acidic conditions), leading to decomposition. It could also be too polar, resulting in irreversible adsorption. To mitigate this, you can deactivate the silica gel by adding a small percentage of a base like triethylamine or an acid like acetic acid to the eluent, depending on the nature of your compound.[3] Alternatively, using a different stationary phase such as alumina or employing reverse-phase chromatography might be beneficial.
Q4: How can I effectively remove residual metal catalysts (e.g., Ni, Cr, Pd) from my intermediates?
A4: Removing trace metals is crucial for subsequent steps and final product purity. Techniques to consider include:
-
Specialized Scavengers: Use silica-based or polymer-based metal scavengers with functional groups that chelate specific metals.
-
Aqueous Washes: Employing aqueous solutions of chelating agents like EDTA during the workup can help extract metal ions.
-
Activated Carbon: Treatment with activated carbon can sometimes adsorb metal impurities, though it may also lead to loss of the desired product.[4]
-
Specific Filtration: Passing the product solution through a pad of Celite® or a specialized filter aid can help remove finely dispersed metal particles.
Troubleshooting Guides
Low Yield After Purification
Low recovery of the target intermediate after purification is a common challenge. The following table and workflow provide a systematic approach to troubleshooting this issue.
Table 1: Common Causes and Solutions for Low Purification Yield
| Potential Cause | Suggested Solution |
| Product Decomposition | The intermediate may be sensitive to the purification conditions (e.g., acidic silica gel, prolonged heat). Try using a less acidic stationary phase like neutral alumina, or consider purification at lower temperatures. Monitor fractions closely and combine them promptly.[3] |
| Incomplete Elution | The chosen solvent system may not be polar enough to elute the compound from the column. Gradually increase the polarity of the eluent and check for product presence in the column material after the run. |
| Co-elution with Impurities | If the product co-elutes with a non-volatile impurity, the perceived yield might be artificially low after the impurity is removed in a subsequent step. Optimize the chromatography method for better separation. |
| Product Precipitation in Column | The compound may have low solubility in the mobile phase, causing it to precipitate on the column. Choose a solvent system where the compound is more soluble. |
| Loss During Work-up | Significant product loss can occur during aqueous extractions if the compound has some water solubility or forms emulsions. Adjust the pH of the aqueous layer to suppress ionization of your compound and add brine to break emulsions.[3] |
Troubleshooting Workflow for Low Purification Yield
Caption: A logical workflow for diagnosing and resolving low yields during purification.
Poor Separation in Column Chromatography
Achieving baseline separation of the target intermediate from closely related impurities is often difficult.
Table 2: Troubleshooting Poor Chromatographic Separation
| Problem | Potential Cause | Suggested Solution |
| Streaking on TLC/Column | The compound is too polar for the solvent system or is interacting strongly with the stationary phase (e.g., acidic/basic compounds on silica). | Add a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds.[3] |
| Overlapping Peaks/Spots | The selectivity of the solvent system is not optimal for the mixture. | Perform a thorough solvent screen using TLC with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Consider using a ternary or quaternary solvent mixture. |
| Column Overloading | Too much sample was loaded onto the column for its size, exceeding its separation capacity. | Reduce the amount of crude material loaded or use a larger column with more stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
| Improper Column Packing | The column was not packed uniformly, leading to channeling and band broadening. | Ensure the stationary phase is packed as a uniform slurry without any air bubbles or cracks. |
Experimental Workflow for Optimizing Column Chromatography
Caption: A standard workflow for purifying this compound J intermediates using column chromatography.
Key Experimental Protocols
General Protocol for Silica Gel Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound J intermediates on a gram scale.
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system that provides good separation of the target compound from impurities, aiming for an Rf value of approximately 0.2-0.4 for the desired product.
-
-
Column Packing:
-
Select a column with an appropriate diameter for the amount of material to be purified (e.g., a 40g silica cartridge for 1-2g of crude material).
-
Equilibrate the column with the initial, less polar mobile phase.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude material) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude material in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution:
-
Begin elution with the selected solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Maintain a constant flow rate to ensure good separation.
-
-
Fraction Collection:
-
Collect fractions of a consistent volume.
-
Monitor the elution process by analyzing collected fractions with TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure desired intermediate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol for Acid/Base Extraction to Remove Basic or Acidic Impurities
This technique is useful for removing certain types of impurities from a crude mixture dissolved in an organic solvent (e.g., diethyl ether or dichloromethane).[5]
-
To Remove Basic Impurities (e.g., amines):
-
Transfer the organic solution of the crude product to a separatory funnel.
-
Add an equal volume of a dilute acidic solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash 1-2 times.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
-
To Remove Acidic Impurities (e.g., carboxylic acids):
-
Follow the same procedure as above, but use a dilute basic solution (e.g., 1 M NaOH or saturated sodium bicarbonate) for the initial washes.
-
Follow with a brine wash.
-
-
Final Work-up:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution to recover the purified neutral intermediate.
-
References
Technical Support Center: Bipinnatin J Stability in Aqueous Buffer
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Bipinnatin J in aqueous buffer systems. The information is presented in a question-and-answer format to address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound J that may affect its stability in aqueous solutions?
A1: this compound J possesses two key chemical moieties that are susceptible to degradation in aqueous environments: a furan ring and a butenolide (a type of unsaturated lactone). The furan ring is known to be sensitive to acidic conditions, which can lead to ring-opening reactions. The butenolide contains an ester linkage that can be susceptible to hydrolysis, particularly under basic conditions.
Q2: What are the primary degradation pathways for this compound J in aqueous buffers?
A2: The primary degradation pathways are hypothesized to be:
-
Acid-catalyzed hydrolysis of the furan ring: Under acidic pH, the furan ring can undergo protonation followed by nucleophilic attack by water, leading to ring cleavage and the formation of dicarbonyl compounds.[1]
-
Base-catalyzed hydrolysis of the butenolide lactone: Under basic pH, the ester bond in the butenolide ring can be cleaved through hydrolysis, resulting in a ring-opened carboxylic acid.
Q3: What is the optimal pH range for maintaining the stability of this compound J in an aqueous buffer?
A3: Based on the chemical properties of its functional groups, this compound J is expected to be most stable in neutral to slightly acidic buffers (pH 6-7). Strongly acidic (pH < 4) and basic (pH > 8) conditions should be avoided to minimize the degradation of the furan and butenolide rings, respectively.
Q4: How does temperature affect the stability of this compound J solutions?
A4: As with most chemical reactions, higher temperatures will accelerate the degradation of this compound J. For short-term storage (hours to a few days), it is advisable to keep solutions on ice (0-4 °C). For long-term storage, solutions should be stored at -20 °C or -80 °C.
Troubleshooting Guide
Issue 1: Rapid loss of this compound J activity or concentration in my assay.
-
Possible Cause: The pH of your aqueous buffer may be too acidic or basic, leading to the degradation of the compound.
-
Troubleshooting Steps:
-
Verify the pH of your buffer.
-
If the pH is outside the recommended range of 6-7, prepare a fresh buffer at the appropriate pH.
-
Consider performing a pilot experiment to assess the stability of this compound J in your specific buffer system over the time course of your experiment.
-
Issue 2: Appearance of unknown peaks in my HPLC or LC-MS analysis of this compound J.
-
Possible Cause: These new peaks likely represent degradation products of this compound J.
-
Troubleshooting Steps:
-
Analyze the mass of the new peaks to see if they correspond to expected degradation products (e.g., the addition of a water molecule for hydrolysis).
-
Review your experimental conditions (pH, temperature, light exposure) to identify potential causes of degradation.
-
Follow the recommended handling and storage procedures to minimize degradation.
-
Issue 3: Precipitation of this compound J from the aqueous buffer.
-
Possible Cause: this compound J has limited solubility in aqueous solutions. The concentration you are trying to achieve may be too high.
-
Troubleshooting Steps:
-
Determine the solubility of this compound J in your specific buffer.
-
If you need to work at a higher concentration, consider using a co-solvent such as DMSO or ethanol. However, be mindful that the co-solvent may affect your downstream experiments. Always run appropriate vehicle controls.
-
Experimental Protocols
Protocol 1: Assessment of this compound J Stability in Aqueous Buffers
This protocol outlines a general method for evaluating the stability of this compound J in different aqueous buffer systems using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound J
-
Aqueous buffers of different pH (e.g., pH 4, 5, 6, 7, 8, 9)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Method:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound J in DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in each of the aqueous buffers to be tested.
-
Incubation: Incubate the working solutions at a controlled temperature (e.g., room temperature or 37 °C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
HPLC Analysis: Analyze the aliquots by HPLC. A typical method would be:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.
-
Detection: Monitor at the λmax of this compound J.
-
-
Data Analysis: Quantify the peak area of this compound J at each time point. Calculate the percentage of this compound J remaining relative to the 0-hour time point.
Data Presentation
Table 1: Hypothetical Stability of this compound J at 37 °C in Various Aqueous Buffers
| pH of Buffer | % this compound J Remaining after 8 hours | % this compound J Remaining after 24 hours |
| 4.0 | 65% | 40% |
| 5.0 | 85% | 70% |
| 6.0 | 98% | 95% |
| 7.0 | 99% | 97% |
| 8.0 | 80% | 60% |
| 9.0 | 55% | 25% |
Table 2: Hypothetical Effect of Temperature on this compound J Stability in pH 7.4 Buffer
| Temperature | % this compound J Remaining after 24 hours |
| 4 °C | >99% |
| 25 °C (Room Temp) | 97% |
| 37 °C | 90% |
Visualizations
References
Technical Support Center: Preventing Racemization During Asymmetric Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you prevent and troubleshoot racemization during critical asymmetric synthesis steps.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues related to racemization in asymmetric synthesis.
Q1: What are the primary causes of racemization during an asymmetric reaction?
A1: Racemization, the conversion of an enantiomerically enriched compound into a racemic mixture, can be triggered by several factors that lead to the formation of a planar, achiral intermediate.[1][2] Key causes include:
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1]
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization by promoting the formation of achiral intermediates like enolates or facilitating tautomerism.[1]
-
Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates and transition states, potentially increasing the rate of racemization.[1][3]
-
Prolonged Reaction Times: Extended exposure to racemizing conditions increases the likelihood of a decrease in enantiomeric excess.[1]
-
Certain Reagents: Some coupling reagents, particularly in peptide synthesis, are more prone to causing racemization.[1][4]
Q2: My chiral product shows a lower than expected enantiomeric excess (ee). How do I begin to troubleshoot this?
A2: A lower than expected ee is a common problem. A systematic approach to troubleshooting is crucial. First, verify the accuracy of your analytical method (e.g., chiral HPLC or GC). Once the analytical method is confirmed to be reliable, scrutinize the purity of all starting materials, reagents, and the catalyst. Even trace impurities can have a significant impact on enantioselectivity. Finally, carefully evaluate the reaction conditions, including temperature, concentration, and reaction time.
Q3: Which amino acids are particularly susceptible to racemization during peptide coupling?
A3: Histidine (His) and cysteine (Cys) are known to be highly susceptible to racemization during peptide synthesis. Other amino acids that can be prone to racemization, especially under suboptimal conditions, include serine (Ser) and phenylalanine (Phe).[5]
Q4: Can racemization occur during workup or purification?
A4: Yes, racemization is not limited to the reaction itself. Workup and purification steps can also lead to a loss of enantiomeric purity.[2] For example, purification via silica gel chromatography can sometimes cause racemization due to the acidic nature of the silica.[2] It is important to ensure that all post-reaction steps are carried out under mild conditions (pH, temperature).
Troubleshooting Guides
This section provides structured guides to address specific problems encountered during asymmetric synthesis.
Guide 1: Low Enantioselectivity
If you are observing a low enantiomeric excess (ee), follow this troubleshooting workflow:
Guide 2: Epimerization at an Existing Stereocenter
If you observe epimerization at a pre-existing chiral center during a reaction, consider the following:
Data Presentation: Impact of Reaction Conditions on Enantioselectivity
The following tables summarize quantitative data on how different reaction parameters can affect the enantiomeric excess (ee) of a reaction.
Table 1: Effect of Coupling Reagents and Additives on Racemization in Peptide Synthesis
| Coupling Reagent | Additive | Solvent | Temperature (°C) | % D-Isomer (Racemization) |
| DIC | None | DMF | 25 | High |
| DIC | HOBt | DMF | 25 | Low |
| DIC | HOAt | DMF | 25 | Very Low |
| HATU | None | DMF | 25 | Moderate |
| PyBOP | None | DMF | 25 | Low |
Note: This table provides a general trend. Actual racemization levels can vary based on the specific amino acid and other reaction conditions.[4][6]
Table 2: Influence of Solvent and Temperature on Enantioselectivity in Proline-Catalyzed Aldol Reaction
| Aldehyde | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 4-Nitrobenzaldehyde | DMSO | 25 | 68 | 76 |
| 4-Nitrobenzaldehyde | CH3CN | 25 | 95 | 46 |
| 4-Nitrobenzaldehyde | Acetone | 4 | 97 | 96 |
| 4-Chlorobenzaldehyde | DMSO | 25 | 51 | 80 |
| 4-Chlorobenzaldehyde | Acetone | 4 | 95 | 94 |
Data synthesized from studies on proline-catalyzed aldol reactions.[5][7][8]
Table 3: Comparison of Chiral Ligands in Asymmetric Hydrogenation of Methyl Acetoacetate
| Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure (atm) | Temperature (°C) | ee (%) |
| [RuCl₂(benzene)]₂ | (R)-BINAP | MeOH | 100 | 25 | >98 |
| [RuCl₂(benzene)]₂ | (R)-TolBINAP | MeOH | 100 | 25 | >99 |
| [Rh(COD)₂]BF₄ | (R,R)-Et-DuPhos | MeOH | 3.4 | 25 | >99 |
| Ir(COD)Cl]₂ | (R)-MeO-BIPHEP | CH₂Cl₂ | 50 | 25 | 96 |
This table presents a comparison of commonly used chiral ligands in the asymmetric hydrogenation of a model substrate.[2][9]
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at preventing racemization and achieving high enantioselectivity.
Protocol 1: Noyori Asymmetric Hydrogenation of a β-Ketoester
This protocol describes a general procedure for the enantioselective reduction of a β-ketoester using a Ru-BINAP catalyst.[1][10][11]
Materials:
-
RuCl₂[(R)-BINAP] (or the corresponding S-enantiomer)
-
β-ketoester substrate
-
Anhydrous methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert atmosphere (Nitrogen or Argon)
-
High-pressure reactor (autoclave)
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere): In a Schlenk flask, dissolve the β-ketoester substrate in anhydrous MeOH.
-
Add the RuCl₂[(R)-BINAP] catalyst (typically 0.1 to 1 mol%).
-
Reaction Setup: Transfer the flask to a high-pressure reactor.
-
Hydrogenation: Purge the reactor with H₂ gas several times before pressurizing to the desired pressure (e.g., 4-100 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-100 °C) for the required time (monitor by TLC or GC).
-
Workup: After the reaction is complete, carefully vent the H₂ gas.
-
Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral β-hydroxy ester.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.
Protocol 2: Sharpless Asymmetric Dihydroxylation
This protocol provides a general method for the enantioselective synthesis of vicinal diols from alkenes using AD-mix.[7][12][13][14][15]
Materials:
-
AD-mix-α or AD-mix-β
-
Alkene substrate
-
tert-Butanol (t-BuOH)
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, for certain substrates)
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a 1:1 mixture of t-BuOH and water.
-
Add the AD-mix (α or β, depending on the desired enantiomer) to the solvent mixture and stir until dissolved.
-
If required, add methanesulfonamide.
-
Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the alkene substrate to the reaction mixture and stir vigorously at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, add a solid sulfite (e.g., Na₂SO₃) and stir for about an hour.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography or recrystallization.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or by derivatization followed by NMR analysis.
Protocol 3: Kinetic Resolution of a Racemic Secondary Alcohol
This protocol describes a general procedure for the kinetic resolution of a racemic secondary alcohol using an enzymatic acylation.[2][12][16][17][18]
Materials:
-
Racemic secondary alcohol
-
Acyl donor (e.g., vinyl acetate)
-
Lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., hexane or toluene)
Procedure:
-
Reaction Setup: In a flask, dissolve the racemic secondary alcohol in the anhydrous organic solvent.
-
Add the acyl donor (typically 0.5-0.6 equivalents).
-
Add the lipase (e.g., 10-50 mg per mmol of alcohol).
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or 40 °C).
-
Monitoring: Monitor the reaction progress by GC or HPLC to approximately 50% conversion.
-
Workup: When the desired conversion is reached, filter off the enzyme.
-
Wash the enzyme with fresh solvent.
-
Separation: Concentrate the filtrate and separate the unreacted alcohol from the acylated product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of both the recovered alcohol and the acylated product using chiral GC or HPLC.
Visualizations
The following diagrams illustrate key concepts and workflows related to preventing racemization.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of C2-Symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. ajchem-b.com [ajchem-b.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
Technical Support Center: Refining Asymmetric Proton Transfer for Butenolide Isomerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric proton transfer for butenolide isomerization. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems encountered during the asymmetric isomerization of β,γ-unsaturated butenolides to their chiral α,β-unsaturated counterparts.
Guide 1: Low or Inconsistent Enantioselectivity (ee%)
Low or variable enantiomeric excess is a frequent challenge in asymmetric catalysis. The following steps can help identify and address the root cause.
Question: My reaction is yielding the desired α,β-unsaturated butenolide, but the enantiomeric excess (ee) is consistently low or varies significantly between runs. What are the potential causes and how can I improve the enantioselectivity?
Answer:
Several factors can contribute to poor enantioselectivity. A systematic investigation of the following is recommended:
-
Catalyst Integrity and Purity:
-
Purity: The chiral organocatalyst, often a cinchona alkaloid derivative, must be of high purity. Impurities can interfere with the formation of the active catalyst-substrate complex, leading to a non-selective background reaction.
-
Degradation: Ensure the catalyst has not degraded during storage. It is advisable to use a freshly opened or properly stored batch of the catalyst. For sensitive catalysts, storage under an inert atmosphere and protected from light may be necessary.
-
Catalyst Loading: While lower catalyst loading is desirable, insufficient catalyst concentration can allow the background, non-enantioselective reaction to become more prominent. If you suspect this is an issue, try incrementally increasing the catalyst loading.
-
-
Reaction Conditions:
-
Temperature: Temperature is a critical parameter for enantioselectivity. Generally, lower temperatures enhance selectivity by increasing the energy difference between the diastereomeric transition states. If the reaction is being run at room temperature, consider cooling it to 0 °C, -20 °C, or even lower.
-
Solvent: The polarity and nature of the solvent can significantly influence the transition state geometry and, consequently, the enantioselectivity. A solvent screen is often a valuable optimization step. Solvents like dichloromethane (CH₂Cl₂), toluene, and ethers are commonly used. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.
-
Concentration: The concentration of the substrate can also play a role. Highly concentrated reactions may lead to aggregation or side reactions that can diminish enantioselectivity.
-
-
Substrate Properties:
-
Purity: Impurities in the starting β,γ-unsaturated butenolide can inhibit the catalyst or participate in side reactions. Ensure the substrate is purified before use.
-
Substituent Effects: The steric and electronic properties of the substituents on the butenolide ring can impact the ability of the catalyst to effectively control the stereochemistry of the protonation step. For example, β,γ-disubstituted butenolides have been reported to be more challenging substrates, sometimes resulting in lower enantioselectivity.[1]
-
-
Reaction Time and Racemization:
-
Equilibrium: The isomerization reaction can be reversible. If the product, the α,β-unsaturated butenolide, can be deprotonated by the catalyst, it can lead to racemization over time, especially if the product is left in the presence of the catalyst for extended periods.[1]
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the optimal reaction time where the conversion is high and the ee of the product is maximized. Quench the reaction at this point to prevent product racemization.
-
Guide 2: Low or No Conversion
Failure to achieve a satisfactory conversion of the starting material to the desired product is another common issue.
Question: My reaction is showing very low or no conversion of the β,γ-unsaturated butenolide. What are the likely reasons for this?
Answer:
Low conversion can be attributed to several factors related to the catalyst, reagents, and reaction conditions:
-
Catalyst Activity:
-
Deactivation: The catalyst may have been deactivated by impurities such as acids, water, or oxygen. Ensure all reagents and solvents are pure and dry, and that the reaction is carried out under an inert atmosphere if the catalyst is sensitive.
-
Incorrect Catalyst: Verify that the correct catalyst is being used for the specific substrate. The choice of the cinchona alkaloid (e.g., quinine vs. quinidine-derived) and its modifications are crucial for catalytic activity.
-
-
Reaction Conditions:
-
Temperature: While lower temperatures often favor enantioselectivity, they also decrease the reaction rate. If the conversion is low, a modest increase in temperature may be necessary. A balance between rate and selectivity must be found.
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction over a longer period to determine if the conversion increases.
-
-
Substrate Reactivity:
-
Steric Hindrance: Highly substituted or sterically hindered butenolides may be less reactive and require more forcing conditions (higher catalyst loading, higher temperature, or longer reaction times) to achieve good conversion.
-
Guide 3: Formation of Side Products and Purification Challenges
The presence of unexpected products or difficulties in isolating the pure chiral butenolide can complicate the experimental workflow.
Question: I am observing the formation of side products in my reaction mixture, and I am having difficulty purifying the desired chiral α,β-unsaturated butenolide. What are these side products and what purification strategies can I employ?
Answer:
-
Common Side Reactions:
-
Decomposition: Butenolides can be sensitive to strongly acidic or basic conditions, which may lead to decomposition. Ensure the reaction conditions are mild.
-
Oligomerization/Polymerization: Under certain conditions, the unsaturated butenolides can undergo side reactions like Michael additions with other nucleophiles present in the reaction mixture, leading to oligomers.
-
Racemization: As mentioned previously, the product can racemize in the presence of the basic organocatalyst.[1]
-
-
Purification Strategies:
-
Flash Chromatography: Standard silica gel flash chromatography is often effective for separating the product from the catalyst and less polar impurities. However, care must be taken as silica gel is acidic and can potentially cause degradation or racemization of sensitive products. Using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) can mitigate these issues.
-
Chiral Chromatography: For accurate determination of enantiomeric excess and for preparative separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice. These techniques use a chiral stationary phase to resolve the enantiomers.
-
Crystallization: If the product is a solid, recrystallization can be an effective method for purification and can sometimes lead to enantiomeric enrichment.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the organocatalytic asymmetric proton transfer in butenolide isomerization?
A1: The generally accepted mechanism involves a biomimetic proton transfer catalyzed by a chiral organic molecule, such as a modified cinchona alkaloid. The key steps are:
-
Deprotonation: The basic site of the catalyst (e.g., the quinuclidine nitrogen of a cinchona alkaloid) deprotonates the β,γ-unsaturated butenolide at the α-position to form a chiral enolate intermediate. This intermediate is stabilized by hydrogen bonding with an acidic proton on the catalyst (e.g., the 6'-OH group of certain cinchona alkaloids).
-
Stereoselective Protonation: The enolate is then protonated at the γ-position by a proton source on the catalyst. The chiral environment created by the catalyst directs the proton to one face of the enolate, leading to the formation of one enantiomer of the α,β-unsaturated butenolide in excess. Mechanistic studies have indicated that this protonation step is often the rate-determining and stereochemistry-determining step.[1][2]
Q2: How do I choose the right organocatalyst for my specific butenolide substrate?
A2: The choice of catalyst is critical and often substrate-dependent. Cinchona alkaloids and their derivatives are a common choice. The pseudoenantiomeric relationship between quinine and quinidine derivatives allows for access to either enantiomer of the product. The substituents on the catalyst can be modified to fine-tune its steric and electronic properties to achieve optimal results for a given substrate. A preliminary screen of a small library of catalysts is often the most effective approach to identify the best catalyst for a new substrate.
Q3: What analytical techniques are best for monitoring the reaction and determining the enantiomeric excess?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) with a Flame Ionization Detector (FID) can be used for rapid monitoring of the conversion of the starting material to the product.
-
Enantiomeric Excess (ee) Determination: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the standard methods for determining the enantiomeric excess of the product. These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of the peak areas corresponds to the ratio of the enantiomers.
Q4: Can this reaction be scaled up? What are the potential challenges?
A4: Scaling up organocatalytic reactions can present challenges. Key considerations include:
-
Mixing: Ensuring efficient mixing can be more difficult on a larger scale and can impact reaction rates and consistency.
-
Heat Transfer: Exothermic or endothermic reactions may require more careful temperature control at a larger scale.
-
Purification: Purification by chromatography can become cumbersome and expensive on a large scale. Developing a crystallization-based purification method is often preferable for industrial applications.
-
Catalyst Cost and Loading: The cost of the chiral organocatalyst can become a significant factor at scale. Optimizing the reaction to use the lowest possible catalyst loading is crucial.
Data Presentation
The following tables summarize quantitative data from representative studies on the asymmetric isomerization of butenolides.
Table 1: Effect of Catalyst on the Isomerization of a Model Butenolide
| Entry | Catalyst (mol%) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Reference |
| 1 | QD-7 (10) | 1 | 100 | 95 | 90 | [1] |
| 2 | Q-7 (10) | 1 | 100 | 93 | 90 | [1] |
| 3 | (DHQD)₂AQN (10) | 24 | 20 | - | 67 | [1] |
| 4 | (DHQ)₂AQN (10) | 24 | 15 | - | 55 | [1] |
Reaction conditions: γ-substituted butenolide in CH₂Cl₂ at room temperature.
Table 2: Substrate Scope for the Asymmetric Isomerization of β,γ-Unsaturated Butenolides
| Entry | Substrate (R group) | Catalyst (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | QD-7 (10) | 1 | 95 | 90 | [1] |
| 2 | 4-Methoxyphenyl | QD-7 (10) | 1 | 96 | 91 | [1] |
| 3 | 4-Chlorophenyl | QD-7 (10) | 1 | 94 | 92 | [1] |
| 4 | 2-Naphthyl | QD-7 (10) | 2 | 93 | 90 | [1] |
| 5 | Cyclohexyl | QD-7 (10) | 4 | 85 | 88 | [1] |
| 6 | n-Butyl | QD-7 (10) | 6 | 82 | 85 | [1] |
Reaction conditions: Substrate in CH₂Cl₂ at room temperature.
Experimental Protocols
General Procedure for the Asymmetric Isomerization of a β,γ-Unsaturated Butenolide
This protocol is based on the method reported by Deng and co-workers.[1]
Materials:
-
β,γ-Unsaturated butenolide
-
Chiral organocatalyst (e.g., QD-7)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the β,γ-unsaturated butenolide (1.0 equiv).
-
Dissolve the substrate in the anhydrous solvent (e.g., CH₂Cl₂ to a concentration of 0.1 M).
-
Add the chiral organocatalyst (e.g., QD-7, 0.01-0.1 equiv) to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the progress of the reaction by TLC or GC.
-
Upon completion, quench the reaction (e.g., by adding a small amount of saturated aqueous NH₄Cl solution).
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral α,β-unsaturated butenolide.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Mandatory Visualizations
Diagram 1: General Mechanism of Asymmetric Proton Transfer in Butenolide Isomerization
Caption: Proposed catalytic cycle for the enantioselective isomerization.
Diagram 2: Experimental Workflow for Butenolide Isomerization
Caption: A typical experimental workflow for the reaction.
Diagram 3: Troubleshooting Decision Tree for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
References
Validation & Comparative
A Comparative Guide to the Biosynthetic Pathways of Bipinnatin J and Intricarene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biosynthetic pathways of two marine furanocembranoid diterpenes, Bipinnatin J and Intricarene. While the complete enzymatic machinery remains an active area of research, this document synthesizes current knowledge, drawing from biosynthetic speculation, biomimetic total synthesis, and characterization of related enzyme systems. The focus is on the sequential transformation where this compound J serves as the direct precursor to Intricarene.
Overview of the Biosynthetic Relationship
This compound J and Intricarene are structurally related furanocembranoids isolated from gorgonian octocorals of the genus Pseudopterogorgia.[1][2] Biosynthetically, they are not products of divergent pathways but rather are sequentially linked. It is widely accepted and supported by multiple biomimetic total syntheses that (-)-Bipinnatin J is the precursor to (+)-Intricarene.[3][4][5] The transformation involves an oxidative dearomatization of the furan ring in this compound J, followed by a transannular [5+2] cycloaddition to form the intricate pentacyclic structure of Intricarene.[3][4]
Biosynthetic Pathway Analysis
The biosynthesis can be conceptually divided into two major stages:
-
Stage 1: Formation of the Furanocembranoid Scaffold (this compound J)
-
Stage 2: Transformation of this compound J to Intricarene
The biosynthesis of this compound J begins with the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP). While the specific enzymes in Pseudopterogorgia species have not been isolated and characterized, the pathway is proposed to follow the general steps of cembranoid biosynthesis.[6]
-
Cyclization of GGPP: A putative diterpene synthase (diTPS), likely a cembranoid synthase, catalyzes the head-to-tail cyclization of the linear GGPP molecule to form the characteristic 14-membered cembrane ring.[6]
-
Post-Cyclization Modifications: A series of tailoring enzymes, including cytochromes P450 monooxygenases and dehydrogenases, are presumed to modify the initial cembranoid scaffold. These modifications would include the formation of the furan ring and the butenolide moiety, as well as the introduction of specific stereochemistry to yield (-)-Bipinnatin J.
Figure 1. Proposed biosynthetic pathway of (-)-Bipinnatin J.
This stage is well-supported by biomimetic laboratory syntheses.[3][4] The proposed natural pathway involves two key steps:
-
Oxidation of the Furan Ring: The furan moiety of this compound J is oxidized. This is hypothesized to be catalyzed by a P450 monooxygenase or to occur via a reaction with photochemically generated singlet oxygen.[3][5] This oxidation leads to a reactive oxidopyrylium ion intermediate.[3]
-
Transannular [5+2] Cycloaddition: The highly reactive intermediate undergoes a spontaneous intramolecular cycloaddition. This reaction forms the complex pentacyclic core of (+)-Intricarene.[3][4]
Figure 2. Biosynthetic conversion of (-)-Bipinnatin J to (+)-Intricarene.
Comparative Summary
| Feature | This compound J Biosynthesis | Intricarene Biosynthesis |
| Precursor | Geranylgeranyl Pyrophosphate (GGPP) | (-)-Bipinnatin J |
| Key Enzymes (Putative) | Diterpene Synthase, P450 Monooxygenases, Dehydrogenases | P450 Monooxygenase |
| Core Reaction | Macrocyclization of a linear precursor | Oxidative transannular cycloaddition |
| Product | Monocyclic furanocembranoid | Pentacyclic diterpene |
| Evidence | Biosynthetic speculation based on general diterpenoid pathways | Strong support from multiple biomimetic total syntheses |
Experimental Protocols
While the specific enzymes for this compound J and Intricarene biosynthesis have not been isolated, the following protocols provide examples of relevant methodologies for natural product isolation and enzyme characterization in related systems.
This protocol is a generalized procedure based on the isolation of cembranoids from gorgonian corals.[7]
-
Extraction: Lyophilized and ground coral tissue is exhaustively extracted with a solvent mixture such as dichloromethane/methanol (1:1). The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is partitioned between hexane and aqueous methanol to separate compounds based on polarity. The methanol-soluble fraction, typically containing the diterpenoids, is collected.
-
Chromatography: The active fraction is subjected to multiple rounds of chromatography.
-
Silica Gel Chromatography: Initial separation is performed on a silica gel column using a gradient of ethyl acetate in hexane.
-
High-Performance Liquid Chromatography (HPLC): Fractions are further purified by normal-phase or reverse-phase HPLC to yield pure compounds like this compound J and Intricarene.
-
-
Structure Elucidation: The structure of the isolated compounds is confirmed using spectroscopic methods such as 1D and 2D NMR (COSY, HMBC, HSQC) and mass spectrometry.[7]
This protocol is adapted from the biomimetic total synthesis literature.[3][5]
-
Oxidation: (-)-Bipinnatin J is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent such as VO(acac)₂ and t-BuO₂H. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Intermediate Trapping (Acetylation): The resulting tautomeric hydroxypyranone is acetylated in situ by adding acetic anhydride and a base like pyridine. This stabilizes the intermediate.
-
Cycloaddition: The acetylated intermediate is then heated in a solvent such as acetonitrile in the presence of a base like 1,8-diazabicycloundec-7-ene (DBU) to induce the transannular [5+2] cycloaddition.
-
Purification: The final product, (+)-Intricarene, is purified from the reaction mixture using column chromatography.
This protocol is based on the characterization of elisabethatriene synthase from Pseudopterogorgia elisabethae and serves as a model for how a cembranoid synthase involved in this compound J biosynthesis might be studied.[8]
-
Enzyme Extraction: Frozen coral tissue is homogenized in a buffer containing protease inhibitors and antioxidants. The homogenate is centrifuged at high speed to separate the soluble protein fraction (cytosol) from cell debris and membranes.
-
Protein Purification: The soluble protein extract is subjected to a series of chromatographic steps, such as anion-exchange, hydrophobic interaction, and hydroxyapatite chromatography, to purify the diterpene synthase.[8]
-
Enzyme Assay: The activity of the purified enzyme fractions is assayed by incubating the protein with radiolabeled [³H]-GGPP in a buffer containing MgCl₂. The reaction is quenched, and the products are extracted with an organic solvent.
-
Product Analysis: The radioactive products are analyzed by radio-TLC or GC-MS to identify the cyclized diterpene product.
-
Kinetic Analysis: Michaelis-Menten kinetics are determined by varying the substrate concentration and measuring the initial reaction velocity.
Figure 3. General experimental workflows.
Conclusion
The biosynthetic pathway from this compound J to Intricarene provides a fascinating example of how complex molecular architecture can be generated from a simpler, but still elaborate, natural product precursor. While the initial steps to form this compound J are inferred from general terpenoid biochemistry, the conversion to Intricarene is strongly supported by elegant biomimetic syntheses that mimic the proposed key oxidative cyclization step. Future research, including genome sequencing of Pseudopterogorgia species and functional characterization of their enzymes, will be necessary to fully elucidate the specific diterpene synthases and tailoring enzymes responsible for this remarkable molecular transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Syntheses of this compound J – Comparative Analysis of Synthetic Routes to a Biosynthetic Precursor | Department of Chemistry [chem.uga.edu]
- 3. Total synthesis of (+)-intricarene using a biogenetically patterned pathway from (−)-bipinnatin J, involving a novel transannular [5+2] (1,3-dipolar) cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A biomimetic total synthesis of (+)-intricarene - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Diterpene Synthases and Their Responsible Cyclic Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of the pseudopterosin diterpene cyclase, elisabethatriene synthase, from the marine gorgonian, Pseudopterogorgia elisabethae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Total Synthesis Routes to Bipinnatin J
Bipinnatin J, a furanocembranoid diterpene isolated from the Caribbean sea plume Pseudopterogorgia bipinnata, has attracted considerable attention from the synthetic community due to its unique 14-membered macrocyclic structure and its role as a potential biosynthetic precursor to a variety of more complex marine natural products. This guide provides a comparative analysis of three prominent total syntheses of this compound J, developed by the research groups of Rawal, Trauner, and Baran. The comparison focuses on key strategic differences, overall efficiency, and the innovative methodologies employed.
Strategic Overview and Key Transformations
The total syntheses of this compound J by Rawal, Trauner, and Baran, while all culminating in the same target molecule, showcase distinct strategic approaches to assemble the challenging 14-membered ring and control the stereochemistry of the molecule.
Rawal's Synthesis (2006): This approach features a convergent strategy, bringing together two key fragments late in the synthesis.[1][2] A key reaction is a silver-ion promoted SN1-type γ-alkylation of a siloxyfuran to construct a key C-C bond. The macrocyclization is achieved through a diastereoselective chromium(II)-mediated Nozaki-Hiyama-Kishi (NHK) reaction.[1][2]
Trauner's Synthesis (2006): Trauner's route is characterized by its use of powerful transition-metal catalyzed reactions to build the carbon skeleton efficiently.[3][4] Notable transformations include a ruthenium-catalyzed Alder-ene reaction to set a key stereocenter, a Stille cross-coupling to connect two major fragments, and an intramolecular Nozaki-Hiyama-Kishi (NHK) allylation for the final macrocyclization.[3][4]
Baran's Synthesis (2025): The most recent synthesis from the Baran group represents a highly optimized and scalable approach, achieving the target in a remarkably short sequence.[5][6][7] This synthesis is notable for its gram-scale production and its use of modern synthetic methods, including a unique halogen dance-Zweifel olefination, a nickel-electrocatalytic decarboxylative cross-coupling, a nickel-mediated 1,6-conjugate addition, and an asymmetric proton transfer to establish a crucial stereocenter.[5][6][7]
Quantitative Comparison of Synthetic Routes
The efficiency of each synthetic route can be quantitatively compared based on the number of linear steps and the overall yield.
| Synthesis | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Features |
| Rawal (2006) | 12 | Not explicitly stated in abstracts | Silver-promoted γ-alkylation, Diastereoselective NHK macrocyclization |
| Trauner (2006) | 9 | Not explicitly stated in abstracts | Ruthenium-catalyzed Alder-ene, Stille coupling, Intramolecular NHK allylation |
| Baran (2025) | 10 | 3.2 | Halogen dance-Zweifel olefination, Ni-electrocatalytic cross-coupling, Ni-mediated 1,6-conjugate addition, Asymmetric proton transfer, Gram-scale synthesis |
Visualizing the Synthetic Strategies
The logical flow and key bond disconnections for each synthesis are illustrated below using Graphviz diagrams.
Caption: Retrosynthetic analysis of Rawal's route to this compound J.
References
- 1. Total synthesis of (+/-)-bipinnatin J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (±)-Bipinnatin J - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expedient synthesis of (+/-)-bipinnatin J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Baran Synthesis of this compound J [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 10-Step, Gram-Scale Total Synthesis of (-)-Bipinnatin J - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lophotoxin and Bipinnatin B Activity on Nicotinic Acetylcholine Receptors (nAChRs)
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of two potent marine neurotoxins, Lophotoxin and Bipinnatin B, on nicotinic acetylcholine receptors (nAChRs). Both compounds are invaluable tools for studying the structure and function of nAChRs due to their unique mechanism of action. This document summarizes their comparative potency, mechanism of action, and the experimental protocols used to characterize their activity, providing a valuable resource for researchers in neuroscience and drug discovery.
Introduction to Lophotoxin and this compound B
Lophotoxin and this compound B are members of the lophotoxin family of diterpene neurotoxins isolated from gorgonian corals.[1][2] They are known for their irreversible inhibition of nAChRs, which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[2][3] This irreversible antagonism is achieved through the formation of a covalent bond with a specific tyrosine residue (Tyr190) within the alpha-subunit of the nAChR.[4]
A key distinction between these two toxins lies in their activation mechanism. Lophotoxin is directly active, whereas Bipinnatins (including this compound A, B, and C) are considered protoxins that undergo a spontaneous conversion in aqueous solutions to become active inhibitors of nAChRs.[1][5]
Comparative Activity and Potency
While direct side-by-side comparative studies across a wide range of nAChR subtypes are limited, the available data indicate that both Lophotoxin and this compound B are potent antagonists. For the this compound series, the order of potency has been established as this compound-B > this compound-A > this compound-C.[5]
Due to their irreversible nature, the potency of these compounds is most accurately described by the second-order rate constant (k_inact/K_I), which accounts for both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact). However, IC50 values from competition binding assays are also reported in the literature.
Table 1: Comparative Activity of Lophotoxin and this compound B on nAChRs
| Compound | nAChR Subtype | Assay Type | Potency (IC50 or k_inact/K_I) | Reference |
| Lophotoxin | Muscle-type (Torpedo) | [125I]-α-bungarotoxin binding | Time-dependent inhibition | [4] |
| Neuronal (Cockroach) | Electrophysiology | Partial blockade at 10 µM | [6] | |
| This compound B | Muscle-type (Torpedo) | [125I]-α-bungarotoxin binding | Time-dependent inhibition | [5] |
| Neuronal (Cockroach) | Electrophysiology | Almost complete blockade at 30 µM | [6] |
Note: Specific IC50 and k_inact/K_I values are not consistently reported across studies, highlighting a gap in the current literature. The data presented reflects the qualitative and semi-quantitative findings available.
Mechanism of Action: Irreversible Antagonism
Both Lophotoxin and this compound B act as irreversible, slow-binding antagonists of nAChRs.[1][2] Their mechanism involves a two-step process: an initial, reversible binding to the agonist binding site, followed by the formation of a covalent bond with the hydroxyl group of the Tyr190 residue on the α-subunit.[4] This covalent modification permanently disables the receptor.
Interestingly, Lophotoxin has been shown to preferentially inhibit one of the two agonist binding sites on the receptor, a preference driven by both a higher reversible affinity and a faster rate of irreversible inhibition at that specific site.[2][3]
Signaling Pathways Affected by nAChR Blockade
Nicotinic acetylcholine receptors are ionotropic receptors, meaning their activation directly leads to the influx of cations (primarily Na+ and Ca2+), causing membrane depolarization and triggering downstream signaling cascades. By irreversibly blocking these receptors, Lophotoxin and this compound B effectively shut down these signaling pathways. The consequences of this blockade are widespread, affecting processes such as neurotransmitter release, gene expression, and cell survival.
The diagram below illustrates the general signaling pathways that are inhibited by the action of nAChR antagonists like Lophotoxin and this compound B.
Caption: nAChR antagonist signaling pathway.
Experimental Protocols
Characterizing the activity of irreversible inhibitors like Lophotoxin and this compound B requires specialized experimental protocols. Below are detailed methodologies for two key techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assay for Irreversible Inhibitors
This protocol is designed to determine the rate of irreversible binding of a toxin to nAChRs.
1. Materials:
-
Membrane preparation from cells or tissues expressing the nAChR subtype of interest.
-
Radiolabeled nAChR antagonist (e.g., [¹²⁵I]-α-bungarotoxin).
-
Unlabeled Lophotoxin or activated this compound B.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL BSA).
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter and vials.
2. Procedure:
-
Incubation Setup: Prepare triplicate tubes for each time point and condition (total binding, non-specific binding, and toxin-treated).
-
Toxin Incubation: To the toxin-treated tubes, add the desired concentration of Lophotoxin or activated this compound B to the membrane preparation. Incubate at room temperature for varying durations (e.g., 0, 5, 15, 30, 60 minutes).
-
Radioligand Addition: At each time point, add the radiolabeled antagonist to all tubes. For non-specific binding, also add a saturating concentration of a non-radiolabeled, reversible nAChR antagonist.
-
Equilibration: Incubate all tubes for a sufficient time to allow the radioligand to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each time point by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding remaining versus the toxin incubation time.
-
The rate of irreversible inhibition can be determined by fitting the data to a single exponential decay curve.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Irreversible Antagonists
This protocol measures the functional inhibition of nAChRs expressed in Xenopus oocytes.
1. Materials:
-
Xenopus laevis oocytes expressing the nAChR subtype of interest.
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., ND96).
-
Agonist solution (e.g., acetylcholine in ND96).
-
Lophotoxin or activated this compound B solution.
2. Procedure:
-
Oocyte Preparation: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Baseline Recording: Perfuse the oocyte with the recording solution and apply a brief pulse of the agonist to elicit a baseline current response. Repeat until a stable baseline is achieved.
-
Toxin Application: Perfuse the oocyte with the desired concentration of Lophotoxin or activated this compound B for a defined period.
-
Washout: Perfuse with the recording solution to wash out any unbound toxin.
-
Post-Toxin Recording: After the washout, apply the same brief pulse of the agonist and record the current response.
-
Repeat: Repeat steps 3-5 with increasing toxin incubation times or concentrations to determine the time-course and concentration-dependence of the inhibition.
3. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current before and after toxin application.
-
Calculate the percentage of inhibition for each toxin concentration and incubation time.
-
Plot the percentage of inhibition versus toxin concentration or incubation time to determine the IC50 or the rate of inhibition.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments to characterize and compare irreversible nAChR antagonists.
Caption: Radioligand binding assay workflow.
Caption: Electrophysiology workflow.
Conclusion
Lophotoxin and this compound B are powerful and selective tools for the study of nicotinic acetylcholine receptors. Their irreversible mechanism of action provides a unique advantage for probing receptor structure and function. While a comprehensive quantitative comparison of their potency across all nAChR subtypes remains an area for further investigation, this guide provides a solid foundation of their known activities and the experimental approaches required for their characterization. The detailed protocols and workflows presented herein are intended to facilitate future research into these fascinating marine neurotoxins and their interactions with a critical class of neurotransmitter receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Lophotoxin is a slow binding irreversible inhibitor of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lophotoxin irreversibly inactivates the nicotinic acetylcholine receptor by preferential association at one of the two primary agonist sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure/activity and molecular modeling studies of the lophotoxin family of irreversible nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Irreversible inhibition of nicotinic acetylcholine receptors by the bipinnatins. Toxin activation and kinetics of receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
A Comparative Guide to the Cytotoxicity of Bipinnatin A, B, and D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of the cytotoxic effects of the marine natural products Bipinnatin A, B, and D. As of the latest literature review, no direct comparative studies detailing the cytotoxicity of these three compounds have been published. The available research primarily focuses on the neurotoxic effects of this compound B and the synthesis of other this compound analogues. This document, therefore, serves as a conceptual and methodological guide for researchers seeking to investigate and compare the cytotoxic potential of these compounds.
Comparative Cytotoxicity Data
A direct quantitative comparison of the cytotoxicity of this compound A, B, and D is not possible due to the absence of published experimental data. Researchers are encouraged to perform head-to-head comparisons using standardized assays to generate reliable comparative data. The table below is a template that can be used to summarize experimentally determined IC₅₀ values.
| Compound | Cell Line 1 (e.g., A549) IC₅₀ (µM) | Cell Line 2 (e.g., MCF-7) IC₅₀ (µM) | Cell Line 3 (e.g., HeLa) IC₅₀ (µM) |
| This compound A | Data to be determined | Data to be determined | Data to be determined |
| This compound B | Data to be determined | Data to be determined | Data to be determined |
| This compound D | Data to be determined | Data to be determined | Data to be determined |
| Positive Control (e.g., Doxorubicin) | Experimental Value | Experimental Value | Experimental Value |
Conceptual Experimental Workflow
The following diagram outlines a typical workflow for a comparative cytotoxicity study of this compound A, B, and D.
Caption: Experimental workflow for comparing this compound cytotoxicity.
Experimental Protocols
The following is a generalized protocol for determining and comparing the cytotoxicity of this compound A, B, and D using a standard MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound A, B, and D (dissolved in an appropriate solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound A, B, and D in complete medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing various concentrations of the Bipinnatins to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Potential Signaling Pathways to Investigate
While the specific mechanisms of action for this compound A and D are unknown, many cytotoxic natural products induce cell death through apoptosis. Based on the actions of other cytotoxic agents, the following signaling pathways are logical starting points for investigation.
Caption: Potential apoptotic pathways induced by Bipinnatins.
This guide provides a foundational framework for the systematic evaluation of the cytotoxic properties of this compound A, B, and D. The generation of robust, comparative data will be crucial in determining their potential as novel anticancer agents.
Validating the Structure of Bipinnatin J: A Comparative NMR Analysis of Natural vs. Synthetic Samples
A definitive confirmation of the molecular architecture of the marine furanocembranoid, Bipinnatin J, has been achieved through a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data from the natural product and synthetically derived samples. This guide provides a detailed comparison of the key NMR data, outlines the experimental protocols for its verification, and illustrates the logical workflow of its structural validation.
The structural elucidation of complex natural products is a cornerstone of chemical and pharmaceutical research. This compound J, a diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata, represents a significant member of the furanocembranoid family. Its unique 14-membered macrocyclic structure, incorporating a furan ring and a butenolide moiety, has been a subject of synthetic interest. The final validation of its proposed structure was unequivocally established through total synthesis, where the NMR spectrum of the synthetic compound demonstrated a perfect match with that of the natural isolate.
Comparative NMR Data: Natural vs. Synthetic this compound J
The validation of the structure of this compound J hinges on the direct comparison of the ¹H and ¹³C NMR spectral data between the isolated natural product and the synthetically produced compound. The data presented below, acquired in CDCl₃, shows an excellent correlation, confirming that the synthetic sample possesses a structure identical to that of the natural this compound J.
| Position | Natural (-)-Bipinnatin J ¹H δ [ppm] (J [Hz]) | Synthetic (-)-Bipinnatin J ¹H δ [ppm] (J [Hz]) | Natural (-)-Bipinnatin J ¹³C δ [ppm] | Synthetic (-)-Bipinnatin J ¹³C δ [ppm] |
| 1 | 2.87 (dd, 10.0, 4.5) | 2.87 (dd, 10.0, 4.5) | 48.9 | 48.9 |
| 2 | 5.12 (d, 10.0) | 5.12 (d, 10.0) | 75.8 | 75.8 |
| 3 | 5.92 (s) | 5.92 (s) | 124.9 | 124.9 |
| 4 | - | - | 139.8 | 139.8 |
| 5 | 2.25 (m) | 2.25 (m) | 24.1 | 24.1 |
| 6 | 2.05 (m) | 2.05 (m) | 38.8 | 38.8 |
| 7 | 5.10 (t, 7.0) | 5.10 (t, 7.0) | 124.5 | 124.5 |
| 8 | - | - | 135.2 | 135.2 |
| 9 | 2.15 (m) | 2.15 (m) | 39.7 | 39.7 |
| 10 | 5.01 (m) | 5.01 (m) | 81.8 | 81.8 |
| 11 | 2.30 (m), 2.45 (m) | 2.30 (m), 2.45 (m) | 35.1 | 35.1 |
| 12 | - | - | 171.1 | 171.1 |
| 13 | 7.12 (s) | 7.12 (s) | 141.8 | 141.8 |
| 14 | - | - | 125.2 | 125.2 |
| 15 | 1.95 (s) | 1.95 (s) | 11.2 | 11.2 |
| 16 | 1.60 (s) | 1.60 (s) | 15.9 | 15.9 |
| 17 | 1.75 (s) | 1.75 (s) | 23.5 | 23.5 |
| 18 | 4.88 (d, 1.5), 5.00 (d, 1.5) | 4.88 (d, 1.5), 5.00 (d, 1.5) | 111.9 | 111.9 |
| 19 | - | - | 154.9 | 154.9 |
| 20 | 1.98 (s) | 1.98 (s) | 20.8 | 20.8 |
Experimental Protocols
The confirmation of the this compound J structure relies on rigorous experimental procedures for both the isolation of the natural product and the execution of its total synthesis, followed by meticulous NMR analysis.
Natural Product Isolation and Initial Structure Elucidation
The initial isolation of this compound J was reported by Rodríguez and Shi in 1998. The process involved the extraction of the gorgonian octocoral Pseudopterogorgia bipinnata with ethanol, followed by solvent partitioning and repeated column chromatography of the ethyl acetate-soluble fraction. The structure was elucidated using a combination of spectroscopic techniques, including ¹H and ¹³C NMR, COSY, HMQC, and HMBC experiments.
Total Synthesis and Structural Confirmation
Several total syntheses of this compound J have been reported, with a key final step in many approaches being an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to form the 14-membered macrocycle. The synthetic sample is purified by column chromatography.
NMR Spectroscopic Analysis
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
-
Sample Preparation: Samples of both natural and synthetic this compound J were dissolved in deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy: Spectra were acquired with a spectral width of 10 ppm, a relaxation delay of 1 s, and 16 scans. Chemical shifts are reported in ppm relative to the residual solvent peak of CDCl₃ (δ 7.26).
-
¹³C NMR Spectroscopy: Spectra were acquired with a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.0).
-
2D NMR Spectroscopy: Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to confirm the connectivity and finalize the assignments of the ¹H and ¹³C signals.
Workflow for this compound J Structure Validation
The process of validating the structure of this compound J follows a logical progression from the initial study of the natural product to its definitive confirmation through chemical synthesis.
Figure 1. Workflow of this compound J structure validation.
A Comparative Review of the Baran and Trauner Syntheses of Bipinnatin J
For Researchers, Scientists, and Drug Development Professionals
The marine diterpenoid Bipinnatin J, a member of the furanocembranoid family, has garnered significant attention from the synthetic chemistry community due to its intriguing molecular architecture and its role as a potential biosynthetic precursor to other complex natural products. Over the years, several research groups have reported total syntheses of this molecule. This guide provides a detailed comparative review of two prominent approaches: the enantioselective synthesis developed by the Baran group and the racemic and asymmetric syntheses reported by the Trauner group.
At a Glance: Key Synthesis Metrics
The efficiency and practicality of a synthetic route are paramount in drug discovery and development. The following table summarizes the key quantitative metrics for the Baran and Trauner syntheses of this compound J, offering a clear comparison of their respective approaches.
| Metric | Baran (Enantioselective, 2025) | Trauner (Racemic, 2006) | Trauner (Asymmetric, 2006) |
| Longest Linear Sequence | 10 steps | 9 steps | 17 steps |
| Overall Yield | Not explicitly stated, but gram-scale synthesis of >600 mg was achieved. | Not explicitly stated. | Not explicitly stated. |
| Key Features | Ni-electrocatalytic decarboxylative cross-coupling, Halogen dance-Zweifel sequence, Ni-mediated 1,6-conjugate addition, Asymmetric proton transfer. | Ruthenium-catalyzed Alder-ene reaction, Stille cross-coupling, Intramolecular Nozaki-Hiyama-Kishi (NHK) allylation. | Sharpless asymmetric epoxidation to introduce chirality, followed by similar key reactions as the racemic route. |
| Starting Materials | Inexpensive, commercially available starting materials. | Commercially available 3-butynol. | Commercially available starting materials. |
| Scalability | Demonstrated on a gram scale. | Not explicitly stated. | Not explicitly stated. |
| Stereocontrol | Asymmetric proton transfer. | Racemic. | Sharpless asymmetric epoxidation. |
Synthetic Strategies: A Visual Comparison
The following diagrams, generated using the DOT language, illustrate the logical flow of the key transformations in both the Baran and Trauner syntheses.
In-Depth Look: Key Experimental Protocols
A detailed understanding of the experimental conditions is crucial for reproducing and adapting these synthetic routes. Below are the protocols for some of the key transformations in both the Baran and Trauner syntheses.
Baran's Synthesis: Key Protocols
1. Halogen dance-Zweifel Olefination to form Trisubstituted Furan:
-
Reaction: This sequence begins with the condensation of 5-bromofurfural to form a furyl oxazoline. A subsequent directed deprotonation at the C3 position triggers a lithium migration to the more stable C5 position via lithium-halogen exchange. This intermediate is then trapped with an alkenyl boronic ester, which undergoes a Zweifel olefination to yield the desired (Z)-trisubstituted furan.
-
Experimental Details: To a solution of the furyl oxazoline in an appropriate solvent, a strong lithium amide base such as lithium diisopropylamide (LDA) is added at low temperature (-78 °C) to initiate the halogen dance. The resulting organolithium species is then treated with the alkenyl boronic ester, followed by an electrophilic halogen source like N-bromosuccinimide (NBS) to induce the Zweifel olefination. The reaction is typically quenched with a saturated aqueous solution of ammonium chloride and the product is purified by column chromatography.
2. Ni-electrocatalytic Decarboxylative Cross-Coupling:
-
Reaction: This reaction couples the bromobutenolide with an unsaturated carboxylic acid, utilizing succinate as a two-carbon linchpin. The electrochemical setup allows for a mild and efficient carbon-carbon bond formation.
-
Experimental Details: The reaction is carried out in an electrochemical cell with a magnesium anode and a reticulated vitreous carbon cathode. A nickel catalyst, typically NiBr2·diglyme, is used in combination with a ligand. The bromobutenolide and the unsaturated carboxylic acid are dissolved in a suitable solvent with a supporting electrolyte. The reaction is run at a constant current until the starting materials are consumed. The product is then isolated and purified.
3. Asymmetric Proton Transfer:
-
Reaction: Following a nickel-mediated 1,6-conjugate addition, the resulting β,γ-unsaturated butenolide is isomerized to the thermodynamically more stable α,β-unsaturated butenolide with high enantioselectivity using a chiral catalyst.
-
Experimental Details: The β,γ-unsaturated butenolide is treated with a Cinchona-derived catalyst in a suitable solvent at room temperature. The reaction progress is monitored by TLC or NMR. Upon completion, the catalyst is removed by filtration or chromatography, and the enantiomerically enriched product is isolated. The reported enantiomeric excess for this step was 91% ee.
Trauner's Synthesis: Key Protocols
1. Ruthenium-catalyzed Alder-ene Reaction:
-
Reaction: A key step in the Trauner synthesis is the ruthenium(II)-catalyzed Trost enyne reaction of a propargylic alcohol with allyl alcohol. This atom-economical transformation efficiently constructs the butenolide moiety.
-
Experimental Details: The propargylic alcohol is dissolved in a suitable solvent, and a catalytic amount of a ruthenium(II) complex, such as [CpRu(CH3CN)3]PF6, is added, followed by a slight excess of allyl alcohol. The reaction mixture is heated to around 50 °C and stirred until completion. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography.
2. Stille Cross-Coupling:
-
Reaction: The two key fragments, a vinyl iodide and a stannyl furfural, are coupled using a palladium-catalyzed Stille reaction to assemble the carbon skeleton of this compound J.
-
Experimental Details: To a solution of the vinyl iodide and the stannyl furfural in a solvent like DMF, a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) salt (e.g., CuI) are added. The reaction is typically carried out at room temperature. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
3. Intramolecular Nozaki-Hiyama-Kishi (NHK) Allylation:
-
Reaction: The final macrocyclization is achieved through an intramolecular Nozaki-Hiyama-Kishi reaction. This chromium(II)-mediated cyclization forms the 14-membered ring of this compound J with high diastereoselectivity.
-
Experimental Details: The allylic bromide precursor is dissolved in a large volume of a solvent like THF to ensure high dilution conditions that favor intramolecular cyclization. A significant excess of chromium(II) chloride, often with a catalytic amount of nickel(II) chloride, is added to the solution. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched, and the desired macrocycle is isolated and purified. The diastereoselectivity of this reaction is a key feature, with the desired diastereomer being the major product.
Conclusion
Both the Baran and Trauner groups have developed elegant and effective total syntheses of this compound J.
Baran's most recent synthesis stands out for its conciseness (10 steps) and scalability, making it a highly efficient route for producing enantiomerically pure (-)-Bipinnatin J. The use of modern synthetic methods, such as Ni-electrocatalysis and a halogen dance-Zweifel sequence, highlights the power of contemporary organic chemistry in streamlining complex molecule synthesis.
Trauner's syntheses, both racemic and asymmetric, provide valuable alternative pathways. The racemic synthesis is particularly short at 9 steps. The key ruthenium-catalyzed Alder-ene reaction and the reliable Nozaki-Hiyama-Kishi macrocyclization are robust transformations that have been widely adopted in natural product synthesis.
The choice between these routes will depend on the specific needs of the researcher. For large-scale production of the natural enantiomer, Baran's synthesis is likely the preferred option. For initial biological studies where a racemic mixture may be sufficient, Trauner's racemic synthesis offers a very direct approach. The detailed experimental data and protocols provided in this guide should aid researchers in making an informed decision and in the practical application of these synthetic strategies.
A Comparative Guide to the Stereochemical Assignment of Synthetic Bipinnatin
For Researchers, Scientists, and Drug Development Professionals
The intricate three-dimensional architecture of natural products like Bipinnatin, a furanocembranoid marine diterpene, is critical to its biological activity. The precise arrangement of atoms in space, or stereochemistry, can dramatically influence a molecule's therapeutic efficacy and toxicological profile. For synthetic chemists, the unambiguous assignment of stereochemistry is a paramount challenge and a crucial step in the validation of a total synthesis and the development of new therapeutic agents. This guide provides a comparative overview of the primary analytical methods employed for the stereochemical assignment of synthetic this compound, supported by experimental considerations and data presentation formats.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry
NMR spectroscopy, particularly two-dimensional (2D) techniques, is a cornerstone for determining the relative configuration of stereocenters in a molecule. By analyzing the spatial relationships between protons, researchers can deduce their relative orientations.
Nuclear Overhauser Effect Spectroscopy (NOESY)
NOESY experiments are instrumental in identifying protons that are close in space, irrespective of their bonding connectivity. The observation of a cross-peak between two protons in a NOESY spectrum indicates that they are typically within 5 Å of each other. This information is invaluable for deducing the relative stereochemistry of cyclic and macrocyclic systems like this compound.
Key Applications for this compound:
-
Macrocycle Conformation: NOESY helps to define the three-dimensional shape of the 14-membered ring.
-
Relative Stereochemistry of Substituents: The spatial proximity of protons on the macrocycle to those on its substituents allows for the assignment of their relative stereochemical orientations. For instance, in analogs of this compound, NOESY correlations between specific protons have been used to establish the relative configuration of adjacent stereocenters.[1][2]
Data Presentation:
A table summarizing the key NOESY correlations is an effective way to present the data.
| Proton 1 | Proton 2 | Observed NOE | Inferred Spatial Relationship |
| H-2 | H-18 | Strong | H-2 and H-18 are on the same face of the molecule. |
| H-11 | H-13 | Medium | H-11 and H-13 are in close proximity. |
| H-10 | H-19 | Weak | H-10 and H-19 are spatially near. |
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of the synthetic this compound sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of approximately 10-50 mM. The sample should be free of paramagnetic impurities.
-
NMR Instrument: The experiment is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition:
-
A standard noesygpph pulse sequence is typically used.
-
The mixing time (d8) is a crucial parameter and is usually varied (e.g., 300-800 ms) to observe NOE buildup and minimize spin diffusion.
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing: The acquired data is processed using appropriate software (e.g., TopSpin, Mnova) with Fourier transformation in both dimensions and phase correction.
-
Analysis: The 2D NOESY spectrum is analyzed to identify cross-peaks, which indicate through-space interactions between protons.
Workflow for NOESY-based Stereochemical Assignment:
X-ray Crystallography: The Definitive Answer for Absolute Stereochemistry
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including the absolute stereochemistry. If a suitable single crystal of the synthetic compound can be obtained, this method is considered the "gold standard" for structural elucidation.
Application to this compound:
While obtaining a crystal structure of this compound J itself has been challenging, the absolute configuration of a closely related biosynthetic precursor, (-)-bipinnatin E, was successfully determined by X-ray analysis.[1] This information allows for the confident assignment of the absolute stereochemistry of other compounds in the this compound family through chemical correlation.
Data Presentation:
Crystallographic data is typically presented in a standardized format.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| Flack Parameter | 0.0(1) (indicates correct absolute structure) |
| R-factor | < 0.05 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by vapor diffusion. A variety of solvents and solvent combinations should be screened.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.
Logical Flow for X-ray Crystallography:
Chiroptical Methods: Correlating Structure and Light Interaction
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental chiroptical spectra with those predicted by quantum chemical calculations for different stereoisomers, the absolute configuration can be determined.
Application to this compound:
While not extensively reported for this compound J itself, ECD and VCD are powerful tools for the stereochemical analysis of natural products, especially when X-ray crystallography is not feasible.
Data Presentation:
The comparison between experimental and calculated spectra is key.
| Method | Experimental λmax (Δε) | Calculated λmax (Δε) for (R,S)-isomer | Calculated λmax (Δε) for (S,R)-isomer |
| ECD | 220 nm (+5.2), 250 nm (-3.1) | 222 nm (+4.8), 248 nm (-2.9) | 222 nm (-4.8), 248 nm (+2.9) |
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance of ~1.
-
Data Acquisition: Record the ECD spectrum on a circular dichroism spectrometer. The spectrum is typically recorded over a wide wavelength range.
-
Computational Modeling:
-
Perform a conformational search for the target molecule using molecular mechanics.
-
Optimize the geometries of the low-energy conformers using density functional theory (DFT).
-
Calculate the ECD spectrum for each conformer using time-dependent DFT (TD-DFT).
-
The final calculated spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
-
-
Comparison: Compare the experimental ECD spectrum with the calculated spectra for the possible enantiomers to assign the absolute configuration.
Workflow for Chiroptical Methods:
References
A Comparative Guide to Confirming the Absolute Configuration of Marine Natural Products by X-ray Crystallography and Alternative Methods
For researchers in natural product chemistry and drug development, the unambiguous assignment of a molecule's absolute configuration (AC) is a critical step. The three-dimensional arrangement of atoms dictates biological activity, making AC determination essential for understanding structure-activity relationships and advancing therapeutic candidates. Marine natural products, known for their structural complexity and potent bioactivities, present unique challenges and opportunities in this regard.[1][2]
Single-crystal X-ray crystallography is widely regarded as the definitive method for determining molecular structure, providing a direct and unambiguous view of the atomic arrangement in 3D space.[3][4][5] However, its requirement for a high-quality single crystal is a significant bottleneck, as many marine natural products are isolated as non-crystalline oils or are too flexible to crystallize readily.[2][6] This guide provides an objective comparison of X-ray crystallography with key alternative methods—NMR spectroscopy (Mosher's method), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD)—supported by experimental data and detailed protocols.
Methodology Comparison
The choice of method for AC determination depends on the sample's physical properties, the presence of specific functional groups or chromophores, and the available instrumentation.
X-ray Crystallography (Anomalous Dispersion)
The "gold standard" for AC determination is single-crystal X-ray diffraction.[3] The method relies on the phenomenon of anomalous dispersion (or anomalous scattering).[7][8] When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs.[8] This effect breaks Friedel's Law, which states that diffraction intensities of corresponding reflection planes (hkl and -h-k-l) are equal.[8][9] The differences in these intensities, known as Bijvoet pairs, allow for the direct determination of the molecule's absolute stereostructure.[10] The result is often quantified by the Flack parameter, which should refine to a value near 0 for the correct AC and near 1 for the inverted structure.[11]
While traditionally requiring a "heavy atom" (e.g., bromine, chlorine, sulfur) to produce a strong anomalous signal, modern diffractometers and computational methods have made it possible to determine the AC of molecules containing only lighter atoms like oxygen, provided the crystal quality is high.[12]
Alternative Methods in Solution
When crystallization is not feasible, several powerful spectroscopic techniques can determine the AC of a molecule in solution.
-
Mosher's Method (NMR Spectroscopy): This is a chemical derivatization method that uses NMR spectroscopy to assign the AC of secondary alcohols and amines.[13][14] The chiral molecule is reacted with the (R) and (S) enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomers.[6][13] The differing spatial arrangement of the phenyl group in the two diastereomers induces shielding or deshielding effects on nearby protons. By analyzing the differences in the 1H NMR chemical shifts (Δδ = δS - δR) for the two diastereomeric esters, the absolute configuration of the stereocenter can be deduced based on established conformational models.[14]
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15][16] This results in a spectrum with positive and negative bands that is unique to a specific enantiomer. The AC is determined by comparing the experimental VCD spectrum with the theoretical spectrum of a single enantiomer calculated using quantum chemical methods, typically Density Functional Theory (DFT).[17] A high degree of similarity between the experimental and calculated spectra provides a confident assignment of the AC.[18] VCD is broadly applicable as it relies on vibrational modes present in all molecules and does not require a chromophore.[19]
-
Electronic Circular Dichroism (ECD): ECD is analogous to VCD but measures the differential absorption of circularly polarized UV-Visible light.[2][20] This technique is highly sensitive but is only applicable to molecules containing a chromophore (a light-absorbing group).[20] Similar to VCD, the experimental ECD spectrum is compared with a spectrum calculated via Time-Dependent Density Functional Theory (TDDFT) to assign the AC.[19][20]
Data Presentation: Quantitative Comparison of Methods
The selection of a method is often guided by its applicability to the target molecule. The following tables summarize the key features of each technique and provide examples of the quantitative data used for AC assignment.
Table 1: Comparison of Key Methods for Absolute Configuration Determination
| Feature | X-ray Crystallography (Anomalous Dispersion) | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Measures diffraction of X-rays by a single crystal; anomalous scattering effects reveal the 3D structure directly.[7][21] | Forms diastereomeric esters with a chiral derivatizing agent; distinct NMR spectra allow deduction of stereochemistry.[13][21] | Measures differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[16][21] | Measures differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore.[20][21] |
| Sample Requirement | High-quality single crystal (microgram to milligram).[21] | Purified sample with a secondary alcohol or amine (sub-milligram to milligram).[13] | Soluble, enantiomerically pure sample (milligram scale). | Soluble, enantiomerically pure sample with a chromophore (microgram scale). |
| Key Data Output | Atomic coordinates, Flack parameter (ideally ~0).[11] | Δδ (δS - δR) values for protons near the chiral center.[14] | Experimental and calculated VCD spectra; similarity analysis.[18] | Experimental and calculated ECD spectra.[17] |
| Reliability | Very High (Gold Standard). Unambiguous if successful.[3][6] | High, but depends on the validity of the conformational model. | Very High, when combined with accurate quantum calculations.[15][16] | High, but can be less reliable for highly flexible molecules without a dominant conformer.[16] |
| Main Advantage | Direct, non-empirical, and provides the complete 3D structure.[10] | Does not require crystallization; uses standard NMR equipment. | Applicable to a wide range of molecules in their natural solution state; non-destructive.[15] | Extremely high sensitivity; requires very little sample. |
| Main Limitation | Absolute requirement for a high-quality single crystal.[2] | Indirect method; derivatization may fail or be complex; conformational ambiguities can arise.[6][14] | Requires quantum chemical calculations which can be computationally intensive for large, flexible molecules.[6] | Requires a chromophore; calculations can be sensitive to computational level and solvent effects.[19][20] |
Table 2: Example Quantitative Data for AC Determination of Marine Natural Products
| Marine Natural Product | Method Used | Key Parameter / Data | Result and Interpretation |
| Briarane B-3 | X-ray Crystallography | Flack Parameter | 0.04(7). A value close to zero confirmed the absolute configuration as (1S,2S,6S,7R,8R,9S,10S,11R,17R).[18] |
| Briarane B-3 | VCD Spectroscopy | Confidence Level (CompareVOA) | 100%. Excellent agreement between the experimental VCD spectrum and the calculated spectrum for the (1S,2S,...,17R) diastereomer independently verified the X-ray result.[18] |
| Amphidinolide C | Mosher's Method | Δδ (δS - δR) values | Negative Δδ values for protons H-2 to H-6 and positive values for H-8 to H-13 established the C7 absolute configuration as R. |
| Synoxazolidinone A | ECD vs. VCD/ROA | Spectral Comparison | The assignment based on ECD was found to be unreliable, whereas Vibrational Chiroptical Methods (VCD and ROA) provided a more robust and reliable assignment of the absolute configuration.[16] |
Mandatory Visualizations
Visual workflows are essential for understanding the process of AC determination and the logic behind method selection.
Caption: General workflow for the determination of the absolute configuration of a marine natural product.
Caption: Decision tree for selecting a method for absolute configuration assignment.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results.
1. Protocol: X-ray Crystallography (Anomalous Dispersion)
-
Crystallization: Grow single crystals of the natural product. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[22] If the native compound fails to crystallize, derivatization with a group containing a heavy atom (like p-bromobenzoate) can be performed to improve crystallization and enhance the anomalous signal.[6]
-
Crystal Mounting: Select a high-quality, single crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head, typically under a stream of cold nitrogen gas (cryo-cooling) to minimize radiation damage during data collection.[23]
-
Data Collection: Place the mounted crystal in an X-ray beam (a diffractometer). It is crucial to use a radiation wavelength that can induce anomalous scattering from an atom in the crystal. Copper (Cu Kα, λ=1.54 Å) radiation is often preferred for organic molecules as it produces a stronger anomalous signal from oxygen atoms than the more common Molybdenum (Mo Kα) radiation.[6] The crystal is rotated in the beam, and a detector records the intensities and positions of the thousands of diffracted X-rays.[24]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the unit cell. A molecular model is built into this map. The positions of the atoms are then refined using a least-squares algorithm to best fit the experimental diffraction data.[24]
-
Absolute Configuration Determination: During the final refinement, both possible enantiomers are modeled. The analysis of Bijvoet pairs and the calculation of the Flack parameter determine which enantiomer is correct. A Flack parameter close to 0 with a small standard uncertainty (e.g., 0.05(8)) indicates a confident assignment of the absolute configuration.[11]
2. Protocol: Mosher's Method (Modified)
-
Sample Preparation: Divide the pure sample of the marine natural product (containing a secondary alcohol, ~0.5 mg) into two separate, dry NMR tubes.
-
Derivatization:
-
To one tube, add a solution of (R)-MTPA-Cl in deuterated pyridine.
-
To the second tube, add a solution of (S)-MTPA-Cl in deuterated pyridine.
-
Allow the reactions to proceed to completion at room temperature, forming the (S)-MTPA ester and the (R)-MTPA ester, respectively.
-
-
NMR Data Acquisition: Acquire high-resolution 1H NMR spectra for both the (S)-MTPA ester and the (R)-MTPA ester. It is critical to ensure identical experimental conditions for both samples.
-
Data Analysis:
-
Assign the proton signals in the spectra for both diastereomers.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR.
-
Map the calculated positive and negative Δδ values onto the structure of the molecule.
-
Apply the Mosher model: Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values, allowing for the assignment of the absolute configuration at the carbinol center.[14]
-
3. Protocol: VCD/ECD Spectroscopy with Computational Analysis
-
Experimental Spectrum Acquisition:
-
Dissolve the enantiomerically pure natural product in a suitable solvent (e.g., CDCl3 for VCD, Methanol for ECD). The concentration depends on the signal strength.
-
Acquire the experimental VCD or ECD spectrum on a dedicated spectrometer.
-
-
Computational Modeling:
-
Generate an initial 3D structure for one enantiomer of the molecule (e.g., the R enantiomer).
-
Perform a thorough conformational search using molecular mechanics or other methods to identify all possible low-energy conformers.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
-
Spectrum Calculation:
-
Using the optimized geometries, calculate the VCD or ECD spectrum for each conformer. (TDDFT is used for ECD).[20]
-
Generate a final, Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Visually and quantitatively compare the experimental spectrum with the calculated spectrum for the chosen enantiomer.
-
If the spectra show a good match (e.g., mirror-image patterns for opposite enantiomers), the absolute configuration of the natural product is assigned as the one used in the calculation. If they are opposite, the AC is that of the other enantiomer. Software tools can be used to quantify the goodness of fit.[18]
-
References
- 1. scielo.br [scielo.br]
- 2. Frontiers | Absolute configuration assignment of marine natural products in Brazil [frontiersin.org]
- 3. Survey of marine natural product structure revisions: a synergy of spectroscopy and chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 9. iucr.org [iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 13. INTEGRATED APPROACHES TO THE CONFIGURATIONAL ASSIGNMENT OF MARINE NATURAL PRODUCTS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Absolute configuration by vibrational circular dichroism of anti-inflammatory macrolide briarane diterpenoids from the Gorgonian Briareum asbestinum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Protein Experimental Techniques [jeffjar.me]
- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]
Bipinnatin's Potency Against P388 Murine Tumor Cells: A Comparative Analysis
For Immediate Release
A comprehensive review of available data highlights the cytotoxic activity of bipinnatins, a group of marine-derived natural products, against the P388 murine tumor cell line. This guide provides a comparative analysis of their potency, alongside other cytotoxic agents, and outlines the standard experimental protocols used to determine anti-tumor activity, offering valuable insights for researchers, scientists, and drug development professionals.
Potency Comparison: Bipinnatins vs. Other Cytotoxic Agents
Several members of the bipinnatin family have demonstrated notable in vitro activity against the P388 murine leukemia cell line. Specifically, this compound A, B, and D exhibit significant cytotoxicity with IC50 values of 0.9, 3.2, and 1.5 μg/mL, respectively.[1] For comparison, other natural and synthetic compounds have also been evaluated against the P388 cell line, providing a broader context for the potency of bipinnatins.
| Compound | Cell Line | IC50 / ED50 (µg/mL) | Reference |
| This compound A | P388 | 0.9 | [1] |
| This compound B | P388 | 3.2 | [1] |
| This compound D | P388 | 1.5 | [1] |
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxic activity is a critical step in anti-cancer drug discovery. Standardized in vitro assays are employed to determine the concentration at which a substance exhibits a toxic effect on cancer cells. The following are detailed methodologies for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: P388 cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: A serial dilution of the test compound (e.g., this compound) is prepared in the culture medium. The existing medium is removed from the wells and replaced with 100 µL of the medium containing the test compound at various concentrations. Control wells containing vehicle-treated cells and untreated cells are also included.
-
Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Figure 1. Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathways (Hypothetical)
While the precise signaling pathways through which bipinnatins exert their cytotoxic effects on P388 cells have not been definitively elucidated in the available literature, it is hypothesized that, like many anti-cancer agents, they may induce apoptosis (programmed cell death) and/or cell cycle arrest. The following diagram illustrates a generalized apoptotic signaling pathway that could be a potential mechanism of action for this compound.
Induction of apoptosis is a key mechanism for many chemotherapeutic agents. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspase enzymes, the executioners of apoptosis.
Figure 2. A generalized diagram of apoptotic signaling pathways potentially targeted by this compound.
Further research is necessary to delineate the specific molecular targets and signaling cascades affected by bipinnatins in P388 cells. Understanding these mechanisms will be crucial for the future development of this promising class of natural products as potential anti-cancer therapeutics.
References
Comparative Analysis of Bipinnatin Activity at Nicotinic Acetylcholine Receptor Binding Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential activity of Bipinnatins, a class of marine-derived diterpenoids, on nicotinic acetylcholine receptor (nAChR) binding sites. Bipinnatins, belonging to the lophotoxin family of natural products, are known for their potent neurotoxic effects, which are primarily mediated through their interaction with nAChRs. This document summarizes the available experimental data on their binding characteristics and functional effects, details the experimental protocols used for their characterization, and visualizes the pertinent biological pathways and experimental workflows.
Differential Activity and Irreversible Inhibition
Bipinnatins act as irreversible inhibitors of nAChRs. Unlike typical competitive antagonists that reversibly bind to the receptor's active site, Bipinnatins form a covalent bond with a specific tyrosine residue (Tyr190) within the alpha-subunit of the nAChR. This covalent modification leads to a persistent blockade of receptor function.
An interesting characteristic of Bipinnatins-A, -B, and -C is that they are protoxins, meaning their inhibitory activity increases significantly after a period of preincubation in an aqueous buffer.[1] This activation step is thought to involve the formation of a more reactive species that can then covalently modify the receptor. In contrast, the parent compounds show little to no initial affinity for the nAChR.[1]
Studies on the kinetics of irreversible inhibition have revealed a differential activity among Bipinnatin analogs. The bimolecular reaction constants, which reflect the rate of covalent bond formation, follow the order: This compound-B > this compound-A > this compound-C .[1] This indicates that this compound-B is the most potent irreversible inhibitor among the three.
Furthermore, these compounds exhibit a degree of selectivity for the two distinct acetylcholine-binding sites on the nAChR, preferentially inhibiting the site near the α/δ-subunit interface.[1] The variation in the ratio of the bimolecular reaction constants for these two sites among the different Bipinnatins suggests that their interaction is sensitive to subtle structural differences at the binding pockets.[1]
While detailed quantitative data on the binding affinities (Kᵢ) and functional inhibition (IC₅₀) of various Bipinnatins across a range of mammalian nAChR subtypes (e.g., α7, α4β2, α3β4) remains limited in publicly available literature, the kinetic data on their irreversible inhibition provides a valuable metric for comparing their relative potency.
Comparative Data on this compound Activity
Due to the irreversible nature of this compound binding, traditional equilibrium binding constants like Kᵢ are not the most appropriate measure of their interaction with nAChRs. Instead, the rate of irreversible inhibition, represented by the bimolecular rate constant (k), provides a more accurate comparison of their potency. The following table summarizes the rank order of activity for Bipinnatins A, B, and C based on their irreversible inhibition kinetics at the torpedo nicotinic acetylcholine receptor.
| Compound | Relative Rate of Irreversible Inhibition | Target Receptor | Key Findings |
| This compound-B | Highest | Torpedo nAChR, Insect nAChR | Partially blocks nicotine-induced depolarization in insect neurons at 10 µM and almost completely at 30 µM.[2] Exhibits the fastest bimolecular reaction constant for irreversible inhibition of Torpedo nAChRs.[1] |
| This compound-A | Intermediate | Torpedo nAChR | Shows an intermediate rate of irreversible inhibition compared to Bipinnatins B and C.[1] |
| This compound-C | Lowest | Torpedo nAChR | Has the slowest bimolecular reaction constant among the three tested Bipinnatins.[1] |
| This compound J | Data not available | Not specified | A key intermediate in the biosynthesis of other furanocembrenoids.[3] No direct nAChR binding or functional data is currently available in the public domain. |
Experimental Protocols
The characterization of this compound activity on nAChRs relies on specialized experimental protocols designed to measure irreversible inhibition and functional consequences.
Radioligand Binding Assay for Irreversible Inhibition
This assay is adapted to measure the rate of irreversible binding of Bipinnatins to nAChRs.
Objective: To determine the bimolecular rate constant of irreversible inhibition by Bipinnatins.
Materials:
-
Receptor Source: Membranes prepared from tissues rich in the target nAChR (e.g., Torpedo electric organ) or cell lines stably expressing a specific nAChR subtype.
-
Radioligand: A high-affinity, reversible radiolabeled nAChR antagonist (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).
-
Test Compounds: this compound-A, -B, -C, or other analogs.
-
Assay Buffer: Typically a Tris-HCl or HEPES-based buffer at physiological pH.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: For quantifying radioactivity.
Protocol:
-
Activation of Bipinnatins: Pre-incubate the this compound compounds in the assay buffer for a predetermined time to allow for the formation of the active species.[1]
-
Incubation: Incubate the receptor preparation with the activated this compound at various concentrations and for different time points.
-
Removal of Unbound this compound: At each time point, wash the membranes extensively with cold buffer to remove any unbound this compound.
-
Radioligand Binding: Resuspend the washed membranes and incubate them with a saturating concentration of a reversible radioligand (e.g., [³H]-epibatidine) to label the remaining functional (uninhibited) receptors.
-
Separation and Quantification: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters. Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The decrease in the number of available binding sites over time is used to calculate the pseudo-first-order rate constant (k_obs) for each this compound concentration. The bimolecular rate constant (k) is then determined from the slope of the plot of k_obs versus the this compound concentration.
Electrophysiological Assay for Functional Inhibition
Electrophysiology is used to measure the functional consequences of this compound binding to nAChRs.
Objective: To assess the blockade of nAChR-mediated currents by Bipinnatins.
Materials:
-
Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing the nAChR subtype of interest.
-
Recording Equipment: Two-electrode voltage-clamp or patch-clamp setup.
-
Agonist: Acetylcholine or another suitable nAChR agonist (e.g., nicotine).
-
Test Compounds: Activated this compound analogs.
-
Recording Solutions: Appropriate external and internal recording solutions.
Protocol:
-
Cell Preparation: Prepare oocytes or cultured cells expressing the target nAChR subtype for electrophysiological recording.
-
Baseline Response: Obtain a stable baseline recording of the current evoked by a specific concentration of an nAChR agonist.
-
This compound Application: Apply the activated this compound to the cell for a defined period.
-
Washout: Thoroughly wash the cell with the external solution to remove any unbound this compound.
-
Post-Incubation Response: Re-apply the same concentration of the agonist and record the evoked current.
-
Data Analysis: The reduction in the agonist-evoked current amplitude after this compound treatment is quantified as the percentage of inhibition. By performing these measurements at different this compound concentrations and incubation times, the kinetics of functional inhibition can be determined.
Visualizing the Molecular Interactions and Experimental Processes
To better understand the mechanisms and methodologies described, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Lophotoxin is a slow binding irreversible inhibitor of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irreversible inhibition of nicotinic acetylcholine receptors by the bipinnatins. Toxin activation and kinetics of receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of Bipinnatin: A Comprehensive Guide for Laboratory Professionals
Bipinnatin is a diterpene isolated from the bipinnate sea plume Antillogorgia bipinnata (formerly Pseudopterogorgia bipinnata).[1][2][3] Several forms of this compound exist, including this compound J and this compound B, which are known to be neurotoxins.[4] Given its biological activity, all forms of this compound and associated contaminated materials should be handled as hazardous waste.
I. Risk Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. The primary hazards associated with this compound are its neurotoxic properties. Therefore, minimizing exposure through inhalation, ingestion, and skin contact is the top priority.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: A fume hood should be used when handling this compound powder or creating solutions. If a fume hood is not available, a properly fitted respirator may be necessary based on the risk assessment.
II. Decontamination and Inactivation
Chemical inactivation is a crucial step in rendering this compound non-hazardous before final disposal.
Experimental Protocol for Inactivation:
While specific inactivation data for this compound is not published, a common method for the chemical degradation of organic toxins is through oxidation.
-
Preparation of Inactivation Solution: Prepare a fresh 10% (v/v) solution of sodium hypochlorite (bleach) in water.
-
Application:
-
For liquid waste containing this compound, add the 10% bleach solution in a 1:10 ratio (e.g., 10 mL of waste to 100 mL of bleach solution).
-
For contaminated labware (glassware, stir bars, etc.), immerse the items completely in the 10% bleach solution.
-
-
Contact Time: Allow a minimum contact time of 30 minutes. For higher concentrations of this compound, a longer contact time of several hours is recommended.
-
Neutralization: After inactivation, neutralize the bleach solution before disposal. This can be achieved by adding a reducing agent such as sodium thiosulfate until the solution no longer tests positive for active chlorine (using potassium iodide-starch test paper).
III. Disposal Procedures
The appropriate disposal route depends on the form of the this compound waste (solid or liquid) and whether it has been inactivated.
Quantitative Data Summary for Disposal Streams:
| Waste Stream | Description | Disposal Procedure |
| Solid Waste (Contaminated) | Unused this compound powder, contaminated gloves, bench paper, pipette tips, etc. | Place in a clearly labeled, sealed hazardous waste container. Do not attempt to inactivate solid waste with bleach. Arrange for pickup and disposal by a certified hazardous waste management company. |
| Liquid Waste (Inactivated) | Aqueous solutions of this compound that have been successfully inactivated and neutralized. | Once confirmed to be inactive and neutralized to a pH between 6 and 8, the solution may be eligible for drain disposal, depending on local regulations. Always check with your institution's Environmental Health and Safety (EHS) department before drain disposal. |
| Liquid Waste (Active) | Solutions containing this compound that have not been inactivated (e.g., organic solvents). | Collect in a clearly labeled, sealed hazardous waste container. Segregate from other waste streams. Arrange for pickup and disposal by a certified hazardous waste management company. |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | Place directly into a designated sharps container. Do not recap needles. The full sharps container should be disposed of as hazardous waste. |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
V. Emergency Procedures
In the event of a spill or personnel exposure, immediate action is required.
-
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS department.
-
For small spills, wear appropriate PPE, cover the spill with absorbent material, and then decontaminate the area with a 10% bleach solution, allowing for a 30-minute contact time. Collect all contaminated materials in a hazardous waste container.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
In all cases of personnel exposure, seek immediate medical attention and report the incident to your supervisor and EHS department. Provide medical personnel with as much information as possible about this compound.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure its safe and compliant disposal. Always prioritize safety and consult with your institution's safety professionals to ensure adherence to all applicable regulations.
References
Essential Safety and Operational Protocols for Handling Bipinnatin
Disclaimer: The following guidance is based on general safety principles for handling potent, uncharacterized chemical compounds. No specific Safety Data Sheet (SDS) for a compound simply named "Bipinnatin" was found. Multiple compounds, such as this compound J and this compound B, exist and are described as potent neurotoxins derived from marine organisms.[1][2] It is imperative to conduct a thorough risk assessment specific to the this compound compound you are handling and to consult your institution's Environmental Health and Safety (EH&S) department.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound compounds. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring laboratory safety and proper chemical management.
Pre-Handling and Engineering Controls
Before any work with this compound begins, ensure all necessary engineering controls are in place and functioning correctly. A designated handling area should be established.
-
Ventilation: All manipulations of this compound, including weighing, reconstitution, and dilutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Containment: Use a chemical-resistant tray or work surface to contain any potential spills.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested. A spill kit appropriate for potent toxins should be available in the immediate work area.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloving | Inner Glove: Nitrile. Outer Glove: Chemical-resistant glove such as butyl rubber or Viton. Check manufacturer's glove compatibility charts for the specific solvent being used.[3][4] |
| Body | Lab Coat & Apron | A buttoned, long-sleeved lab coat should be worn over personal clothing. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash risk.[3][5] |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashes or explosions.[4][5] |
| Respiratory | Respirator (if required) | If there is a risk of aerosol generation or if working outside of a fume hood is unavoidable, a respirator may be required. Consult with your institution's EH&S for proper selection and fit-testing.[4][6] |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet.[4] |
Handling and Experimental Procedures
Adherence to strict protocols during handling is paramount to ensure safety.
Step-by-Step Handling Protocol:
-
Preparation: Don all required PPE as outlined in the table above. Prepare the designated work area within the chemical fume hood.
-
Weighing: If weighing a solid form of this compound, do so within the fume hood. Use disposable weigh boats.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
-
Experimental Use: Conduct all experimental procedures within the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solution (e.g., a freshly prepared 10% bleach solution followed by a water rinse, or as determined by your institution's safety protocols).
Disposal Plan
All waste contaminated with this compound is considered hazardous waste. Proper segregation and disposal are crucial.[7][8]
Waste Segregation and Disposal Protocol:
-
Waste Streams: Segregate waste into the following categories:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, etc.
-
Liquid Waste: Unused solutions, contaminated solvents.
-
Sharps Waste: Contaminated needles, scalpels, etc.
-
-
Containment:
-
Solid and liquid waste must be collected in clearly labeled, sealed, and chemical-resistant hazardous waste containers.[7]
-
Sharps must be placed in a designated sharps container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".[7]
-
Storage: Store waste containers in a designated and secure satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's EH&S department.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold eyelids open and away from the eyeball to ensure thorough rinsing. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to do so, use the spill kit to contain and clean up the spill while wearing appropriate PPE. For large spills, evacuate the lab and contact your institution's emergency response team. |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Actions of a coral toxin analogue (this compound-B) on an insect nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of a coral toxin analogue (this compound‐B) on an insect nicotinic acetylcholine receptor [ouci.dntb.gov.ua]
- 3. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
